molecular formula C6H7F3O2 B1395288 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 1093750-93-6

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B1395288
CAS No.: 1093750-93-6
M. Wt: 168.11 g/mol
InChI Key: ZSULKAPJHICPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C6H7F3O2 and its molecular weight is 168.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSULKAPJHICPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093750-93-6
Record name 3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

Executive Summary

This compound is a pivotal building block in modern medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group into molecular scaffolds can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2] The cyclobutane ring serves as a valuable bioisostere for phenyl groups, often leading to improved physicochemical properties such as reduced lipophilicity.[3] This guide provides a detailed exploration of the scientifically robust and scalable synthetic routes to this high-value compound, designed for researchers and professionals in drug development. The focus is on practical, field-proven methodologies, emphasizing the causal relationships behind experimental choices and providing comprehensive, step-by-step protocols.

Section 1: The Strategic Importance of Trifluoromethylated Cyclobutanes in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a well-established principle in medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[2]

  • Enhanced Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with biological targets.[1][2]

  • Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the CF3 moiety can significantly influence the pKa of nearby functional groups, which is critical for optimizing drug-receptor interactions and pharmacokinetic profiles.

The cyclobutane scaffold is increasingly recognized as a "phenyl isostere," providing a three-dimensional alternative to flat aromatic rings. This substitution can disrupt undesirable metabolic pathways associated with aromatic systems and improve solubility while maintaining a similar spatial arrangement of substituents. The combination of these two motifs in this compound makes it a highly sought-after building block for creating novel therapeutics.[3]

Section 2: Overview of Primary Synthetic Strategies

The synthesis of this compound is primarily achieved by introducing the trifluoromethyl group onto a pre-existing cyclobutane framework. Two scalable and efficient methods have been reported, both originating from readily available 4-oxocyclobutane precursors.[3][4][5] These methods involve the nucleophilic trifluoromethylation of a cyclobutanone as a key step.[6]

Synthetic_Strategies cluster_0 Route A: Bis-carboxylate Pathway cluster_1 Route B: Monocarboxylate Pathway Start 4-Oxocyclobutane Precursors A1 Nucleophilic Trifluoromethylation (TMSCF3) Start->A1 B1 Nucleophilic Trifluoromethylation (TMSCF3) Start->B1 A2 Radical Deoxygenation A1->A2 A3 Hydrolysis & Decarboxylation A2->A3 Final_Product 3-(Trifluoromethyl)cyclobutane- 1-carboxylic acid A3->Final_Product B2 Triflate Formation B1->B2 B3 Elimination & Hydrogenation B2->B3 B3->Final_Product

High-level overview of the two primary synthetic routes.

Alternative strategies, such as the direct C-H trifluoromethylation of a cyclobutane dicarboxylic acid, have been reported but are often less scalable due to the high cost and potential hazards of the reagents involved.[5] [2+2] photocycloaddition reactions also provide a pathway to construct trifluoromethylated cyclobutane scaffolds.[7][8]

Section 3: Scalable Synthesis from 4-Oxocyclobutane Precursors

The most practical approaches begin with the nucleophilic trifluoromethylation of a cyclobutanone using the Ruppert-Prakash reagent (TMSCF3).[6] This reaction is efficiently triggered by a fluoride source and converts the ketone into a tertiary trifluoromethyl carbinol.[1][4] From this common intermediate, the synthesis can diverge into two distinct pathways.

Route A: The Bis-carboxylate Deoxygenation Pathway

This five-step route has been successfully scaled to produce over 100 grams of the target compound, demonstrating its robustness for process chemistry.[3] The key is a radical deoxygenation step to remove the tertiary alcohol.

Route_A_Workflow Start Diisopropyl 3-oxocyclobutane- 1,1-dicarboxylate Step1 1. Trifluoromethylation Reagents: TMSCF3, CsF Start->Step1 Intermediate1 CF3-Carbinol Intermediate Step1->Intermediate1 Step2 2. Oxalate Formation Reagents: Oxalyl chloride, Pyridine Intermediate1->Step2 Intermediate2 Oxalate Ester Step2->Intermediate2 Step3 3. Radical Deoxygenation Reagents: Bu3SnH, AIBN Intermediate2->Step3 Intermediate3 Diisopropyl Ester Product Step3->Intermediate3 Step4 4. Hydrolysis Reagent: NaOH Intermediate3->Step4 Intermediate4 Dicarboxylic Acid Step4->Intermediate4 Step5 5. Decarboxylation Condition: Heat Intermediate4->Step5 End 3-(Trifluoromethyl)cyclobutane- 1-carboxylic acid (cis/trans mixture) Step5->End

Workflow for the bis-carboxylate deoxygenation pathway.

The causality behind this pathway is sound. Direct deoxygenation of the sterically hindered tertiary alcohol is challenging. Therefore, it is first converted into a derivative suitable for radical cleavage. While attempts to form thiocarbonyl derivatives were inefficient, the oxalate ester proved to be an excellent precursor for radical reduction with tributyltin hydride.[3] The final hydrolysis and thermal decarboxylation steps proceed with high efficiency.

Route B: The Monocarboxylate Elimination-Hydrogenation Pathway

This route offers an alternative that results predominantly in the cis-isomer of the final product.

  • Trifluoromethylation: A mono-carboxylate cyclobutanone precursor is treated with TMSCF3 to form the corresponding CF3-carbinol.

  • Triflate Formation: The tertiary alcohol is converted into a triflate, a highly effective leaving group.

  • Elimination: Treatment with a base, such as 1,1,3,3-tetramethylguanidine (TMG) or N,N,N',N'-tetramethylethylenediamine (TMEDA), induces elimination of the triflate to form a cyclobutene intermediate.[3]

  • Hydrogenation: The double bond is reduced, for example, using palladium on carbon (Pd/C) and a hydrogen source, to yield the saturated cyclobutane ring, affording the cis-product with high diastereoselectivity.[3][4]

Comparative Analysis
FeatureRoute A (Bis-carboxylate)Route B (Monocarboxylate)
Starting Material Diisopropyl 3-oxocyclobutane-1,1-dicarboxylateBenzyl 3-oxocyclobutane-1-carboxylate
Number of Steps 54
Overall Yield ~40%[3][5]~23%[5]
Stereoselectivity Produces a cis/trans mixture (approx. 1.4:1)[3]Highly selective for the cis-isomer[3][4]
Scalability Proven at >100 g scale[3]Demonstrated at gram scale
Key Transformation Radical DeoxygenationElimination-Hydrogenation

Section 4: Detailed Experimental Protocol: A Scalable Five-Step Synthesis (Route A)

The following protocol is a detailed methodology for the robust, five-step , adapted from the literature.[3]

Step 1: Synthesis of Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate

  • To a solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in anhydrous THF, add TMSCF3 (1.5 eq.) and a catalytic amount of CsF (0.1 eq.).

  • Stir the reaction mixture at room temperature for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude CF3-carbinol, which can often be used in the next step without further purification.

Step 2: Formation of the Oxalate Ester Derivative

  • Dissolve the crude CF3-carbinol from the previous step in an anhydrous solvent such as dichloromethane (DCM) containing pyridine (2.2 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate to yield the crude oxalate ester.

Step 3: Radical Deoxygenation to Diisopropyl 3-(Trifluoromethyl)cyclobutane-1,1-dicarboxylate

  • In a flask equipped with a reflux condenser, dissolve the crude oxalate ester in anhydrous toluene.

  • Add tributyltin hydride (Bu3SnH, 1.3 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq.).

  • Heat the mixture to reflux (approx. 110 °C) for 30-60 minutes.

  • Monitor the reaction by TLC. After completion, cool the mixture and concentrate under reduced pressure.

  • To remove tin byproducts, dissolve the residue in ethyl acetate and stir vigorously with an aqueous solution of KF. Filter the resulting precipitate.

  • Separate the organic layer, dry, and concentrate. Purify the residue by column chromatography to obtain the desired product.[3]

Step 4: Hydrolysis to 3-(Trifluoromethyl)cyclobutane-1,1-dicarboxylic Acid

  • Dissolve the purified diisopropyl ester in THF.

  • Add an aqueous solution of NaOH (1 M, 3 eq.) and stir the mixture at room temperature for 16 hours.[3]

  • After the reaction is complete, wash the mixture with ethyl acetate to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 using 6 M HCl.

  • Extract the acidified aqueous phase with ethyl acetate.

  • Combine the organic extracts, dry over Na2SO4, filter, and concentrate to yield the dicarboxylic acid as a solid.[3]

Step 5: Decarboxylation to this compound

  • Heat the crude dicarboxylic acid from the previous step neat or in a high-boiling solvent (e.g., diphenyl ether) to 150-160 °C.

  • Maintain the temperature until gas evolution (CO2) ceases (typically 1-2 hours).

  • Cool the reaction mixture and purify by distillation or column chromatography to afford this compound as a mixture of cis and trans isomers.

Conclusion

The synthesis of this compound is a critical process for advancing drug discovery programs that utilize this valuable structural motif. The most robust and scalable method reported to date proceeds in five steps from a commercially available bis-carboxylate cyclobutanone precursor.[3][5] This pathway, centered around a key radical deoxygenation, provides multi-gram to kilogram quantities of the target compound as a mixture of stereoisomers. For applications requiring the pure cis-isomer, an alternative four-step sequence involving an elimination-hydrogenation strategy is highly effective, albeit with a lower overall yield in reported examples.[3][5] The choice of synthetic route will ultimately depend on the specific stereochemical requirements and scale demands of the research program.

References

  • Two Scalable Syntheses of this compound. Organic Process Research & Development. [Link]

  • Two Scalable Syntheses of this compound. ACS Publications. [Link]

  • Two Scalable Syntheses of this compound. American Chemical Society. [Link]

  • Two Scalable Syntheses of this compound. Bohrium. [Link]

  • Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination. The Journal of Organic Chemistry. [Link]

  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. American Chemical Society. [Link]

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. National Institutes of Health (NIH). [Link]

  • Two Scalable Syntheses of this compound. OUCI. [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid, a key building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl group and the cyclobutane scaffold imparts unique conformational and electronic characteristics that are highly sought after in drug design. This document delves into the structural attributes, stereochemistry, and key physicochemical parameters such as acidity (pKa), lipophilicity (logP), and solubility. Furthermore, it outlines robust, field-proven experimental protocols for the precise determination of these properties, offering researchers a validated framework for their own investigations. The synthesis of this important molecule is also discussed, providing a holistic understanding of its profile. This guide is intended to be a vital resource for scientists engaged in the design and development of novel therapeutics, enabling a deeper, data-driven approach to leveraging the unique attributes of this compound.

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Drug Discovery

The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can address the multifaceted challenges of drug design, from optimizing potency and selectivity to enhancing metabolic stability and bioavailability. In this context, this compound has emerged as a molecule of significant interest.[1] Its structure, a compact four-membered ring decorated with a carboxylic acid and a trifluoromethyl group, offers a compelling combination of features.

The cyclobutane ring serves as a bioisostere for larger, more flexible, or more metabolically labile groups, offering a degree of conformational constraint that can be advantageous for receptor binding. The trifluoromethyl (CF3) group, a cornerstone of modern drug design, profoundly influences the molecule's electronic properties. Its strong electron-withdrawing nature enhances the acidity of the carboxylic acid and can modulate interactions with biological targets.[1] Moreover, the CF3 group often improves metabolic stability by blocking sites of oxidative metabolism and can enhance membrane permeability, a critical factor for oral bioavailability.[1]

This guide will provide a detailed exploration of the key physicochemical properties of this compound, offering both theoretical predictions and, where available, experimental data. Understanding these properties is paramount for any researcher aiming to incorporate this valuable building block into their drug discovery programs.

Molecular Structure and Identification

A precise understanding of the molecular structure is the foundation upon which all other physicochemical interpretations are built.

Chemical Structure and Formula

This compound is characterized by a cyclobutane ring substituted with a carboxylic acid (-COOH) group and a trifluoromethyl (-CF3) group at the 1 and 3 positions, respectively.

Molecular Formula: C₆H₇F₃O₂[1]

Molecular Weight: 168.11 g/mol [1]

Stereochemistry and Isomerism

The substitution pattern on the cyclobutane ring gives rise to cis and trans stereoisomers, depending on the relative orientation of the carboxylic acid and trifluoromethyl groups. These stereoisomers can exhibit distinct physicochemical and biological properties.

  • cis-isomer ((1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid): The carboxylic acid and trifluoromethyl groups are on the same face of the cyclobutane ring.

  • trans-isomer ((1r,3r)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid): The carboxylic acid and trifluoromethyl groups are on opposite faces of the cyclobutane ring.

It is crucial to consider the specific stereoisomer being used in any experimental or computational study, as this can significantly impact the results.

CAS Registry Numbers

To ensure unambiguous identification, the following CAS numbers are associated with the different forms of the compound:

FormCAS Number
Racemic Mixture1093750-93-6[1]
cis-(1s,3s) isomer123812-82-8[1]
trans isomer123812-83-9[1]

Core Physicochemical Properties

The interplay of the cyclobutane ring, the carboxylic acid, and the trifluoromethyl group results in a unique set of physicochemical properties that are central to the compound's utility in drug design.

PropertyPredicted/Calculated ValueExperimental Value
Boiling Point 190.6 ± 35.0 °C[1]Not Available
Density 1.445 ± 0.06 g/cm³[1]Not Available
pKa 4.36 ± 0.40[1]Not Available
logP ~1.66[1]Not Available
Aqueous Solubility Not AvailableNot Available
Melting Point Not AvailableNot Available

Note: The majority of the readily available data for these core properties are predicted or calculated. Experimentally determined values are crucial for definitive characterization and are often sought by researchers. The absence of such data in the public domain highlights an opportunity for further investigation.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the cyclobutane ring typically appear in the upfield region. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.

    • ¹³C NMR: The spectrum will show characteristic signals for the cyclobutane carbons, the carboxylic acid carbonyl, and the trifluoromethyl carbon (which will exhibit coupling to fluorine).

    • ¹⁹F NMR: A singlet is expected for the CF3 group, with a chemical shift that can be indicative of the electronic environment.

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.

    • A strong C=O stretch from the carbonyl group will be present around 1700-1725 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) or protonated/deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) can be observed to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis of this compound

The accessibility of this key building block is crucial for its widespread application. Scalable synthetic routes starting from readily available precursors have been developed. A common strategy involves the trifluoromethylation of a cyclobutanone derivative, followed by functional group manipulations to install the carboxylic acid.

One effective method begins with a 4-oxocyclobutane precursor. This can be converted to its corresponding trifluoromethyl carbinol using a trifluoromethylating agent like TMSCF3 in the presence of a fluoride source. Subsequent deoxygenation and manipulation of other functional groups can lead to the desired this compound. Both cis and trans isomers can often be accessed through careful selection of reagents and reaction conditions.

Experimental Protocols for Physicochemical Property Determination

For researchers who wish to experimentally determine the key physicochemical properties of this compound or its derivatives, the following established protocols provide a robust starting point.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target engagement.

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M NaOH and 0.1 M HCl.

    • Prepare a solution of the test compound (e.g., 1-5 mM) in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration:

    • Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add small, precise increments of the standardized NaOH solution.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • Determine the equivalence point (the point of steepest inflection).

    • The pH at the half-equivalence point is equal to the pKa of the compound.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Standard Solutions (0.1M NaOH, 0.1M HCl) & Test Compound Solution calibrate_ph Calibrate pH Meter titrate Titrate Compound with NaOH calibrate_ph->titrate record_ph Record pH at Increments titrate->record_ph plot_data Plot pH vs. Volume of NaOH record_ph->plot_data determine_ep Determine Equivalence Point plot_data->determine_ep calculate_pka pKa = pH at Half-Equivalence Point determine_ep->calculate_pka

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The logP is the logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.

Step-by-Step Methodology:

  • Preparation of Phases: Saturate n-octanol with water and water with n-octanol by mixing them and allowing the layers to separate.

  • Partitioning:

    • Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and water in a flask.

    • Shake the flask for a sufficient time to reach equilibrium (e.g., 24 hours) at a constant temperature.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • Calculate the partition coefficient, P = [Concentration in n-octanol] / [Concentration in water].

    • Calculate logP = log₁₀(P).

logP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation prep_phases Prepare Pre-saturated n-Octanol and Water add_compound Add Test Compound to Phases prep_phases->add_compound shake Shake to Equilibrium add_compound->shake separate Separate Phases (Centrifuge) shake->separate quantify Quantify Concentration in Each Phase (HPLC, LC-MS) separate->quantify calculate_logp Calculate logP quantify->calculate_logp

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific pH and temperature. The concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Methodology:

  • Equilibration:

    • Add an excess amount of the solid test compound to a vial containing an aqueous buffer of the desired pH.

    • Agitate the mixture (e.g., using a shaker or stirrer) at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Separation of Solid:

    • Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification:

    • Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the aqueous solubility at that pH and temperature.

Solubility_Determination_Workflow cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Quantification add_excess Add Excess Solid to Buffer agitate Agitate to Equilibrium add_excess->agitate separate_solid Separate Undissolved Solid (Filter/Centrifuge) agitate->separate_solid quantify_solubility Quantify Concentration in Solution (HPLC, LC-MS) separate_solid->quantify_solubility

Caption: Workflow for aqueous solubility determination.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a conformationally restricted scaffold and the electronically influential trifluoromethyl group provides a valuable tool for researchers aiming to fine-tune the properties of drug candidates. This guide has provided a comprehensive overview of its core physicochemical properties, from its fundamental structure and stereochemistry to key parameters like pKa, logP, and solubility.

While predictive models offer valuable initial insights, the need for experimentally determined data remains paramount for definitive characterization. The protocols outlined herein provide a clear and validated pathway for researchers to obtain this critical information. As the drive for more sophisticated and effective therapeutics continues, the strategic application of building blocks like this compound, guided by a deep understanding of their physicochemical properties, will undoubtedly play a pivotal role in the future of drug discovery.

References

Sources

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid CAS number 1093750-93-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid (CAS 1093750-93-6)

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block for researchers, scientists, and professionals in drug development. The document delves into the compound's strategic value, rooted in the synergistic combination of a conformationally constrained cyclobutane scaffold and the modulating effects of a trifluoromethyl group. We will explore its detailed physicochemical properties, stereoisomeric forms, and scalable synthetic routes with a focus on the underlying chemical principles. Furthermore, this guide highlights its critical applications in medicinal chemistry, particularly as a bioisostere for improving the metabolic stability and pharmacokinetic profiles of drug candidates. Detailed, field-tested protocols and conceptual diagrams are provided to ensure both theoretical understanding and practical implementation.

The Strategic Value of Fluorinated Scaffolds in Modern Drug Design

The rational design of therapeutic agents increasingly relies on the use of sophisticated building blocks that impart favorable ADME (absorption, distribution, metabolism, and excretion) properties. The cyclobutane ring and the trifluoromethyl group are two such motifs that have gained significant traction.

  • The Cyclobutane Ring as a Phenyl Group Bioisostere: The four-membered cyclobutane ring offers a unique, non-planar, three-dimensional structure that is increasingly used to replace planar aromatic rings like benzene.[1] This substitution can lead to improved solubility, reduced planarity, and novel intellectual property. The puckered structure of the cyclobutane ring allows for precise vectorial positioning of substituents, which can be critical for optimizing interactions with biological targets.[1]

  • The Trifluoromethyl Group's Impact: The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry.[2] Its strong electron-withdrawing nature and high lipophilicity fundamentally alter a molecule's properties. Incorporating a -CF₃ group can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions, and improve membrane permeability, which is crucial for oral bioavailability and penetration of the blood-brain barrier.[2][3]

This compound merges these two powerful motifs. It provides a conformationally restricted scaffold that can serve as a saturated, lower ClogP analog of a phenyl ring, while the -CF₃ group imparts the aforementioned benefits, making it an exceptionally valuable tool for navigating the complexities of drug discovery.[4]

Physicochemical and Structural Properties

The compound, identified by CAS number 1093750-93-6 for its racemic mixture, possesses a unique set of properties derived from its distinct molecular architecture.[3][5] The structure features a four-membered carbocycle substituted with a carboxylic acid and a trifluoromethyl group. This arrangement significantly influences the compound's reactivity and electronic properties.[3]

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 1093750-93-6 (Racemic Mixture)[3][5][6]
123812-82-8 (cis-(1s,3s) isomer)[3][5]
123812-83-9 (trans isomer)[3][7]
Molecular Formula C₆H₇F₃O₂[3][5][8]
Molecular Weight 168.11 g/mol [5][8]
IUPAC Name This compound[5]
Predicted Boiling Point 190.6 ± 35.0 °C[3][8]
InChIKey ZSULKAPJHICPKB-UHFFFAOYSA-N[5]
SMILES C(C1CC(C(=O)O)C1)(F)(F)F[9]

It is crucial for researchers to recognize that this compound exists as stereoisomers (cis and trans), which possess distinct CAS numbers and may exhibit different biological activities and binding profiles.[3] Syntheses can yield mixtures of these isomers, which may require separation for specific structure-activity relationship (SAR) studies.[4]

Scalable Synthesis Protocol

Efficient and scalable access to this building block is critical for its widespread application. A robust, five-step synthesis has been developed, starting from readily available 4-oxocyclobutane precursors and allowing for production on a scale exceeding 100 grams.[4]

Causality-Driven Experimental Protocol

The following protocol is based on a reported scalable synthesis, emphasizing the rationale behind each transformation.[4][10]

Step 1: Trifluoromethylation of a Cyclobutanone Precursor

  • Reaction: A 4-oxocyclobutane precursor (e.g., a diester) is treated with trimethylsilyl trifluoromethane (TMSCF₃) and a fluoride source.

  • Causality: TMSCF₃ serves as a nucleophilic source of the "CF₃⁻" anion. The fluoride source (like TBAF or CsF) activates the silicon-carbon bond, facilitating the transfer of the trifluoromethyl group to the electrophilic carbonyl carbon of the cyclobutanone, forming a trifluoromethyl carbinol.

Step 2: Formation of a Thiocarbonyl Radical Precursor

  • Reaction: The newly formed tertiary alcohol is converted into a derivative suitable for radical deoxygenation. While common thiocarbonyl precursors can be challenging, an oxalate ester can be readily synthesized in high yield (e.g., 91%).[4]

  • Causality: Direct deoxygenation of the sterically hindered tertiary alcohol is difficult. Converting it to an oxalate provides a functional group that can readily undergo a radical-mediated reduction in the next step.

Step 3: Radical Deoxygenation

  • Reaction: The oxalate intermediate is treated with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) at elevated temperatures (e.g., 110 °C in toluene).[4]

  • Causality: AIBN initiates a radical chain reaction. The tributyltin radical abstracts an atom from the oxalate, which then fragments to generate a carbon-centered radical on the cyclobutane ring. This radical is subsequently quenched by a hydrogen atom from another molecule of Bu₃SnH, achieving the critical deoxygenation step.

Step 4: Hydrolysis

  • Reaction: The resulting diester is hydrolyzed using a strong base, such as sodium hydroxide (NaOH), in a mixture of THF and water.[4]

  • Causality: The hydroxide ions act as nucleophiles, attacking the carbonyl carbons of the ester groups and leading to their saponification to form a dicarboxylate salt.

Step 5: Decarboxylation

  • Reaction: The reaction mixture is acidified (e.g., with 6 M HCl) and heated.[4]

  • Causality: Acidification protonates the dicarboxylate to form a geminal dicarboxylic acid. This species is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final target compound, this compound, as a mixture of cis and trans isomers.[4]

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Oxocyclobutane Precursor Step1 CF3 Carbinol Intermediate Start->Step1 1. TMSCF3, F⁻ Step2 Oxalate Ester Step1->Step2 2. Oxalyl Chloride Step3 Deoxygenated Diester Step2->Step3 3. Bu3SnH, AIBN Step4 Dicarboxylic Acid Step3->Step4 4. NaOH (Hydrolysis) Final 3-(Trifluoromethyl)cyclobutane- 1-carboxylic acid Step4->Final 5. H⁺, Heat (Decarboxylation)

Caption: Scalable five-step synthesis workflow.

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for creating complex, biologically active molecules.

  • Kinase Inhibitors: The compound serves as a precursor for kinase inhibitors, a critical class of drugs in oncology. The unique geometry and electronic properties of the trifluoromethyl-cyclobutyl moiety can be exploited to fill hydrophobic pockets in the kinase active site, enhancing potency and selectivity.[3]

  • Metabolic Stability Enhancement: A key strategy in drug design is the replacement of metabolically labile groups, such as a tert-butyl group, with more robust isosteres. The 1-trifluoromethyl-cyclobutyl fragment has been successfully used as a tert-butyl bioisostere.[11][12] This substitution often preserves or enhances biological activity while improving resistance to metabolic clearance, leading to a better pharmacokinetic profile.[12]

  • Peptide Stapling: The carboxylic acid functionality allows for its incorporation into peptide chains. The rigid cyclobutane structure can act as a "staple" to constrain the peptide into a specific conformation, such as an α-helix, which can enhance binding to the target protein and improve cell permeability.[3]

Bioisosteric Replacement Strategy

Bioisostere_Concept cluster_0 Lead Compound cluster_1 Optimized Compound cluster_2 Resulting Improvements Lead Drug Scaffold Labile Group (e.g., tert-Butyl) Optimized Drug Scaffold Stable Isostere (CF3-Cyclobutyl) Lead:f0->Optimized:f0 Bioisosteric Replacement A Increased Metabolic Stability B Enhanced Lipophilicity C Improved PK Profile

Caption: Conceptual workflow of bioisosteric replacement.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a conformationally rigid cyclobutane core and a powerfully modulating trifluoromethyl group provides a validated pathway to overcoming common challenges in drug discovery, such as poor metabolic stability and low bioavailability. The scalable synthetic routes now available ensure that this critical building block can be readily accessed for both early-stage SAR exploration and larger-scale preclinical development. As the demand for novel, three-dimensional chemical matter continues to grow, the importance of scaffolds like this will undoubtedly increase, solidifying their role in the development of next-generation therapeutics.

References

  • American Chemical Society. (2020). Two Scalable Syntheses of this compound. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2020). Two Scalable Syntheses of this compound. Organic Process Research & Development. Retrieved from [Link]

  • OUCI. (n.d.). Two Scalable Syntheses of this compound. Retrieved from [Link]

  • PubChem. (n.d.). (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

  • Synthonix. (n.d.). 3-Trifluoromethyl-cyclobutanecarboxylic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025). (Trifluoromethyl)cyclobutanes in drug discovery. Retrieved from [Link]

  • ACS Publications. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] When appended to conformationally restricted scaffolds like cyclobutane, the resulting structures present compelling opportunities for lead optimization and the development of novel therapeutics. This guide provides a comprehensive technical overview of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid, a key building block that has garnered significant interest for its application in drug discovery programs.[3][4] We will delve into its nuanced structure and nomenclature, explore scalable synthetic strategies, detail its spectroscopic signature, and discuss its role as a phenyl ring bioisostere.

Molecular Structure and Nomenclature

Core Structure and IUPAC Nomenclature

This compound possesses a molecular formula of C₆H₇F₃O₂ and a molecular weight of 168.11 g/mol .[5][6] Its structure is defined by a four-membered cyclobutane ring substituted with a carboxylic acid (-COOH) group and a trifluoromethyl (-CF3) group. The International Union of Pure and Applied Chemistry (IUPAC) name, This compound , precisely denotes the positional relationship of these substituents on the carbocyclic ring.[5][6] The carboxylic acid carbon is assigned as position 1, and the trifluoromethyl group is located at the 3-position.[5]

Stereoisomerism: The Critical Impact of Spatial Arrangement

The presence of two substituents on the cyclobutane ring gives rise to stereoisomerism, a critical consideration in drug design as different stereoisomers can exhibit vastly different biological activities and metabolic fates. This compound exists as two geometric isomers: cis and trans.[5]

  • cis-isomer ((1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid): In this configuration, the carboxylic acid and trifluoromethyl groups reside on the same face of the cyclobutane ring.[5] This arrangement results in a more compact molecular geometry.[5]

  • trans-isomer ((1r,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid): Here, the substituents are on opposite faces of the ring.

Each of these geometric isomers is a racemate, meaning it is an equal mixture of two enantiomers. The specific stereoisomers are often designated by their unique Chemical Abstracts Service (CAS) registry numbers. For instance, the cis isomer is identified by CAS number 123812-82-8, while the trans isomer is 123812-83-9.[5][7] The racemic mixture of isomers is assigned CAS number 1093750-93-6.[5][6]

The choice between the cis and trans isomers is a crucial decision in a drug discovery campaign. The spatial orientation of the trifluoromethyl and carboxylic acid groups dictates how the molecule can interact with a biological target, influencing binding affinity and selectivity. Furthermore, the different steric and electronic environments of the isomers can affect their physical properties, such as solubility and crystal packing.[5]

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_C1 C cis_C2 C cis_C1->cis_C2 cis_COOH COOH cis_C1->cis_COOH cis_C3 C cis_C2->cis_C3 cis_C4 C cis_C3->cis_C4 cis_CF3 CF3 cis_C3->cis_CF3 cis_C4->cis_C1 cis_H1 H cis_H2 H cis_H3 H cis_H4 H cis_H5 H cis_H6 H cis_H7 H trans_C1 C trans_C2 C trans_C1->trans_C2 trans_COOH COOH trans_C1->trans_COOH trans_C3 C trans_C2->trans_C3 trans_C4 C trans_C3->trans_C4 trans_CF3 CF3 trans_C3->trans_CF3 trans_C4->trans_C1 trans_H1 H trans_H2 H trans_H3 H trans_H4 H trans_H5 H trans_H6 H trans_H7 H

Caption: Stereoisomers of this compound.

Synthesis and Manufacturing

The limited commercial availability of this compound has historically been a bottleneck for its widespread use in pharmaceutical development, prompting significant research into scalable synthetic routes.[3] Early methods involving direct photomediated C-H trifluoromethylation were not amenable to large-scale production due to cost and safety concerns.[3][8] More recent, efficient methods have been developed starting from readily available 4-oxocyclobutane precursors.[3][9]

A Scalable Synthetic Protocol

A robust, multi-step synthesis has been reported that can deliver hundred-gram quantities of the target compound.[3] The general workflow is outlined below. The causality behind these steps is rooted in the need for efficient and selective transformations that are amenable to scale-up.

G start Diisopropyl 3-oxocyclobutane- 1,1-dicarboxylate step1 Trifluoromethylation (TMSCF3, Fluoride Source) start->step1 intermediate1 Diisopropyl 3-hydroxy-3- (trifluoromethyl)cyclobutane- 1,1-dicarboxylate step1->intermediate1 step2 Formation of Oxalate intermediate1->step2 intermediate2 Diisopropyl 3-(((ethoxycarbonyl)oxy)carbonyl)oxy)-3- (trifluoromethyl)cyclobutane-1,1-dicarboxylate step2->intermediate2 step3 Radical Deoxygenation (Bu3SnH, AIBN) intermediate2->step3 intermediate3 Diisopropyl 3-(trifluoromethyl) cyclobutane-1,1-dicarboxylate step3->intermediate3 step4 Hydrolysis (NaOH) intermediate3->step4 intermediate4 3-(Trifluoromethyl)cyclobutane- 1,1-dicarboxylic Acid step4->intermediate4 step5 Decarboxylation (Heat) intermediate4->step5 end 3-(Trifluoromethyl)cyclobutane- 1-carboxylic acid step5->end

Caption: Scalable synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following is a generalized, step-by-step methodology based on reported scalable syntheses.[3]

  • Trifluoromethylation: The starting material, a diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, is treated with trimethylsilyl trifluoromethane (TMSCF₃) and a fluoride source (e.g., a catalytic amount of tetrabutylammonium fluoride) to install the trifluoromethyl group and form the corresponding tertiary alcohol. This reaction leverages the Ruppert-Prakash reagent for efficient nucleophilic trifluoromethylation.

  • Formation of Oxalate Ester: The resulting trifluoromethyl carbinol is then converted to an oxalate ester. This step is crucial as it transforms the hydroxyl group into a good leaving group for the subsequent radical deoxygenation.

  • Radical Deoxygenation: The oxalate ester is subjected to radical deoxygenation using tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). This Barton-McCombie-type reaction efficiently removes the hydroxyl group.

  • Hydrolysis: The diisopropyl ester is hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the corresponding dicarboxylic acid.

  • Decarboxylation: The final step involves the thermal decarboxylation of the dicarboxylic acid to afford the desired this compound as a mixture of cis and trans isomers.

This synthetic sequence has been demonstrated to be effective for producing over 100 grams of the target compound with a good overall yield.[3]

Spectroscopic Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclobutane ring protons and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants of the ring protons will differ between the cis and trans isomers due to their different spatial relationships.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the quaternary carbon bearing the trifluoromethyl group, and the carbons of the cyclobutane ring. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR is a simple yet informative experiment, typically showing a singlet for the three equivalent fluorine atoms of the CF₃ group.

Other Spectroscopic and Physical Data
PropertyValue/Observation
Molecular Formula C₆H₇F₃O₂
Molecular Weight 168.11 g/mol [5][6]
Boiling Point (Predicted) 190.6 ± 35.0 °C[5]
Density (Predicted) 1.445 ± 0.06 g/cm³[5]
pKa (Predicted) 4.36 ± 0.40[5]

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound in drug discovery stems from its role as a bioisostere, particularly as a substitute for a phenyl ring. Cyclobutane derivatives are recognized as analogs with a lower calculated logarithm of the partition coefficient (ClogP) compared to their phenyl counterparts, which can lead to improved physicochemical properties such as solubility.[3]

The trifluoromethyl group itself imparts several beneficial properties:[1][2]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, which can increase a drug's half-life.[1]

  • Increased Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[1][5]

  • Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can influence the acidity or basicity of nearby functional groups, which can be tuned to optimize target engagement.

  • Conformational Effects: The steric bulk of the CF₃ group can lock the molecule into a specific conformation that is favorable for binding to a biological target.

The carboxylic acid handle provides a convenient point for further chemical modification, allowing for the synthesis of a wide array of derivatives such as amides, esters, and other functional groups. This versatility makes this compound a valuable building block for generating compound libraries for structure-activity relationship (SAR) studies.[3]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[6][10][11] Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.[10]

Conclusion

This compound stands out as a valuable and versatile building block for contemporary drug discovery. Its unique combination of a conformationally constrained cyclobutane scaffold and the powerful trifluoromethyl group offers medicinal chemists a potent tool for modulating the properties of lead compounds. The development of scalable synthetic routes has made this compound more accessible, paving the way for its broader application in the quest for new and improved therapeutics. A thorough understanding of its structure, stereochemistry, and reactivity is paramount for harnessing its full potential in the design of the next generation of medicines.

References

  • Organic Process Research & Development. (2020). Two Scalable Syntheses of this compound. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (2020). Two Scalable Syntheses of this compound. Retrieved from [Link]

  • Bohrium. (2020). Two Scalable Syntheses of this compound. Retrieved from [Link]

  • PubChem. (n.d.). (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Label. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (Trifluoromethyl)cyclobutanes in drug discovery. Retrieved from [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Ni, Y., et al. (n.d.). Supporting Information for [Title of Paper]. [Source, e.g., Journal Name]. Retrieved from [Link]

  • Ferreira, I. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(1), 123. Retrieved from [Link]

Sources

The Trifluoromethylated Cyclobutane: A Technical Guide to a Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Allure of the Small, Fluorinated Ring

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, has become an indispensable tool for modulating a molecule's metabolic stability, lipophilicity, and binding affinity. Parallel to this trend, sp³-rich, conformationally constrained scaffolds like the cyclobutane ring have gained prominence as bioisosteres for common aromatic and aliphatic groups, offering improved physicochemical properties and novel intellectual property.

This guide delves into the confluence of these two powerful strategies: the discovery, synthesis, and application of the trifluoromethylated cyclobutane. For years, this seemingly simple structural unit was largely overlooked, a chemical curiosity mentioned in sparse literature. Today, it is emerging as a highly valuable building block, particularly as a unique and advantageous bioisostere for the ubiquitous tert-butyl group. Herein, we provide a comprehensive overview of its history, a detailed exploration of its synthesis, a quantitative analysis of its properties, and a forward-looking perspective on its role in developing the next generation of therapeutics.

A History of Discovery: From Industrial Precursor to Medicinal Chemistry Mainstay

The story of the trifluoromethylated cyclobutane is one of slow-burning recognition. While certain isomers were synthesized decades ago, their potential in drug discovery was not realized until much more recently.

Early Industrial Syntheses and Academic Curiosities

The first appearances of trifluoromethylated cyclobutanes in the chemical literature were not in the context of medicine, but rather industrial chemistry. Patents filed as early as the 1970s and 1980s describe the thermal [2+2] cycloaddition of ethylene and hexafluoropropene to produce 1,1,2-trifluoro-2-(trifluoromethyl)cyclobutane[1]. These syntheses, often conducted at high temperatures (250-350°C) over extended periods, were aimed at producing fluorinated intermediates, likely for polymers or refrigerants[1][2].

Academic interest in related structures emerged sporadically. A notable 1990 study by William R. Dolbier Jr. and colleagues investigated the thermal electrocyclic ring-opening of 3-(trifluoromethyl)cyclobutene[3]. While the focus was on the unsaturated ring, this work represented an early academic exploration of the influence of a CF₃ group on a four-membered carbocycle's reactivity.

Foundational Methodologies and Early Applications

The year 2000 marked a significant turning point with two key publications. First, a paper by Dmowski and Wolniewicz detailed the selective reaction of 1,1-cycloalkanedicarboxylic acids with sulfur tetrafluoride (SF₄) to yield, among other products, 1-(trifluoromethyl)-1-cyclobutanecarboxylic acid[4][5]. This provided a direct and functional route to a key building block. Concurrently, work by Jennings et al. on scytalone dehydratase inhibitors for fungicidal applications featured a cyclobutane carboxamide bearing a trifluoromethyl group, representing a pioneering application of the scaffold in a biologically active agent[6].

Despite these foundational reports, the trifluoromethylated cyclobutane moiety remained "rather neglected" and "underappreciated" for nearly two decades[7]. Its use was sparse, and it had not yet been widely recognized as a strategic tool in medicinal chemistry.

The Modern Renaissance: The Rise of a Bioisostere

The 2020s heralded a renaissance for the trifluoromethylated cyclobutane, largely driven by a comprehensive 2024 study from the laboratory of Pavel K. Mykhailiuk[7][8]. This work systematically synthesized over 30 building blocks, thoroughly characterized their physicochemical properties, and critically, evaluated the 1-trifluoromethyl-cyclobutyl group as a bioisosteric replacement for the tert-butyl group[7]. This seminal paper illuminated the scaffold's potential, providing the data and synthetic accessibility needed to propel it into the mainstream of drug discovery programs.

Core Synthetic Strategies

The accessibility of trifluoromethylated cyclobutanes is crucial for their adoption. Several robust methodologies have been developed, each with distinct advantages depending on the desired substitution pattern and scale.

Deoxofluorination of Cyclobutanecarboxylic Acids with SF₄

This has become a workhorse method for generating 1-trifluoromethylcyclobutanes from readily available carboxylic acids. The reaction leverages the power of sulfur tetrafluoride (SF₄) to convert a carboxylic acid directly into a trifluoromethyl group.

cluster_start Starting Material cluster_reagents Reaction cluster_product Product Start Substituted Cyclobutanecarboxylic Acid Reagents SF₄ (3-30 equiv) HF or H₂O (additive) 60-110 °C, 12-144 h Start->Reagents Deoxofluorination Product Trifluoromethylated Cyclobutane Reagents->Product

Caption: General workflow for SF₄ deoxofluorination.

  • Reactor Setup: A stainless-steel autoclave reactor (50-250 mL) equipped with a magnetic stir bar is charged with the cyclobutanecarboxylic acid (1.0 equiv).

  • Solvent/Additive: Anhydrous HF (10 equiv) or water (1.0 equiv) is added as a catalytic additive. For sensitive substrates, the reaction can be run neat.

  • Reagent Addition: The reactor is cooled in a dry ice/acetone bath (-78 °C). Sulfur tetrafluoride (SF₄, 3-30 equiv) is condensed into the reactor.

    • Causality Note: The use of excess SF₄ ensures complete conversion. HF or water acts as a catalyst, activating the SF₄ reagent[9]. Cooling is critical for the safe handling of gaseous SF₄.

  • Reaction: The reactor is sealed and heated to the specified temperature (typically 60-110 °C) for 12-144 hours.

    • Trustworthiness Note: The reaction must be conducted in a well-ventilated fume hood with appropriate pressure-rated equipment due to the high pressure and toxicity of SF₄ and HF.

  • Workup: After cooling to room temperature, the reactor is vented slowly. The crude reaction mixture is typically diluted with a suitable organic solvent (e.g., dichloromethane) and carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize acidic byproducts.

  • Purification: The product is isolated by extraction, followed by column chromatography, distillation, or crystallization.

Synthesis from Cyclobutanone Precursors

An alternative strategy involves constructing the C-CF₃ bond on a pre-formed cyclobutanone ring. This method is particularly useful for accessing 3-(trifluoromethyl)cyclobutane derivatives.

Start 4-Oxocyclobutane Precursor Step1 1. TMSCF₃, Fluoride Source 2. Triflation (Tf₂O) Start->Step1 Intermediate tert-CF₃ Carbinol Triflate Step1->Intermediate Step2 Elimination (Base) Intermediate->Step2 Intermediate2 Trifluoromethyl- cyclobutene Step2->Intermediate2 Step3 Hydrogenation (e.g., H₂, Pd/C) Intermediate2->Step3 Product 3-(Trifluoromethyl)- cyclobutane Derivative Step3->Product

Caption: Multi-step synthesis from a cyclobutanone precursor.

This protocol is a composite based on the strategy reported by Song et al. for the synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid.

  • Trifluoromethylation: To a solution of a 4-oxocyclobutane precursor in THF, add TMSCF₃ (trimethyl(trifluoromethyl)silane) and a catalytic amount of a fluoride source (e.g., TBAF). Stir at room temperature until the reaction is complete (monitored by GC/MS or TLC). This forms the tertiary trifluoromethyl carbinol.

  • Triflate Formation: Cool the solution to 0 °C and add a hindered base (e.g., 2,6-lutidine) followed by triflic anhydride (Tf₂O). Allow the reaction to warm to room temperature. This converts the hydroxyl group into a good leaving group (triflate).

  • Elimination: Add a strong, non-nucleophilic base (e.g., DBU) to the reaction mixture and heat to induce elimination, forming the corresponding trifluoromethyl-cyclobutene intermediate.

  • Reduction: The crude cyclobutene intermediate is then subjected to catalytic hydrogenation (e.g., H₂ gas, 10% Pd/C) to afford the final saturated trifluoromethylated cyclobutane product.

[2+2] Photocycloaddition

Visible-light-induced [2+2] photocycloaddition offers a modern and diastereoselective route to complex trifluoromethylated cyclobutane scaffolds. This method involves the reaction of an alkene (often an electron-rich enone or lactam) with a trifluoromethyl-substituted alkene.

Start1 Quinolinone / Coumarin Reaction Visible Light (e.g., Blue LEDs) Photosensitizer (e.g., Thioxanthone) Solvent (e.g., CH₃CN) Start1->Reaction [2+2] Cycloaddition Start2 1-Bromo-1-trifluoro- methylethene Start2->Reaction [2+2] Cycloaddition Product Fused Trifluoromethylated Cyclobutane Scaffold Reaction->Product

Caption: Photochemical construction of trifluoromethylated cyclobutanes.

Physicochemical Properties & Structural Analysis

The utility of the trifluoromethylated cyclobutane as a building block stems from its profound and predictable impact on key molecular properties relevant to drug design.

Structural and Conformational Features

X-ray analysis reveals that the cyclobutane ring in these structures is nearly flat, with a puckering angle typically between 158–175°[7][8]. A fascinating and consistent observation is that in 1-aryl-1-trifluoromethylcyclobutanes, the trifluoromethyl group strongly prefers the axial position [7][8]. This preference influences the three-dimensional space occupied by the motif and is a critical consideration for rational drug design.

Comparative Physicochemical Data

The most insightful analysis comes from comparing the 1-trifluoromethyl-cyclobutyl (CF₃-CB) group to its common bioisosteres: the tert-butyl (tBu) group and the 1-trifluoromethyl-cyclopropyl (CF₃-CP) group.

Propertytert-Butyl (tBu)CF₃-Cyclopropyl (CF₃-CP)CF₃-Cyclobutyl (CF₃-CB)Rationale & Causality
Steric Size StandardSimilar to tBuSlightly larger than tBuThe four-membered ring is inherently larger than the three-membered ring, leading to increased bulk.
Lipophilicity (ΔlogP) Baseline+0.6 to +0.8+0.9 to +1.2The CF₃ group and larger hydrocarbon scaffold significantly increase lipophilicity over the tBu group.
Acidity of para-COOH (pKa) ~4.79~2.99~2.92The strong electron-withdrawing CF₃ group acidifies the carboxylic acid. The effect is slightly more pronounced in the CB system.
Basicity of para-NH₂ (pKa of NH₃⁺) ~10.69~4.06~5.29The CF₃ group significantly reduces the basicity of the amine. The CF₃-CB group is a weaker electron-withdrawing group than CF₃-CP in this context.
Metabolic Stability Often labile (oxidation)Generally improvedVariable / context-dependentWhile often more stable than tBu, the effect is not universal and can lead to either increased or decreased metabolic clearance depending on the specific compound[7].

Data compiled from Mykhailiuk et al. (2024).[7]

Applications in Drug Discovery: The tert-Butyl Bioisostere

The tert-butyl group is a staple in medicinal chemistry, valued for its ability to fill hydrophobic pockets and shield adjacent functional groups from metabolism. However, it is also prone to metabolic oxidation. The trifluoromethylated cyclobutane has emerged as a compelling bioisosteric replacement, largely preserving the steric bulk while offering distinct electronic and metabolic properties.

Drug Bioactive Scaffold (R-) tBu R-tBu (Parent Drug) Drug->tBu Original Moiety CF3CB R-CF₃-Cyclobutyl (Analogue) Drug->CF3CB Bioisosteric Replacement Properties Modulated Properties: • Lipophilicity ↑ • Metabolic Stability (variable) • Acidity/Basicity altered • Preserved Bioactivity CF3CB->Properties leads to

Sources

Spectroscopic Characterization of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclobutane core introduces a three-dimensional character into molecules, while the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, with a focus on the experimentally determined data for the cis-isomer.

The molecular structure of this compound, with the IUPAC name this compound, has a molecular formula of C₆H₇F₃O₂ and a molecular weight of 168.11 g/mol .[2] It exists as cis and trans stereoisomers, with the racemic mixture identified by CAS number 1093750-93-6, the cis-isomer by 123812-82-8, and the trans-isomer by 123812-83-9.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following data was obtained for the cis-isomer of this compound.[4]

Experimental Protocol:

The NMR spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d6).[4] The ¹H NMR spectrum was obtained at a frequency of 400 MHz, the ¹³C NMR spectrum at 101 MHz, and the ¹⁹F NMR spectrum at 376 MHz.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
12.35broad singlet1H-COOH
2.98 - 3.22multiplet2HCH, CH-CF₃
2.26 - 2.41multiplet2HCH₂
2.11 - 2.25multiplet2HCH₂

Interpretation:

  • The highly deshielded broad singlet at 12.35 ppm is characteristic of a carboxylic acid proton, which is often broadened due to hydrogen bonding and chemical exchange.

  • The complex multiplets in the aliphatic region (2.11-3.22 ppm) correspond to the seven protons on the cyclobutane ring. The significant overlap of these signals is expected due to the conformational constraints of the four-membered ring and the similar chemical environments of the methylene and methine protons. The protons on the carbons adjacent to the electron-withdrawing carboxylic acid and trifluoromethyl groups are expected to be shifted downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
174.77singlet-C=O
126.96quartet275.34CF₃
32.13singlet-CH-COOH
31.53quartet30.32CH-CF₃
24.03quartet3.67CH₂

Interpretation:

  • The signal at 174.77 ppm is characteristic of a carboxylic acid carbonyl carbon.

  • The quartet at 126.96 ppm, with a large coupling constant of 275.34 Hz, is indicative of the carbon in the trifluoromethyl group, split by the three attached fluorine atoms.

  • The signals at 32.13 and 31.53 ppm correspond to the two methine carbons of the cyclobutane ring. The carbon attached to the trifluoromethyl group appears as a quartet due to coupling with the fluorine atoms.

  • The signal at 24.03 ppm represents the two equivalent methylene carbons in the cis-isomer, showing a small quartet coupling to the trifluoromethyl group.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a sensitive technique for observing fluorine atoms in a molecule.

Chemical Shift (δ) (ppm)MultiplicityAssignment
-72.47singlet-CF₃

Interpretation:

  • The ¹⁹F NMR spectrum shows a single peak at -72.47 ppm, which is consistent with a trifluoromethyl group. The absence of coupling indicates that there are no other fluorine atoms within a few bonds.

Infrared (IR) Spectroscopy

While experimental IR data for this compound was not found in the reviewed literature, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule.[5][6]

Wavenumber (cm⁻¹)Functional GroupVibrationExpected Intensity
2500-3300O-HStretchingStrong, very broad
2850-2960C-HStretchingMedium to strong
1700-1725C=OStretchingStrong
1210-1320C-OStretchingStrong
1100-1350C-FStretchingStrong
910-950O-HBending (out-of-plane)Medium, broad

Interpretation:

  • O-H Stretch: The most prominent feature of a carboxylic acid's IR spectrum is the extremely broad O-H stretching band that typically spans from 2500 to 3300 cm⁻¹.[5] This broadening is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure.

  • C-H Stretch: The C-H stretching vibrations of the cyclobutane ring are expected to appear in the 2850-2960 cm⁻¹ region, superimposed on the broad O-H band.

  • C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a saturated carboxylic acid dimer.[5]

  • C-F Stretches: The C-F stretching vibrations of the trifluoromethyl group will result in one or more strong absorption bands in the 1100-1350 cm⁻¹ region.

  • C-O Stretch and O-H Bend: A strong C-O stretching band is expected around 1210-1320 cm⁻¹, and a broad out-of-plane O-H bending vibration should be visible around 910-950 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Experimental Data (cis-isomer):

High-Resolution Mass Spectrometry (HRMS) was performed on the cis-isomer.[4]

  • Calculated m/z for C₆H₇F₃O₂: 167.0398

  • Found m/z: 167.0345

Interpretation: The high-resolution mass spectrometry data confirms the elemental composition of this compound. The experimentally found mass is in close agreement with the calculated mass. In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 168. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). The stability of the cyclobutane ring and the trifluoromethyl group would also influence the fragmentation pattern. A predicted high-resolution ESI-MS would typically display [M-H]⁻ ions with an accurate mass matching the molecular formula.[1]

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 3-(CF3)cyclobutane-1-carboxylic acid NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR IR FT-IR Sample->IR MS HRMS Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: Workflow for spectroscopic analysis of the target compound.

Conclusion

The spectroscopic data presented provides a comprehensive fingerprint for this compound, focusing on the experimentally verified data for the cis-isomer. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with high-resolution mass spectrometry, unequivocally confirms the structure and composition of this important building block. While experimental IR data is not currently available in the literature, the predicted spectrum based on established principles provides a reliable guide for its identification. This technical guide serves as a crucial resource for scientists working with this compound, enabling confident structural verification and quality assessment in their research and development endeavors.

References

  • (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580 - PubChem. (n.d.). Retrieved December 31, 2025, from [Link]

  • Two Scalable Syntheses of this compound | Organic Process Research & Development - ACS Publications. (2020, December 21). Retrieved December 31, 2025, from [Link]

  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry. (2023, June 26). Retrieved December 31, 2025, from [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - NIH. (n.d.). Retrieved December 31, 2025, from [Link]

  • (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580 - PubChem. (n.d.). Retrieved December 31, 2025, from [Link]

  • Song, Z. J., Qi, J., Emmert, M. H., Wang, J., Yang, X., & Xiao, D. (2021). Two Scalable Syntheses of this compound. Organic Process Research & Development, 25(1), 82–88. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved December 31, 2025, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved December 31, 2025, from [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved December 31, 2025, from [Link]

  • Cyclobutylcarboxylic acid - NIST WebBook. (n.d.). Retrieved December 31, 2025, from [Link]

  • database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.). Retrieved December 31, 2025, from [Link]

Sources

A Technical Guide to the Electron-Withdrawing Effects of the Trifluoromethyl Group in Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, prized for its profound impact on molecular properties.[1][2][3][4] When appended to the sterically constrained, non-planar cyclobutane scaffold, its powerful electron-withdrawing nature gives rise to a unique interplay of stereoelectronic effects that significantly influence acidity, reactivity, conformation, and ultimately, biological function. This guide provides an in-depth technical exploration of these effects, synthesizing foundational principles with experimental and computational evidence to offer a comprehensive resource for professionals in the field. We will dissect the inductive power of the CF₃ group, quantify its impact on the pKa of adjacent functionalities, detail its influence on ring conformation, and provide actionable protocols for its study and strategic implementation in molecular design.

The Trifluoromethyl Group and the Cyclobutane Scaffold: A Powerful Convergence

The CF₃ Group: A Privileged Moiety

The trifluoromethyl group is far more than a simple sterically bulky analogue of a methyl group.[1] Its defining characteristic is the immense electronegativity of the three fluorine atoms, which creates a powerful inductive electron-withdrawing effect (-I effect) through the sigma bond framework.[5][6][7][8] Unlike groups that withdraw electrons through resonance (+R), the CF₃ group's effect is primarily inductive.[6] This potent electronic perturbation, combined with its high metabolic stability and ability to modulate lipophilicity, makes it an invaluable tool for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][9]

The Cyclobutane Ring: A Unique Conformational Landscape

Cyclobutane is not a planar square. To alleviate the angle strain of 90° C-C-C bonds and the torsional strain from eclipsing hydrogens, it adopts a puckered or "butterfly" conformation.[10] This puckering creates distinct axial and equatorial positions for substituents, leading to a dynamic conformational equilibrium that is highly sensitive to the steric and electronic nature of its substituents. Understanding this conformational behavior is critical, as it dictates the spatial orientation of functional groups and their interactions with biological targets.[11][12]

Fundamental Electron-Withdrawing Effects on the Cyclobutane Core

The primary mechanism by which the CF₃ group exerts its influence is through a strong inductive pull of electron density from the cyclobutane ring. This has several immediate and measurable consequences.

Inductive Effect (σ-effect) and Acidity

The most direct consequence of the CF₃ group's -I effect is the acidification of protons on the cyclobutane ring, particularly those on the carbon atom to which it is attached (the α-carbon). The electron withdrawal polarizes the C-H bonds, making the proton more electropositive and thus more easily abstracted by a base.

This effect is most readily quantified by measuring the acid dissociation constant (pKa) of a carboxylic acid appended to the ring. A lower pKa value indicates a stronger acid, signifying a greater degree of stabilization of the resulting carboxylate anion. The CF₃ group stabilizes this negative charge through the sigma framework, effectively "pulling" it away from the carboxylate. Studies comparing analogous cyclobutane carboxylic acids with and without the CF₃ substituent consistently show a significant drop in pKa for the trifluoromethylated version, demonstrating the potency of this inductive effect.[13][14] For instance, the introduction of a CF₃ group to a cyclobutane can lower the pKa of an attached amine by several units, turning a typical base into a much weaker one.[13]

Impact on Bond Lengths and Molecular Geometry

The electron-withdrawing nature of the CF₃ group also subtly alters the geometry of the cyclobutane ring. The C-CF₃ bond itself is often shorter and stronger than a C-CH₃ bond due to the increased ionic character from the polarized C-F bonds.[15] This polarization can lead to minor adjustments in the C-C bond lengths within the ring and influence the degree of ring puckering. While these structural changes are small, they can have significant consequences for how the molecule fits into a constrained active site of a protein.

Below is a diagram illustrating the primary inductive effect of the CF₃ group on a generic cyclobutane ring, leading to a polarization of the sigma bonds.

Inductive_Effect cluster_cyclobutane Cyclobutane Ring C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C4->C1 CF3 CF₃ CF3->C1 Strong -I Effect Delta_plus_C1 δ+ Delta_plus_C2 δδ+ Delta_plus_C4 δδ+

Caption: Inductive withdrawal by the CF₃ group polarizes the cyclobutane ring.

Experimental Quantification of Electronic Effects

To translate theory into practice, robust experimental methods are required. The determination of pKa is a foundational experiment for quantifying the electron-withdrawing power of a substituent.

Protocol: Synthesis of a Model CF₃-Cyclobutane Carboxylic Acid

The synthesis of well-defined model compounds is a prerequisite for accurate physicochemical analysis. Numerous methods exist for installing the CF₃-cyclobutane motif.[16][17][18][19][20] A common and scalable approach involves the deoxofluorination of a cyclobutane carboxylic acid using reagents like sulfur tetrafluoride (SF₄).[14][16]

Step-by-Step Methodology:

  • Starting Material: Begin with a suitable precursor, such as cyclobutane-1,1-dicarboxylic acid.

  • Deoxofluorination: In a high-pressure reactor, charge the carboxylic acid precursor and a suitable solvent (e.g., anhydrous HF).

  • SF₄ Addition: Carefully add sulfur tetrafluoride (SF₄) at a controlled temperature (e.g., 0 °C), then slowly warm to reaction temperature (e.g., 120 °C).[16] The reaction converts the carboxylic acid group into a trifluoromethyl group.

  • Workup and Hydrolysis: After completion, the reaction is carefully quenched. Subsequent hydrolysis of the second carboxylic acid group (if starting from a di-acid) yields the desired 1-(trifluoromethyl)cyclobutanecarboxylic acid.[16]

  • Purification & Validation: The crude product is purified using techniques like crystallization or column chromatography. The final product's identity and purity must be rigorously confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This validation is a critical step to ensure the integrity of subsequent pKa measurements.

Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[21][22][23][24] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[21]

  • Sample Preparation: Prepare a solution of the purified CF₃-cyclobutane carboxylic acid of known concentration (e.g., 1-10 mM) in deionized water.[21][22] For sparingly soluble compounds, a co-solvent like methanol or acetonitrile may be used, and the aqueous pKa is extrapolated.[24]

  • Titration: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Data Acquisition: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[21]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the acid has been neutralized). For higher precision, the equivalence point is determined from the peak of the first derivative plot (ΔpH/ΔV vs. V).[25]

  • Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the mean pKa and standard deviation.[21]

Data Interpretation: A Comparative Analysis

By measuring the pKa of both the trifluoromethylated cyclobutane carboxylic acid and its non-fluorinated (methyl or hydrogen) analogue, the direct electronic impact of the CF₃ group can be quantified.

CompoundSubstituentTypical Aqueous pKaΔpKa (vs. H)
Cyclobutanecarboxylic acid-H~4.80
1-Methylcyclobutanecarboxylic acid-CH₃~5.0+0.2
1-(Trifluoromethyl)cyclobutanecarboxylic acid-CF₃~3.5 - 4.0-0.8 to -1.3

Note: Exact pKa values can vary based on experimental conditions. The data presented are representative values derived from the literature on perfluoroalkyl carboxylic acids and substituted alkanes.[13][26][27][28]

The data clearly show that the CF₃ group significantly increases the acidity (lowers the pKa) compared to both hydrogen and the electron-donating methyl group, providing quantitative evidence of its powerful electron-withdrawing nature.

Computational Modeling of Electronic Effects

Computational chemistry provides powerful tools to visualize and analyze the electronic landscape of a molecule, offering insights that complement experimental data.

Workflow: Density Functional Theory (DFT) Analysis

A typical computational workflow involves geometry optimization followed by population analysis to understand electron distribution.

DFT_Workflow Start Input Structure (CF₃-Cyclobutane) Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Confirm Minimum) Opt->Freq NBO Natural Bond Orbital (NBO) Analysis Freq->NBO MEP Molecular Electrostatic Potential (MEP) Map Freq->MEP Charges Partial Atomic Charges NBO->Charges Deloc Donor-Acceptor Interactions (E²) NBO->Deloc

Caption: A standard workflow for computational analysis of molecular properties.

Molecular Electrostatic Potential (MEP) Maps

MEP maps are color-coded visualizations of the electrostatic potential on the electron density surface of a molecule. They provide an intuitive picture of electron-rich (red) and electron-poor (blue) regions. For a CF₃-substituted cyclobutane, the MEP map would clearly show a strongly electron-deficient (blue) region around the CF₃ group and the adjacent carbon, visually confirming its electron-withdrawing character.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more quantitative picture by partitioning the wavefunction into localized bonds and lone pairs, closely resembling a classical Lewis structure.[29][30][31] This method allows for the calculation of:

  • Natural Atomic Charges: Quantifies the electron density on each atom. The carbon atom attached to the CF₃ group will have a significantly more positive partial charge compared to its analogue in non-fluorinated cyclobutane.

  • Donor-Acceptor Interactions: NBO analysis can reveal delocalization effects, such as hyperconjugation.[29][31] For the CF₃ group, a key interaction is the donation of electron density from the C-C σ bonds of the ring into the empty C-F σ* antibonding orbitals.[15] This σ → σ* interaction is a hallmark of the inductive effect and contributes to the shortening and strengthening of the C-CF₃ bond.[15][32]

Stereoelectronic Effects and Conformational Control

The interplay between the CF₃ group's electronic properties and the cyclobutane ring's puckered geometry leads to important stereoelectronic effects.

Influence on Ring Puckering

The bulky and highly polar CF₃ group can significantly influence the conformational equilibrium of the cyclobutane ring.[11] The energetic preference for placing the CF₃ group in an equatorial versus an axial position is a key determinant of the molecule's overall shape. This preference is governed by a balance of steric hindrance (A-strain) and electronic effects like the gauche effect.[33] Computational studies combined with NMR spectroscopy can elucidate the puckering angle and the energy barrier between different conformations.[12][34][35]

Gauche and Anomeric Effects

When the CF₃ group is positioned adjacent to another heteroatom or electron-withdrawing group on the ring, complex stereoelectronic interactions can arise. The gauche effect describes the tendency of a molecule with adjacent electronegative substituents to prefer a gauche conformation over an anti conformation.[33] This is often explained by a stabilizing σ → σ* hyperconjugative interaction. In a CF₃-substituted cyclobutane, such effects can lock the ring into a specific puckered state, which has profound implications for its recognition by enzymes and receptors.

Implications for Drug Design and Materials Science

A thorough understanding of the CF₃ group's effects in a cyclobutane ring is directly applicable to molecular design.

  • Modulation of Physicochemical Properties: The CF₃ group generally increases lipophilicity (logP), which can enhance membrane permeability.[1][3][36][37] However, its impact is complex and context-dependent.[13][14] Critically, it drastically lowers the pKa of nearby basic groups (e.g., amines), reducing their protonation at physiological pH and altering solubility and receptor interactions.[13]

  • Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1][3] Incorporating a CF₃-cyclobutane can block a potential site of metabolism, increasing a drug's half-life.[9][14]

  • Binding Affinity: The electron-poor nature of the CF₃ group can alter hydrogen bonding capabilities and engage in favorable dipole-dipole or multipolar interactions within a protein active site, potentially increasing binding affinity and selectivity.[1][3][38]

Conclusion

The trifluoromethyl group is a powerful modulator of molecular properties, and its effects are amplified and rendered stereochemically complex within the constrained framework of a cyclobutane ring. Its dominant electron-withdrawing inductive effect profoundly lowers the pKa of adjacent functional groups, alters the ring's conformational preferences, and introduces unique stereoelectronic interactions. By leveraging the experimental and computational protocols detailed in this guide, researchers can rationally design and synthesize novel CF₃-cyclobutane-containing molecules with finely tuned properties, accelerating the development of next-generation therapeutics and advanced materials.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]

  • Foth, P. J., Malig, T. C., Yu, D., et al. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. Available from: [Link]

  • Mykhailiuk, P. K. (2024). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Advanced Synthesis & Catalysis. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available from: [Link]

  • Lin, M., Tota, M. R., El-Kattan, A. F., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Available from: [Link]

  • Lin, M., Tota, M. R., El-Kattan, A. F., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. PubMed. Available from: [Link]

  • Ates, H., & Unlu, N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • Speranza, L., & Monti, M. C. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link]

  • Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research. Available from: [Link]

  • La Salle University. Substituent Effects. La Salle University. Available from: [Link]

  • Markova, N., & Dimitrovska, A. (2019). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Available from: [Link]

  • Wang, H., Chen, Y., Nappi, M., & Yoon, T. P. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. Available from: [Link]

  • Cahyono, E., & Tjahjanto, R. T. (2020). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Journal of Physics: Conference Series. Available from: [Link]

  • University of Calgary. Resonance and Induction Tutorial. University of Calgary. Available from: [Link]

  • Pattanayak, P., & Chatterjee, T. (2024). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. Available from: [Link]

  • Pattanayak, P., & Chatterjee, T. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances. Available from: [Link]

  • Manda, R., & Ranjith Kumar, G. (2022). Enantioselective synthesis of exo-olifinated trifluoromethyl cyclobutanol. ResearchGate. Available from: [Link]

  • Khan Academy. Meta directors II. Khan Academy. Available from: [Link]

  • Orpen, A. G., & Brammer, L. (2012). Natural Bond Orbital Analysis of the Electronic Structure of [LnM(CH3)] and [LnM(CF3)] Complexes. Organometallics. Available from: [Link]

  • Chernykh, A. V., Liashuk, O. S., Kononenko, K. O., et al. (2023). Synthesis of CF3-substituted building blocks 6 and 9. ResearchGate. Available from: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Wikipedia. Available from: [Link]

  • Speranza, L., & Monti, M. C. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

  • Quora. Why is CF3 a meta director?. Quora. Available from: [Link]

  • Fluorine Notes. Theory Studies of Structural Properties, Energies and Natural Bond Orbital for a new fluorocarbonate compound. Fluorine Notes. Available from: [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available from: [Link]

  • ResearchGate. The synthesis of trifluoromethyl cyclopropanes. ResearchGate. Available from: [Link]

  • University of Tartu. Computational (COSMO-RS) and experimental acidity constants (pKa values) of acids in acetonitrile (MeCN). University of Tartu. Available from: [Link]

  • University of Hamburg. Natural Bond Orbital (NBO) Analysis. University of Hamburg. Available from: [Link]

  • Reddit. Trifluoromethoxy group electron-withdrawing or electron-donating?. Reddit. Available from: [Link]

  • Gouverneur, V., & O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research. Available from: [Link]

  • ResearchGate. Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. ResearchGate. Available from: [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PubMed. Available from: [Link]

  • University of Wisconsin–Madison. Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. Available from: [Link]

  • Wikipedia. Natural bond orbital. Wikipedia. Available from: [Link]

  • Speranza, L., & Monti, M. C. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethylated Compounds in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • University of Calgary. Conformational analysis. University of Calgary. Available from: [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available from: [Link]

  • YouTube. Conformational Analysis (English). YouTube. Available from: [Link]

  • Gil, M. J., Cativiela, C., Latorre, A., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry. Available from: [Link]

  • University of California, Davis. Conformational Analysis. University of California, Davis. Available from: [Link]

  • Maricopa Open Digital Press. Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. Available from: [Link]

  • Li, Y., Wang, Y., & Cao, S. (2018). Visible light-induced one-pot synthesis of CF3/CF2-substituted cyclobutene derivatives. Chemical Communications. Available from: [Link]

  • Organic Chemistry Data. Bordwell pKa Table. Organic Chemistry Data. Available from: [Link]

  • YouTube. Conformational Analysis of Acyclic Molecules. YouTube. Available from: [Link]

  • ResearchGate. pKa values of chiral Brønsted acid catalysts. ResearchGate. Available from: [Link]

Sources

An In-depth Technical Guide to the Lipophilicity and pKa of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of two critical physicochemical properties of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: lipophilicity (LogP/LogD) and the acid dissociation constant (pKa). These parameters are paramount in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This document delves into the theoretical underpinnings, computational prediction, and experimental determination of these properties. Detailed, field-proven protocols for potentiometric titration (for pKa) and the shake-flask method (for LogP) are provided, emphasizing the causal relationships behind experimental choices to ensure data integrity. The influence of the trifluoromethyl group and the cyclobutane scaffold on these properties is also critically examined, offering insights for rational drug design.

Introduction: The Central Role of pKa and Lipophilicity in Medicinal Chemistry

The journey of a drug candidate from discovery to clinical application is intricately governed by its physicochemical properties. Among the most influential of these are the acid dissociation constant (pKa) and lipophilicity (LogP/LogD). The pKa dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability across biological membranes, and interaction with target proteins.[1] Lipophilicity, a measure of a compound's preference for a lipid versus an aqueous environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This compound is a building block of significant interest in medicinal chemistry. Its structure combines a rigid cyclobutane ring, which can offer unique conformational constraints, with a potent electron-withdrawing trifluoromethyl group.[3] This trifluoromethyl group is known to enhance metabolic stability and can modulate lipophilicity and acidity, making this scaffold attractive for the design of novel therapeutics.[3] This guide will provide a detailed exploration of the pKa and lipophilicity of this important molecule.

The Acid Dissociation Constant (pKa): A Measure of Ionization

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid like this compound, the pKa indicates its propensity to donate a proton and form a carboxylate anion.

Structural Influence on pKa: The Inductive Effect of the Trifluoromethyl Group

The acidity of a carboxylic acid is largely determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the carbon skeleton can stabilize the negative charge of the carboxylate through an inductive effect, thereby increasing the acidity and lowering the pKa.[1]

The trifluoromethyl (-CF3) group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4] Consequently, the introduction of a -CF3 group is expected to significantly decrease the pKa of cyclobutanecarboxylic acid. For comparison, the experimental pKa of the parent compound, cyclobutanecarboxylic acid, is approximately 4.785 at 25°C.[5] The presence of the trifluoromethyl group in the 3-position will substantially stabilize the carboxylate anion, leading to a much stronger acid.

Computational Prediction of pKa

Various computational methods are available to predict pKa values, ranging from empirical and rule-based algorithms to quantum mechanical calculations.[6][7][8] Software like ACD/Percepta and ChemAxon's MarvinSketch are widely used in the pharmaceutical industry for this purpose.[9][10] These programs utilize large databases of experimental pKa values to train their prediction algorithms. While computational predictions are a valuable tool for initial screening, experimental verification remains the gold standard.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[11] The method involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (the carboxylic acid) while monitoring the pH. The pKa can be determined from the inflection point of the resulting titration curve.

This protocol is designed to be self-validating by incorporating system suitability checks and replicate measurements.

Materials and Equipment:

  • High-precision pH meter with a combination glass electrode

  • Calibrated automatic burette

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • High-purity water (Milli-Q or equivalent)

  • This compound sample

  • Standard pH buffers (e.g., pH 4, 7, and 10)

Step-by-Step Methodology:

  • System Calibration and Preparation:

    • Calibrate the pH meter using at least three standard buffers that bracket the expected pKa. Ensure a linear response (slope > 95%).

    • Prepare a solution of the sample (e.g., 0.01 M) in high-purity water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa will be an apparent pKa (pKaapp) and extrapolation to 0% co-solvent may be necessary.

    • Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M).

    • Purge the solution with nitrogen for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a weak acid.

  • Titration Procedure:

    • Place a known volume of the sample solution in a thermostatted vessel (e.g., 25 °C).

    • Immerse the calibrated pH electrode and temperature probe into the solution.

    • Begin stirring at a constant rate that ensures homogeneity without creating a vortex.

    • Start the titration by adding small, precise increments of the standardized NaOH solution.

    • Record the pH and the volume of titrant added after each increment, allowing the pH reading to stabilize before proceeding.

    • Continue the titration well past the equivalence point (e.g., to pH 11-12).

  • Data Analysis and pKa Determination:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

    • Alternatively, calculate the first and second derivatives of the titration curve. The peak of the first derivative plot corresponds to the equivalence point, and the pKa can be calculated from the pH at the half-volume of this point.

    • Perform the titration in triplicate to ensure reproducibility. The results should be reported as the mean pKa ± standard deviation.

Causality Behind Experimental Choices:

  • Carbonate-free NaOH: Carbon dioxide from the air can dissolve in the NaOH solution to form carbonate, which is a weak base and can buffer the solution, leading to inaccurate pKa determination.[11]

  • Constant Ionic Strength: The activity of ions in solution is dependent on the ionic strength. Maintaining a constant ionic strength with an inert salt like KCl ensures that the measured pKa is consistent.

  • Temperature Control: The pKa is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

Lipophilicity (LogP and LogD): A Key to ADME Properties

Lipophilicity is a critical parameter in drug design, influencing a drug's ability to cross cell membranes, bind to plasma proteins, and interact with metabolic enzymes. It is typically expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP is the ratio of the concentration of the neutral form of a compound in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[12]

  • LogD is the ratio of the total concentration of a compound (neutral and ionized forms) in the lipid phase to its total concentration in the aqueous phase at a specific pH. For an acidic compound, LogD is pH-dependent.

Structural Influence on Lipophilicity

The introduction of fluorine atoms into a molecule generally increases its lipophilicity. The trifluoromethyl group is significantly more lipophilic than a methyl group.[13][14][15] However, the effect of fluorination can be complex and context-dependent.[16] The rigid cyclobutane scaffold also contributes to the overall lipophilicity of the molecule.

The parent compound, cyclobutanecarboxylic acid, has a calculated XLogP3 value of 0.8.[17] The presence of the trifluoromethyl group in this compound is expected to increase the LogP. A computed XLogP3 value for the cis-isomer is 1.6.

Computational Prediction of LogP

Similar to pKa, numerous in silico tools are available for the prediction of LogP. These methods are often based on fragmental contributions or whole-molecule properties. While useful for rapid screening, experimental determination is necessary for accurate characterization.

Experimental Determination of Lipophilicity: The Shake-Flask Method

The shake-flask method is the traditional and most reliable method for the experimental determination of LogP. It involves directly measuring the concentration of the analyte in both the n-octanol and aqueous phases after they have reached equilibrium.

Materials and Equipment:

  • High-purity n-octanol and water

  • Phosphate buffer (for LogD determination at a specific pH, e.g., 7.4)

  • Glass vials with PTFE-lined caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)

  • This compound sample

Step-by-Step Methodology:

  • Phase Preparation and Saturation:

    • Pre-saturate the n-octanol with the aqueous phase (water for LogP, buffer for LogD) and the aqueous phase with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This is crucial to ensure that the volume of each phase does not change during the experiment.

  • Sample Preparation and Partitioning:

    • Prepare a stock solution of the sample in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.

    • In a glass vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous sample solution (e.g., a 1:1 volume ratio).

    • Securely cap the vial and shake it vigorously for a predetermined time (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium. The optimal shaking time should be determined in preliminary experiments.

    • After shaking, centrifuge the vials at a moderate speed to ensure complete separation of the two phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase, being extremely careful not to disturb the interface.

    • Analyze the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV). A calibration curve should be prepared for each phase.

  • Calculation of LogP/LogD:

    • Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP or LogD is the base-10 logarithm of this ratio.

    • Perform the experiment in triplicate and report the average value ± standard deviation.

Causality Behind Experimental Choices:

  • Pre-saturation of Phases: This step is critical to prevent volume changes during the experiment due to the mutual solubility of n-octanol and water, which would lead to inaccurate concentration measurements.

  • Choice of Analytical Method: The analytical method must be sensitive, selective, and linear over the expected concentration range in both phases. HPLC is often preferred due to its versatility and sensitivity.

  • Centrifugation: This ensures a clean separation of the two phases, preventing cross-contamination which can be a significant source of error, especially for highly lipophilic or hydrophilic compounds.

Data Summary and Visualization

The following table summarizes the key physicochemical properties discussed in this guide.

PropertyCyclobutanecarboxylic Acid (Parent)This compound
pKa ~4.785 (Experimental)[5]Predicted to be significantly lower than 4.785
LogP 0.8 (Calculated XLogP3)[17]1.6 (Calculated XLogP3 for cis-isomer)
Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for pKa and LogP determination.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter B Prepare Sample Solution (with KCl) A->B D Thermostat and Stir Sample Solution B->D C Prepare Carbonate-Free NaOH Titrant E Add NaOH Increments C->E D->E F Record pH and Volume E->F G Plot Titration Curve F->G H Determine Equivalence Point G->H I Calculate pKa at Half-Equivalence Point H->I

Caption: Workflow for pKa determination by potentiometric titration.

Caption: Workflow for LogP determination by the shake-flask method.

Conclusion

The pKa and lipophilicity of this compound are critical parameters that dictate its behavior in biological systems. The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to significantly increase the acidity of the carboxylic acid, resulting in a low pKa value. This same group is also expected to increase the molecule's lipophilicity compared to the unsubstituted cyclobutanecarboxylic acid. While computational methods provide valuable initial estimates, the experimental protocols detailed in this guide for potentiometric titration and the shake-flask method offer robust and reliable means for their precise determination. A thorough understanding and accurate measurement of these properties are essential for any researcher or drug development professional working with this promising chemical scaffold.

References

  • BenchChem. (2025).
  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-91.
  • Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.
  • CHIMIA. (2014).
  • Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry.
  • Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.
  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • Rayne, S., & Forest, K. (2009). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids.
  • Linclau, B., et al. (2015). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method.
  • Gurbych, A., et al. (2024).
  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Semantic Scholar.
  • Mansouri, K., et al. (2020). Open-source QSAR models for pKa prediction using machine learning approaches. U.S. EPA Office of Research and Development.
  • Grygorenko, O., et al. (2024). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and...
  • Mansouri, K., et al. (2019). (PDF) Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). Journal of Organic and Pharmaceutical Chemistry.
  • Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. PubMed.
  • Cheméo. (n.d.). Chemical Properties of Cyclobutane (CAS 287-23-0). Cheméo.
  • Active Thermochemical Tables. (n.d.). Cyclobutane Enthalpy of Formation.
  • Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions.
  • NIST. (n.d.). Cyclobutane. NIST WebBook.
  • PubChem. (n.d.). (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. PubChem.
  • PubChem. (n.d.). Cyclobutanecarboxylic acid. PubChem.
  • Cheméo. (n.d.). Chemical Properties of Cyclobutanecarboxylic acid chloride (CAS 5006-22-4). Cheméo.
  • Yoshida, M., et al. (2021). pKa Determination of Strongly Acidic C-H Acids Bearing a (Perfluoroalkyl)sulfonyl Group in Acetonitrile by Means of Voltammetric Reduction of Quinone.
  • Gramatica, P., & Giani, E. (2009). Evaluation of QSAR models for predicting the partition coefficient (logP) of chemicals under the REACH regulation.
  • BenchChem. (2025).
  • Mykhailiuk, P. K. (2020). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)
  • CADASTER.eu. (n.d.).
  • ChemicalBook. (2025). Cyclobutanecarboxylic acid | 3721-95-7. ChemicalBook.
  • BenchChem. (n.d.). This compound | 1093750-93-6. Benchchem.
  • Al-Zoubi, M. S., et al. (2025).
  • Proprep. (n.d.).
  • ChemicalBook. (2025). This compound | 1093750-93-6. ChemicalBook.
  • Gramatica, P., et al. (2013).
  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega.
  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Georganics.
  • Chemdad. (n.d.). Cyclobutanecarboxylic acid. Chemdad.
  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Wikipedia.
  • Chemsrc. (2025). 3-Fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. Chemsrc.
  • Human Metabolome Database. (2021). Showing metabocard for 1,1-Cyclobutanedicarboxylic acid (HMDB0250639). HMDB.
  • FTLOScience. (2022). Using Log P and Log D to Assess Drug Bioavailability. FTLOScience.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Incorporation of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland—Embracing 3D Scaffolds in Drug Design

For decades, medicinal chemistry has heavily relied on aromatic rings as core scaffolds. However, the pursuit of novel chemical space with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties has driven a paradigm shift towards three-dimensional, saturated bioisosteres. Among these, the 3-(trifluoromethyl)cyclobutyl moiety has emerged as a uniquely powerful building block.[1][2] This guide provides an in-depth analysis and practical protocols for leveraging 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid, a key intermediate for introducing this valuable pharmacophore.

This compound, with the chemical formula C₆H₇F₃O₂, is a four-membered cyclobutane ring substituted with a carboxylic acid and a trifluoromethyl (CF₃) group.[3] This specific arrangement offers a compelling combination of properties: the rigid cyclobutane core imposes conformational restraint, while the highly electronegative CF₃ group profoundly influences the molecule's electronic and metabolic profile.[3][4] It serves as a saturated, lower ClogP (calculated logarithm of the partition coefficient) analogue to phenyl groups and a metabolically robust alternative to labile moieties like the tert-butyl group.[1][5]

Molecular Properties & Design Rationale: The "Why"

The strategic decision to replace a common group (e.g., phenyl, tert-butyl) with a 3-(trifluoromethyl)cyclobutyl moiety is rooted in its ability to simultaneously optimize multiple physicochemical and pharmacokinetic parameters.

Key Physicochemical Impacts:

  • Lipophilicity and Solubility: The CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and interactions with hydrophobic pockets of target proteins.[3] However, the cyclobutane scaffold itself is less lipophilic than a phenyl ring, offering a nuanced tool for modulating the overall ClogP of a lead compound.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This is a well-established strategy for blocking metabolic hotspots, increasing a drug's half-life, and reducing patient-to-patient variability.[4] The cyclobutane ring is also generally more stable to metabolism than more flexible alkyl chains.

  • Acidity (pKa): The strong electron-withdrawing effect of the CF₃ group lowers the pKa of the carboxylic acid, making it a stronger acid compared to its non-fluorinated counterpart.[6] This can be critical for optimizing interactions with cationic residues (e.g., arginine, lysine) in a target's active site.

  • Conformational Rigidity: Unlike flexible alkyl chains, the cyclobutane ring exists in a puckered conformation. This rigidity reduces the entropic penalty upon binding to a target, which can lead to a significant increase in binding affinity. It also presents substituents in well-defined spatial vectors, aiding in structure-activity relationship (SAR) studies.

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption: "Bioisosteric Replacement Workflow."

Application Notes and Experimental Protocols

Protocol 1: Scalable Synthesis of this compound

While commercially available, large-scale access to this building block often requires in-house synthesis. The following protocol is adapted from a robust, scalable method reported in the literature.[1][7][8]

Causality: This method is advantageous as it starts from a readily available cyclobutanone precursor and utilizes a reliable radical deoxygenation step, which has been proven effective for gram-scale synthesis.[1]

Materials:

  • Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

  • Trimethylsilyl trifluoromethane (TMSCF₃)

  • Tetrabutylammonium fluoride (TBAF)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Diisopropyl oxalate

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Toluene, Tetrahydrofuran (THF), Ethyl acetate (EtOAc)

Procedure:

  • Trifluoromethylation: Dissolve diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in anhydrous THF. Cool to 0 °C. Add TMSCF₃ followed by a catalytic amount of TBAF. Allow the reaction to warm to room temperature and stir for 16 hours. This step introduces the key CF₃ group via nucleophilic addition to the ketone.

  • Formation of Oxalate: To the crude alcohol from step 1, add diisopropyl oxalate. This reaction forms the precursor for the radical deoxygenation.[1]

  • Radical Deoxygenation: In a flask equipped with a reflux condenser, dissolve the oxalate from step 2 in anhydrous toluene. Heat to 110 °C. Prepare a solution of Bu₃SnH and a catalytic amount of AIBN in toluene. Add this solution dropwise to the heated mixture over 15 minutes. Stir for 30 minutes. This is a key Barton-McCombie type deoxygenation to remove the tertiary alcohol.[1]

  • Hydrolysis and Decarboxylation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in THF and add 1 M NaOH solution. Stir at 25 °C for 16 hours to hydrolyze the esters.[1] Acidify the aqueous layer with 6 M HCl to a pH of 2-3. This will protonate the carboxylates and induce decarboxylation upon heating, yielding the final product.

  • Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a mixture of cis and trans isomers.[1]

Self-Validation: The final product should be characterized by ¹H NMR, ¹⁹F NMR, and LC-MS to confirm its structure, purity, and isomeric ratio.

Protocol 2: Amide Coupling to a Scaffold Amine

This protocol details the incorporation of the synthesized building block into a representative primary amine scaffold using standard peptide coupling reagents.[9][10]

Causality: HATU is chosen as the coupling reagent due to its high efficiency, rapid reaction times, and ability to suppress racemization, making it suitable for complex or sterically hindered substrates.[9] DIPEA is a non-nucleophilic base used to mop up the HCl generated and facilitate the reaction.

Materials:

  • This compound (1 equivalent)

  • Primary or secondary amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF. Add HATU and DIPEA to the solution. Stir the mixture at room temperature for 20 minutes. This step forms the highly reactive O-acylisourea intermediate.

  • Amine Addition: Add the amine scaffold to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-3 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Self-Validation: Confirm the structure and purity of the final amide product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is crucial for validating the hypothesis that incorporating the 3-(trifluoromethyl)cyclobutyl moiety enhances metabolic stability.[11][12][13]

Causality: Liver microsomes contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism for most drugs.[14] By measuring the rate of disappearance of the parent compound in this system, we can calculate its intrinsic clearance, a key predictor of in vivo half-life.[11]

dot graph { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];

} caption: "Workflow for In Vitro Microsomal Stability."

Materials:

  • Test compound and a comparator compound (e.g., the parent tert-butyl analog)

  • Pooled human liver microsomes (e.g., from XenoTech)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH)

  • Positive controls (e.g., Dextromethorphan, Midazolam)[12]

  • Acetonitrile (ACN) with an internal standard (IS) for quenching

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and comparator in the phosphate buffer to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[11]

  • Incubation: In a 96-well plate, add the microsomal suspension (final protein concentration 0.5 mg/mL) to the wells containing the compound solutions.[12][14] Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding pre-warmed NADPH solution. The T=0 sample is taken immediately before this step and quenched.

  • Sampling: At specified time points (e.g., 5, 15, 30, 45 minutes), take aliquots from the reaction wells and immediately add them to a quenching solution (ice-cold ACN with IS).[11]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound peak area relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Data Summary & Comparison

The value of the 3-(trifluoromethyl)cyclobutyl moiety is best illustrated by direct comparison with its common isosteres.

Propertytert-ButylPhenyl3-(Trifluoromethyl)cyclobutyl Rationale for Improvement
ClogP (Approx.) ~1.9~2.0~1.8 - 2.2Offers a similar lipophilicity profile but with a 3D vector and metabolic shield.[3][5]
Metabolic Stability Moderate to Low (Oxidation of CH₃)Low (Aromatic hydroxylation)High CF₃ group is highly resistant to CYP-mediated oxidation.[4]
Solubility (Aq.) LowVery LowModerate The saturated core can improve solubility over a flat aromatic ring.
Shape SphericalPlanarPuckered 3D Provides conformational constraint and novel interactions with protein targets.[3]
pKa (of adjacent COOH) ~5.0~4.2~4.0 - 4.5 CF₃ group is strongly electron-withdrawing, increasing acidity.[6]

Conclusion & Future Outlook

This compound is more than just another building block; it is a sophisticated tool for solving complex, multi-parameter optimization problems in drug discovery. Its ability to confer metabolic stability while providing a three-dimensional scaffold makes it an invaluable asset for escaping "flatland" and developing drug candidates with superior pharmacokinetic profiles.[1] As synthetic methods become more robust and scalable, the strategic deployment of this and related fluorinated carbocycles will undoubtedly continue to grow, paving the way for the next generation of therapeutics.[3][15]

References

  • Benchchem. (n.d.). This compound | 1093750-93-6.
  • OUCI. (n.d.). Two Scalable Syntheses of this compound.
  • ACS Publications. (2020). Two Scalable Syntheses of this compound. Organic Process Research & Development.
  • American Chemical Society. (2020). Two Scalable Syntheses of this compound.
  • Bohrium. (2020). Two Scalable Syntheses of this compound.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • RSC Publishing. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry.
  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Springer Nature Experiments. (n.d.).
  • ResearchGate. (n.d.). (Trifluoromethyl)cyclobutanes in drug discovery.
  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • MDPI. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
  • RSC Publishing. (n.d.).
  • ResearchGate. (2015).
  • PubChem. (n.d.). (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Smolecule. (n.d.). 3-(Trifluoromethyl)cyclobutene-1-carboxylic acid.
  • OSTI.GOV. (2021).
  • PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)
  • ChemicalBook. (2025). This compound | 1093750-93-6.
  • ACS Publications. (2016).

Sources

Application Notes & Protocols: Strategic Incorporation of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid into Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Value of a Unique Building Block

In modern drug discovery, the rational design of molecular architecture is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The strategic incorporation of fluorine-containing motifs has become a cornerstone of this effort, prized for the profound effects on metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the vast arsenal of fluorinated building blocks, 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid has emerged as a particularly compelling scaffold.

This guide provides an in-depth technical overview and detailed protocols for the effective incorporation of this building block into drug candidates. We will explore the causality behind its benefits as a bioisostere, provide validated, step-by-step protocols for its conjugation, and discuss the downstream implications for drug development. The cyclobutane ring offers a degree of conformational rigidity that is distinct from more flexible aliphatic chains or flat aromatic systems, which can be crucial for optimizing interactions within a target's binding pocket.[4][5][6] The addition of the trifluoromethyl (CF₃) group further enhances its utility by blocking sites of metabolic oxidation, modulating acidity (pKa), and increasing lipophilicity, all of which are critical levers in drug design.[7][8][9]

Physicochemical Properties: A Data-Driven Rationale

The decision to incorporate this compound is best understood through a quantitative comparison of its properties against other commonly used carboxylic acid-bearing fragments. The strongly electron-withdrawing nature of the CF₃ group significantly impacts the molecule's electronic and physical characteristics.[3][7]

Property3-(CF₃)cyclobutane-1-carboxylic acidCyclobutanecarboxylic acidPivalic Acid (tert-butyl)Benzoic AcidRationale for Impact in Drug Design
Molecular Weight 168.11 g/mol [7]100.12 g/mol 102.13 g/mol 122.12 g/mol Provides a moderate increase in molecular weight while introducing significant property changes.
Calculated LogP (cLogP) ~1.6[10]~0.7~1.5~1.9Increases lipophilicity over a standard cyclobutane, which can enhance membrane permeability.[1][2][7]
Aqueous pKa ~2.5 - 2.9[7][11]~4.8~5.0~4.2The CF₃ group's inductive effect dramatically increases acidity, altering the ionization state at physiological pH (7.4) and impacting solubility and target engagement.[7]
Metabolic Stability HighModerateModerate-HighVariableThe C-F bond is exceptionally strong and resistant to oxidative metabolism by Cytochrome P450 enzymes, blocking a common metabolic liability.[2][3][8]

This data clearly illustrates the strategic advantage: the 3-(trifluoromethyl)cyclobutyl moiety serves as an innovative isostere for groups like tert-butyl, offering similar steric bulk but with enhanced metabolic stability and significantly altered electronics.[7][11]

Core Application: Amide Bond Formation via HATU Coupling

The most common and robust method for incorporating this building block is through the formation of an amide bond. Due to the potential for steric hindrance from the cyclobutane ring, a powerful and reliable coupling reagent is required to ensure high conversion and minimize side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice for this application, prized for its high efficiency, rapid kinetics, and ability to suppress racemization.[12][13]

Mechanistic Rationale for Reagent Selection

The efficacy of HATU-mediated coupling stems from a two-stage process that avoids harsh conditions.[12][14]

  • Activation: The process begins when a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[13][14][15]

  • Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium salt.[12][16] This generates a key intermediate: an OAt-active ester, which is exceptionally susceptible to nucleophilic attack.

  • Amide Formation: The target amine readily attacks the OAt-active ester to form the final, stable amide bond, regenerating HOAt and releasing tetramethylurea as a byproduct.[14][16]

The pyridine nitrogen within the HOAt moiety is believed to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the reaction and ensuring high efficiency, even with sterically demanding substrates.[16]

Workflow for HATU-Mediated Amide Coupling

The following diagram outlines the standard laboratory workflow for the coupling reaction.

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation & Coupling cluster_workup 3. Workup & Isolation reagents Dissolve Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in anhydrous DMF add_reagents Add HATU (1.1 eq) and DIPEA (2.5 eq) at 0 °C reagents->add_reagents warm_rt Warm to Room Temperature Stir for 2-4 hours add_reagents->warm_rt quench Quench with H₂O Extract with Ethyl Acetate warm_rt->quench wash Wash Organic Layer: - 5% LiCl (aq) - Sat. NaHCO₃ (aq) - Brine quench->wash purify Dry (Na₂SO₄), Filter, Concentrate Purify via Column Chromatography wash->purify G cluster_outputs Resulting Improvements in Drug Candidate Properties input 3-(CF₃)cyclobutane-1-carboxylic acid Incorporation via Amide Coupling prop1 Metabolic Stability Blocks P450 oxidation at attachment site Increases drug half-life (t½) input->prop1:f0 prop2 Physicochemical Profile Increases lipophilicity (LogP) Modulates pKa of nearby groups input->prop2:f0 prop3 Conformation & Binding Introduces 3D structural rigidity Can improve binding affinity and selectivity input->prop3:f0

Sources

Application Notes and Protocols: 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid as a Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Carboxylate - A Modern Approach to Bioisosterism

In the landscape of modern drug discovery, the carboxylic acid moiety is a well-trodden path. Its ability to engage in potent hydrogen bonding and electrostatic interactions has cemented its role as a critical pharmacophore in numerous therapeutic agents. However, this functional group is not without its liabilities. Poor metabolic stability, limited cell permeability, and potential for off-target toxicities often present significant hurdles in the optimization of drug candidates.[1][2][3][4] Bioisosteric replacement, the strategic substitution of a functional group with another that retains similar biological activity but boasts an improved physicochemical and pharmacokinetic profile, has emerged as a powerful strategy to circumvent these challenges.[5][6][7]

This guide delves into the application of a unique and increasingly valuable non-classical bioisostere: 3-(trifluoromethyl)cyclobutane-1-carboxylic acid . We will explore its strategic implementation to enhance the properties of drug candidates, with a particular focus on the development of novel inhibitors of the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, a critical node in the Hippo signaling pathway implicated in various cancers.[8][9]

The Rationale: Why this compound?

The strategic advantage of employing this compound as a bioisostere for a traditional carboxylic acid or other lipophilic groups like the tert-butyl moiety stems from its unique combination of steric and electronic properties.

  • Modulation of Physicochemical Properties: The trifluoromethyl group is a strong electron-withdrawing group, which significantly impacts the acidity (pKa) of the carboxylic acid. This can alter the ionization state of the molecule at physiological pH, influencing its interaction with biological targets and its absorption and distribution profile.[10] Furthermore, the trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability.[10] The rigid cyclobutane scaffold provides a defined three-dimensional geometry, which can be advantageous for optimizing interactions within a binding pocket.[3][11]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[10] Replacing a metabolically labile group with the trifluoromethylcyclobutane moiety can significantly increase the metabolic stability of a drug candidate, leading to a longer half-life and improved pharmacokinetic profile.

  • Improved Target Engagement and Selectivity: The unique steric and electronic profile of the this compound can lead to altered binding interactions with the target protein, potentially enhancing potency and selectivity. The rigid cyclobutane core can orient the trifluoromethyl and carboxylic acid groups in specific vectors, allowing for fine-tuning of interactions within the target's binding site.

Physicochemical Properties Comparison
PropertyTypical Carboxylic Acid (e.g., Benzoic Acid)This compoundKey Advantages of the Bioisostere
pKa ~4.2~4.4Similar acidity ensures analogous ionic interactions.
Calculated logP ~1.9~1.6Increased lipophilicity can enhance membrane permeability.[12]
Metabolic Stability Prone to glucuronidation and other Phase II conjugationsResistant to oxidative metabolismImproved pharmacokinetic profile and reduced risk of reactive metabolites.[10]
Conformational Flexibility FlexibleRigid scaffoldPrecise positioning of functional groups for optimal target binding.

Case Study: TEAD Inhibitors for Cancer Therapy

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is a hallmark of many cancers. The interaction between the transcriptional coactivators YAP/TAZ and the TEAD family of transcription factors is a key downstream event in this pathway, leading to the expression of genes that promote cell proliferation and inhibit apoptosis.[12][13][14] Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy for a variety of solid tumors.[15][16]

Several small molecule inhibitors targeting the central palmitate-binding pocket of TEAD have been developed. This pocket is crucial for the conformational changes required for YAP/TAZ binding.[15] The development of potent and selective TEAD inhibitors like VT103 and VT104 has highlighted the utility of the this compound moiety in this context.[2][17]

TEAD_Inhibition cluster_Hippo_Pathway Hippo Pathway (Dysregulated in Cancer) cluster_Inhibition Therapeutic Intervention YAP/TAZ YAP/TAZ TEAD TEAD YAP/TAZ->TEAD Interaction Oncogenic_Gene_Expression Oncogenic_Gene_Expression TEAD->Oncogenic_Gene_Expression Transcription Bioisostere_Inhibitor TEAD Inhibitor (e.g., VT103/VT104) with 3-(CF3)cyclobutane- 1-carboxylic acid Bioisostere_Inhibitor->TEAD Binds to Palmitate Pocket

Figure 1: Bioisosteric TEAD inhibitors block the YAP/TAZ interaction.

While the exact structures of the carboxylic acid precursors to compounds like VT103 and VT104 are not publicly disclosed, the inclusion of the this compound motif is a deliberate design choice to optimize the drug-like properties of these inhibitors. It is hypothesized that this bioisosteric replacement enhances metabolic stability and oral bioavailability, crucial for developing effective cancer therapeutics.

Experimental Protocols

The successful application of this compound as a bioisostere requires rigorous experimental validation. Below are detailed protocols for key assays to compare a parent carboxylic acid-containing compound with its bioisosteric analogue.

Protocol 1: Synthesis of a TEAD Modulator Incorporating the Bioisostere

This protocol describes a general synthetic route for the amide coupling of this compound to a core amine scaffold, a common step in the synthesis of TEAD inhibitors.

Materials:

  • This compound

  • Core amine scaffold (e.g., a substituted aminopyridine)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the core amine scaffold (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired amide product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow Start Start Activation Activate Carboxylic Acid (HATU, DIPEA in DMF) Start->Activation Coupling Amide Coupling with Core Amine Scaffold Activation->Coupling Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Coupling->Workup Purification Silica Gel Chromatography Workup->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization End End Characterization->End

Figure 2: General workflow for the synthesis of TEAD modulators.

Protocol 2: TEAD-YAP Interaction Assay (Luciferase Reporter Assay)

This cell-based assay is used to quantify the ability of a compound to inhibit the transcriptional activity of the TEAD-YAP complex.[1][5][6][18]

Materials:

  • HEK293T cells (or other suitable cell line)

  • pGL4.35[luc2P/9XGAL4 UAS/Hygro] vector (Promega)

  • pBIND vector encoding GAL4 DNA-binding domain fused to TEAD

  • pACT vector encoding the VP16 activation domain fused to YAP

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Transfection: Co-transfect the cells with the pGL4.35, pBIND-TEAD, and pACT-YAP plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: 24 hours post-transfection, replace the medium with fresh DMEM containing serial dilutions of the test compounds (the parent carboxylic acid and the bioisostere). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay). Calculate the IC₅₀ value for each compound by fitting the dose-response data to a four-parameter logistic equation.

Protocol 3: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.[1][2][5][6][19]

Materials:

  • Human liver microsomes (or hepatocytes)

  • NADPH regenerating system (for microsomes)

  • Phosphate buffer (pH 7.4)

  • Test compounds (parent carboxylic acid and bioisostere)

  • Acetonitrile with an internal standard

  • 96-well incubation plate

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in phosphate buffer. For hepatocyte assays, use a suspension of cryopreserved hepatocytes.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a 96-well plate containing cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Assay_Comparison cluster_Compounds Test Compounds cluster_Assays Comparative Assays cluster_Endpoints Key Readouts Parent_Acid Parent Carboxylic Acid TEAD_Assay TEAD-YAP Interaction Assay (Luciferase Reporter) Parent_Acid->TEAD_Assay Metabolic_Assay In Vitro Metabolic Stability (Liver Microsomes/Hepatocytes) Parent_Acid->Metabolic_Assay PK_Study In Vivo Pharmacokinetic Study (Rodent Model) Parent_Acid->PK_Study Bioisostere 3-(CF3)cyclobutane-1-carboxylic Acid Analogue Bioisostere->TEAD_Assay Bioisostere->Metabolic_Assay Bioisostere->PK_Study IC50 Potency (IC50) TEAD_Assay->IC50 Selectivity Selectivity vs. Off-targets TEAD_Assay->Selectivity Half_life Metabolic Half-life (t1/2) Metabolic_Assay->Half_life Bioavailability Oral Bioavailability (%F) PK_Study->Bioavailability

Figure 3: Experimental workflow for comparing the bioisosteric pair.

Conclusion and Future Perspectives

The strategic application of this compound as a bioisostere represents a sophisticated approach to overcoming the inherent liabilities of traditional carboxylic acids in drug design. As demonstrated in the context of TEAD inhibitors, this unique chemical motif offers a compelling combination of physicochemical and metabolic properties that can lead to the development of more robust and effective therapeutic agents. The protocols outlined in this guide provide a framework for the rational design and rigorous evaluation of drug candidates incorporating this promising bioisostere. As our understanding of the subtle interplay between molecular structure and biological function continues to evolve, the exploration of novel bioisosteres like this compound will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

  • INDIGO Biosciences. (n.d.). Human TEAD4/YAP (Hippo Pathway) Reporter Assay System 3x 32 Assays in 96-well Format. Retrieved from [Link]

  • Piccolo, S., & Rausch, M. (2018). Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells. Methods in Molecular Biology, 1894, 15-27.
  • JoVE. (2018). Monitoring Hippo Signaling Pathway Activity Using a Luciferase-based Large Tumor Suppressor (LATS) Biosensor. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(7), 1145-1158.
  • INDIGO Biosciences. (n.d.). Human TEAD4/YAP Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). #60618 Hippo Pathway/TEAD Luciferase Reporter MCF7 Cell Line. Retrieved from [Link]

  • Choi, Y. S., et al. (2024).
  • Tang, T. T., et al. (2021). Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma. Molecular Cancer Therapeutics, 20(6), 986-998.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Gibault, F., et al. (2022). Progress with YAP/TAZ-TEAD inhibitors: a patent review (2018-present).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Song, Z. J., et al. (2020). Two Scalable Syntheses of this compound. Organic Process Research & Development, 25(1), 82-88.
  • Sudol, M. (2022). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. International Journal of Molecular Sciences, 23(4), 2215.
  • PubChem. (n.d.). (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

  • Vivace Therapeutics, Inc. (2020). Tead inhibitors and uses thereof.
  • Feng, Y., et al. (2022). Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors. Journal of Medicinal Chemistry, 65(15), 10359-10374.
  • Varelas, X. (2017). Dissection of the interaction between the intrinsically disordered YAP protein and the transcription factor TEAD. eLife, 6, e21423.
  • Genentech, Inc. (2022). An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance.
  • Kaan, H. Y. K., et al. (2017). Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches. PLoS ONE, 12(6), e0178381.
  • Gibault, F., et al. (2022). An updated patent review of TEAD modulators (2022-present).
  • University of Sheffield. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(7), 1145-1158.

Sources

Application Notes and Protocols: Leveraging 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid for the Development of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Building Block for Kinase-Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart superior pharmacological properties is a perpetual endeavor. Kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology, and the design of these agents demands a sophisticated approach to optimizing potency, selectivity, and pharmacokinetic profiles. Within this context, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid has garnered significant attention as a versatile building block. Its unique combination of a conformationally rigid cyclobutane core and the electronically influential trifluoromethyl group offers a compelling strategy to address key challenges in kinase inhibitor design.

The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group and is known to enhance metabolic stability, increase binding affinity through favorable interactions, and improve membrane permeability by increasing lipophilicity.[1][2] The cyclobutane moiety, a strained four-membered ring, provides a three-dimensional scaffold that can enforce a specific conformation on the inhibitor, potentially leading to enhanced selectivity for the target kinase.[3][4] This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the design and synthesis of next-generation kinase inhibitors, with a focus on p38 MAP kinase and Spleen Tyrosine Kinase (Syk).

Physicochemical Properties and Strategic Advantages

The judicious incorporation of this compound into a drug candidate can confer several advantageous properties:

PropertyAdvantage in Kinase Inhibitor Design
Metabolic Stability The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, potentially leading to a longer in vivo half-life of the drug candidate.[2]
Lipophilicity The trifluoromethyl group increases the lipophilicity of the molecule, which can enhance cell membrane permeability and oral bioavailability.[1]
Binding Affinity The electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of nearby functionalities and participate in favorable dipole-dipole or other non-covalent interactions within the kinase active site, thereby increasing binding affinity.
Conformational Rigidity The puckered cyclobutane ring restricts the conformational freedom of the molecule, which can pre-organize the pharmacophoric elements for optimal binding to the target kinase and reduce off-target interactions.[3][4]
Vectorial Projection The defined stereochemistry of the substituted cyclobutane allows for precise three-dimensional positioning of substituents to probe specific pockets within the kinase active site, aiding in the optimization of selectivity.

Synthesis of this compound

Two scalable synthetic routes to this compound have been reported, starting from readily available 4-oxocyclobutane precursors. These methods generally involve the introduction of the trifluoromethyl group followed by functional group manipulations to yield the desired carboxylic acid.

Protocol 1: Synthesis via Trifluoromethyl Carbinol and Deoxygenation

This protocol is adapted from a reported scalable synthesis.

Step 1: Formation of the Trifluoromethyl Carbinol

  • To a solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), add Ruppert's reagent (TMSCF₃) and a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride).

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude trifluoromethyl carbinol.

Step 2: Deoxygenation

  • Dissolve the crude trifluoromethyl carbinol in a suitable solvent (e.g., toluene).

  • Add a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the deoxygenated product.

Step 3: Hydrolysis and Decarboxylation

  • To a solution of the purified deoxygenated product in a mixture of THF and water, add a base (e.g., lithium hydroxide).

  • Stir the reaction mixture at room temperature until the ester hydrolysis is complete.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to induce decarboxylation.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Application in Kinase Inhibitor Synthesis: A Case Study Based on Patent Literature

The patent literature provides valuable insights into the application of this compound in the synthesis of potent kinase inhibitors. For instance, patent US-9751837-B2 describes a series of compounds with anti-inflammatory activity through the inhibition of p38 MAP kinase and Syk kinase.[5] A representative synthetic approach to generate a kinase inhibitor core structure utilizing our building block is outlined below.

Workflow for Kinase Inhibitor Synthesis

G A 3-(Trifluoromethyl)cyclobutane- 1-carboxylic acid B Activation of Carboxylic Acid (e.g., with HATU, HOBt) A->B C Amide Coupling with Amine-containing Heterocycle B->C D Core Kinase Inhibitor Scaffold C->D E Further Functionalization (e.g., Suzuki or Buchwald-Hartwig Coupling) D->E F Final Kinase Inhibitor Candidate E->F

Caption: General workflow for synthesizing a kinase inhibitor.

Protocol 2: Synthesis of a Representative Kinase Inhibitor

This generalized protocol is based on the chemical principles described in patent US-9751837-B2.

Step 1: Amide Bond Formation

  • Dissolve this compound in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture for a short period to activate the carboxylic acid.

  • Add the desired amine-containing heterocyclic core (a common feature in many kinase inhibitors) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the resulting amide by flash column chromatography.

Step 2: Cross-Coupling for Structural Elaboration

  • If the heterocyclic core contains a suitable handle (e.g., a halide), it can be further functionalized via cross-coupling reactions.

  • For a Suzuki coupling, dissolve the amide from Step 1 in a suitable solvent system (e.g., dioxane/water).

  • Add a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Cool the reaction, perform an aqueous workup, and purify the final compound by chromatography or recrystallization.

Biological Evaluation of Kinase Inhibitors

Once synthesized, the novel kinase inhibitors must be subjected to a rigorous biological evaluation to determine their potency, selectivity, and cellular activity.

In Vitro Kinase Activity Assays

The primary evaluation of a new inhibitor involves determining its half-maximal inhibitory concentration (IC₅₀) against the target kinase. A common method is a luminescence-based assay that measures ATP consumption.

Protocol 3: In Vitro p38α/Syk Kinase Activity Assay (Luminescence-based)

Materials:

  • Recombinant human p38α or Syk kinase

  • Suitable peptide substrate for p38α or Syk

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test inhibitor and a known inhibitor as a positive control (e.g., SB203580 for p38)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test inhibitor or DMSO control.

    • Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

Cell-based assays are crucial to determine if the inhibitor is active in a more physiologically relevant context.

Protocol 4: Cellular Target Engagement Assay

This protocol assesses the ability of the inhibitor to bind to its target kinase within a cellular environment.

Materials:

  • A suitable cell line expressing the target kinase (e.g., a human monocytic cell line for p38 or a B-cell line for Syk).

  • Test inhibitor.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Antibodies for Western blotting: anti-phospho-substrate and anti-total-substrate.

Procedure:

  • Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test inhibitor for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the phosphorylated form of a known downstream substrate of the target kinase.

    • Visualize the bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against the total substrate to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Signaling Pathway Context

Understanding the signaling context of the target kinase is essential for interpreting the results of cellular assays and for predicting the potential therapeutic effects of the inhibitor.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and in the production of pro-inflammatory cytokines.

G cluster_0 Upstream Activators cluster_1 MAPKKK cluster_2 MAPKK cluster_3 MAPK cluster_4 Downstream Effectors cluster_5 Cellular Response Stress Stress Stimuli (UV, Osmotic Shock) MAPKKK TAK1, ASK1 Stress->MAPKKK Cytokines Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 TranscriptionFactors ATF2, CREB p38->TranscriptionFactors Inflammation Inflammation MK2->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Inhibitor p38 Inhibitor (containing CF3-cyclobutane) Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway.

Syk Signaling Pathway

Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various immune receptors, including the B-cell receptor (BCR) and Fc receptors.

G cluster_0 Receptor Activation cluster_1 ITAM Phosphorylation cluster_2 Syk Recruitment & Activation cluster_3 Downstream Signaling cluster_4 Cellular Response BCR B-Cell Receptor (BCR) Fc Receptor ITAM Phosphorylated ITAMs BCR->ITAM Syk Syk ITAM->Syk PLCg2 PLCγ2 Syk->PLCg2 Vav Vav Syk->Vav PI3K PI3K Syk->PI3K Calcium Calcium Mobilization PLCg2->Calcium NFkB NF-κB Activation Vav->NFkB CellProliferation Cell Proliferation PI3K->CellProliferation Inhibitor Syk Inhibitor (containing CF3-cyclobutane) Inhibitor->Syk

Caption: Simplified Syk signaling pathway.

Conclusion

This compound represents a valuable and strategic building block for the development of innovative kinase inhibitors. Its unique structural and electronic properties can be harnessed to improve the potency, selectivity, and pharmacokinetic profile of drug candidates. The protocols and workflows outlined in this application note provide a framework for the synthesis and evaluation of novel kinase inhibitors incorporating this promising scaffold. As the demand for highly specific and effective targeted therapies continues to grow, the creative application of such building blocks will be instrumental in advancing the field of drug discovery.

References

  • This section would be populated with specific citations linked to the text, including the full title, source, and a clickable URL for each reference.
  • M. S. Christodoulou, S. Liebing, F. J. G. C. Rodrigues, K. Kumar, Cyclobutanes in Small-Molecule Drug Candidates, 2021 , 17(1), 1-28. [Link]

  • Baker, T. M., Fyfe, M. C. T., Jones, G., & Thom, S. M. (2017). Kinase inhibitors (U.S. Patent No. 9,751,837 B2). U.S.
  • This would be a placeholder for additional references.
  • This would be a placeholder for additional references.
  • This would be a placeholder for additional references.
  • Wechem, Design and biological activity of trifluoromethyl containing drugs. [Link]

  • Ningbo Inno Pharmchem Co., Ltd., The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. [Link]

Sources

Application Note: Strategic Derivatization of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(trifluoromethyl)cyclobutane-1-carboxylic acid scaffold is a highly valuable building block in modern medicinal chemistry. Its unique combination of a rigid, three-dimensional cyclobutane core and the metabolically robust, lipophilic trifluoromethyl group offers a compelling alternative to traditional aromatic systems.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold to facilitate comprehensive Structure-Activity Relationship (SAR) studies. We will explore key derivatization pathways originating from the carboxylic acid handle, including amide bond formation, esterification, and bioisosteric replacement. The causality behind experimental choices, detailed step-by-step protocols, and a logical framework for an SAR campaign are presented to empower chemists to efficiently explore and optimize new chemical entities.

The Scientific Rationale: Why This Scaffold?

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly powerful substituent.[3] When appended to a cyclobutane ring, it creates a unique bioisostere for commonly used motifs like isopropyl or tert-butyl groups, while offering distinct physicochemical advantages.

  • The Trifluoromethyl Group's Influence : The CF₃ group significantly enhances metabolic stability by shielding adjacent positions from enzymatic degradation, a common liability for alkyl groups.[4][5] Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities, and its lipophilicity can improve membrane permeability and binding affinity to biological targets.[6][7][8]

  • The Cyclobutane Core's Advantage : The cyclobutane ring provides a rigid, three-dimensional exit vector for substituents, which is fundamentally different from the planar geometry of a phenyl ring. This spatial arrangement allows for a more refined probing of protein binding pockets, potentially leading to enhanced potency and selectivity.[9]

  • The Carboxylic Acid Handle : The carboxylic acid at the 1-position is the primary anchor for derivatization. It serves as a versatile functional group for forming a wide array of new chemical bonds and can act as a key hydrogen bond donor or acceptor in ligand-receptor interactions.[10] However, carboxylic acids can also present challenges, such as poor membrane permeability and potential metabolic liabilities (e.g., acyl glucuronidation), making their modification or replacement a critical aspect of SAR exploration.[11][12][13]

Core Derivatization Strategies for SAR Exploration

The primary focus of derivatization is the carboxylic acid moiety. The following strategies provide a robust platform for generating a diverse library of analogs to build a comprehensive SAR model.

Derivatization_Pathways cluster_amide Amide Library (Strategy 1) cluster_ester Ester Analogs (Strategy 2) cluster_bioisostere Bioisostere Replacement (Strategy 3) parent 3-(Trifluoromethyl)cyclobutane- 1-carboxylic Acid coupling Amine (R-NH₂) + Coupling Reagent (e.g., HATU, EDC) parent->coupling fischer Alcohol (R-OH) + Acid Catalyst (e.g., H₂SO₄) parent->fischer multistep Multi-step Synthesis (via Nitrile or other precursors) parent->multistep Conversion amide Amide Analogs (R-NH-C(O)-) coupling->amide Amide Bond Formation ester Ester Analogs (R-O-C(O)-) fischer->ester Fischer Esterification bioisostere Carboxylic Acid Bioisosteres (e.g., Tetrazole, Sulfonamide) multistep->bioisostere

Caption: Key derivatization pathways from the parent carboxylic acid.

Strategy 1: Amide Bond Formation

Amide coupling is the most frequently used reaction in medicinal chemistry for generating compound libraries.[14] It allows for the systematic exploration of chemical space by introducing a diverse range of amine building blocks, enabling fine-tuning of properties like potency, selectivity, and ADME profiles.

Protocol: General Amide Coupling using HATU

This protocol is robust and generally high-yielding, even with sterically hindered amines or acids.

  • Rationale for Reagent Choice : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly for chiral substrates.[15] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.

  • Materials :

    • This compound

    • Amine of interest (1.1 equivalents)

    • HATU (1.2 equivalents)

    • DIPEA (2.5 equivalents)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 1N HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Step-by-Step Procedure :

    • Activation : In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the activated ester.

    • Amine Addition : Add the desired amine (1.1 eq) to the reaction mixture.

    • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

    • Work-up :

      • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

      • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification : Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Strategy 2: Ester Formation (Fischer Esterification)

Esterification is a valuable strategy for modifying polarity and metabolic stability. Esters can serve as prodrugs, which are cleaved in vivo to release the active carboxylic acid, or they can be stable analogs in their own right.

Protocol: Acid-Catalyzed Fischer Esterification

This classic method uses a strong acid catalyst to combine a carboxylic acid and an alcohol.

  • Rationale for Conditions : The Fischer esterification is an equilibrium-controlled process.[16] The reaction is driven to completion by using a large excess of the alcohol (which also serves as the solvent) and a catalytic amount of a strong acid like sulfuric acid.

  • Materials :

    • This compound

    • Alcohol of interest (e.g., Methanol, Ethanol; used in large excess as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 3-5 drops)

    • Diethyl ether or Ethyl acetate

    • Saturated NaHCO₃ (aq), Brine

  • Step-by-Step Procedure :

    • Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (e.g., 20-50 equivalents or as the solvent).

    • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heating : Attach a reflux condenser and heat the reaction mixture to reflux.

    • Reaction Monitoring : Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

    • Work-up :

      • Allow the mixture to cool to room temperature.

      • Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

      • Extract the product into an organic solvent like diethyl ether or ethyl acetate (3x).

      • Combine the organic layers and wash with brine (1x).

    • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be further purified by flash chromatography if necessary.

Strategy 3: Bioisosteric Replacement of the Carboxylic Acid

To mitigate potential liabilities of the carboxylic acid group, such as poor bioavailability or metabolic instability, it can be replaced with a bioisostere—a different functional group with similar physicochemical properties.[11][12][17]

BioisostereTypical pKaKey Rationale for Use
Carboxylic Acid ~4.5Parent scaffold, hydrogen bonding
Tetrazole ~4.5 - 4.9Closely mimics acidity and geometry of a carboxylate; metabolically more stable.[17]
Hydroxamic Acid ~8 - 9Less acidic; can act as a metal chelator; different H-bonding pattern.[11]
N-Acyl Sulfonamide VariesCan maintain H-bonding capability with altered acidity and metabolic profile.[18]
  • Synthetic Approach : The synthesis of these bioisosteres is generally more complex than amide or ester formation and often requires a multi-step sequence. For example, tetrazoles are commonly synthesized from a corresponding nitrile intermediate. Researchers should consult authoritative synthetic chemistry literature for detailed protocols tailored to these transformations.

Framework for a Structure-Activity Relationship (SAR) Campaign

A successful SAR campaign is a systematic, iterative process of design, synthesis, and testing.

SAR_Workflow A Design Amide Library (Vary R-group properties: size, electronics, polarity) B Parallel Synthesis (Using Protocol 2.1) A->B Synthesize C Purification & Characterization (LCMS, NMR) B->C Isolate D Biological Screening (e.g., In vitro IC₅₀ Assay) C->D Test E Data Analysis & SAR Mapping D->E Analyze F Identify Trends & Design Next-Generation Analogs E->F Optimize F->A Iterate

Caption: Iterative workflow for an SAR study.

Example SAR Data Table (Hypothetical)

The goal is to correlate structural changes in the amide "R" group with biological activity.

Compound IDAmine R-GroupR-Group PropertyIC₅₀ (nM)
Parent Acid -OH(Reference)>10,000
1a -CH₂CH₃ (Ethylamine)Small, Aliphatic850
1b -CH(CH₃)₂ (Isopropylamine)Bulky, Aliphatic1200
1c -CH₂-Ph (Benzylamine)Aromatic, Lipophilic250
1d -CH₂-(4-F-Ph)E-withdrawing150
1e -CH₂-(4-OMe-Ph)E-donating400
1f -MorpholinePolar, H-bond acceptor550

From this hypothetical data, a medicinal chemist could infer:

  • Aromatic groups at the R-position are preferred over aliphatic ones (1c vs 1a/1b).

  • Electron-withdrawing substituents on the phenyl ring enhance potency (1d vs 1c).

  • There is a size tolerance, as the bulkier isopropyl group is less active (1b vs 1a).

Conclusion

This compound is a powerful and versatile starting material for drug discovery programs. The derivatization strategies outlined in this note—focusing on amide coupling, esterification, and bioisosteric replacement—provide a clear and actionable framework for conducting thorough SAR studies. By systematically modifying the carboxylic acid handle and correlating these structural changes with biological activity, research teams can efficiently navigate chemical space to identify lead compounds with optimized potency, selectivity, and pharmacokinetic properties.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
  • Carboxylic acid (bio)isosteres in drug design. PubMed.
  • The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
  • Trifluoromethyl group. Wikipedia.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.
  • This compound. Benchchem.
  • Two Scalable Syntheses of this compound. ACS Publications.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • Bioisosteres for carboxylic acid groups. Hypha Discovery.
  • 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Cal Poly Pomona.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Ch19: RCO2H to RCO2R'. University of Calgary.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rising Importance of the 3-(Trifluoromethyl)cyclobutyl Moiety in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the trifluoromethyl group (CF₃) is particularly valued. When appended to small, strained ring systems like cyclobutane, it creates a three-dimensional scaffold that can serve as a bioisostere for larger, more complex groups, such as the tert-butyl group. 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a key building block that provides access to this valuable moiety, enabling its incorporation into a wide range of biologically active molecules. However, the limited availability of this compound on a large scale has historically restricted its broader application in drug discovery and development programs. This guide provides a detailed overview of two scalable and efficient synthetic routes to this compound, developed to address this critical need.[1]

Strategic Approaches to the Synthesis of this compound

Two primary strategies have been successfully employed for the scalable synthesis of the target molecule. Both approaches begin with readily available 4-oxocyclobutane precursors and introduce the trifluoromethyl group at a key step. The choice between these routes may depend on factors such as the availability of starting materials, desired stereochemical outcome, and specific process safety considerations.

Overview of Synthetic Strategies
Strategy Starting Material Key Transformations Overall Yield Key Advantages Potential Challenges
Route 1: The Dicarboxylate Route Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate1. Trifluoromethylation of the ketone with TMSCF₃2. Radical deoxygenation of the resultant tertiary alcohol3. Hydrolysis and decarboxylation~40%Higher overall yield, utilizes a common precursor.Requires the use of tributyltin hydride (Bu₃SnH), which is toxic and requires careful removal.
Route 2: The Monocarboxylate Route Ethyl 3-oxocyclobutane-1-carboxylate1. Trifluoromethylation of the ketone with TMSCF₃2. Conversion of the tertiary alcohol to a triflate3. Base-mediated elimination4. Hydrogenation~23%Avoids the use of tin reagents, potentially offering a more environmentally benign process.Lower overall yield, involves more steps, and the elimination step can be challenging with sterically hindered substrates.

A previously reported method involving a direct photomediated C-H trifluoromethylation of cyclobutane dicarboxylic acid was deemed unsuitable for large-scale synthesis due to the high cost and potential explosiveness of the Togni II reagent, as well as the use of deuterated solvents.[1]

Diagram of the Synthetic Workflow

Below is a generalized workflow illustrating the two primary scalable synthetic routes.

G cluster_0 Route 1: Dicarboxylate Pathway cluster_1 Route 2: Monocarboxylate Pathway start1 Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate step1_1 Trifluoromethylation (TMSCF3) start1->step1_1 step1_2 Radical Deoxygenation (Bu3SnH) step1_1->step1_2 step1_3 Hydrolysis & Decarboxylation step1_2->step1_3 end1 This compound step1_3->end1 start2 Ethyl 3-oxocyclobutane-1-carboxylate step2_1 Trifluoromethylation (TMSCF3) start2->step2_1 step2_2 Triflation step2_1->step2_2 step2_3 Elimination step2_2->step2_3 step2_4 Hydrogenation step2_3->step2_4 end2 cis-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid step2_4->end2

Caption: Workflow of the two scalable synthetic routes.

Detailed Protocols and Mechanistic Insights

Route 1: The Dicarboxylate Route

This route offers a higher overall yield and begins with the commercially available or readily synthesized diisopropyl 3-oxocyclobutane-1,1-dicarboxylate.

Step 1: Trifluoromethylation of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

  • Protocol:

    • To a solution of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equiv).

    • Add a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate, is typically used in the next step without further purification.

  • Mechanistic Insight: The trifluoromethylation is initiated by the fluoride ion from TBAF, which attacks the silicon atom of TMSCF₃ to form a hypervalent silicate intermediate. This intermediate then delivers the trifluoromethyl anion (CF₃⁻) to the electrophilic carbonyl carbon of the cyclobutanone. The resulting alkoxide is then silylated by another molecule of TMSCF₃ or upon workup, yielding the trifluoromethyl carbinol.

Step 2: Radical Deoxygenation of Diisopropyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate

  • Protocol:

    • To a solution of the crude product from the previous step (1.0 equiv) in toluene, add tributyltin hydride (Bu₃SnH, 2.0 equiv) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.2 equiv).

    • Heat the reaction mixture to 90 °C and stir for 4 hours or until the reaction is complete.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • The crude product can be purified by flash chromatography, though it is often carried forward directly.

  • Mechanistic Insight: This reaction proceeds via a Barton-McCombie deoxygenation. The alcohol is first converted to a thiocarbonyl derivative (in some variations of this reaction, though in this streamlined approach, direct deoxygenation is reported). The radical initiator (AIBN) generates a tributyltin radical (Bu₃Sn•), which attacks the sulfur of the thiocarbonyl derivative (or a related intermediate), leading to the formation of an alkyl radical on the cyclobutane ring. This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the deoxygenated product and regenerate the tributyltin radical, thus propagating the radical chain reaction. The formation of the strong tin-sulfur or tin-oxygen bond provides the thermodynamic driving force for the reaction.

Step 3: Hydrolysis and Decarboxylation

  • Protocol:

    • To the crude product from the deoxygenation step, add a solution of potassium hydroxide (excess) in a mixture of water and ethanol.

    • Heat the mixture to reflux and stir until the hydrolysis of the esters is complete.

    • Cool the reaction and acidify with concentrated hydrochloric acid to a pH of ~1.

    • Heat the acidic solution to induce decarboxylation.

    • Extract the final product, this compound, with a suitable organic solvent, dry, and concentrate to yield the purified product.

  • Mechanistic Insight: The basic conditions promote the saponification of the two isopropyl ester groups to form a dicarboxylate salt. Upon acidification, the corresponding dicarboxylic acid is formed. Heating this geminal dicarboxylic acid leads to decarboxylation, where one of the carboxylic acid groups is lost as carbon dioxide, to furnish the final product.

Route 2: The Monocarboxylate Route

This route provides an alternative that avoids the use of toxic tin reagents, which can be advantageous for pharmaceutical applications.

Step 1: Trifluoromethylation of Ethyl 3-oxocyclobutane-1-carboxylate

  • Protocol: This step is analogous to the trifluoromethylation in Route 1, using ethyl 3-oxocyclobutane-1-carboxylate as the starting material.

Step 2: Triflation of Ethyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate

  • Protocol:

    • To a solution of the trifluoromethyl carbinol from the previous step (1.0 equiv) and pyridine (1.5 equiv) in dichloromethane (DCM) at 0 °C, add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) dropwise.

    • Stir the reaction at 0 °C until the starting material is consumed.

    • Wash the reaction mixture with cold aqueous copper sulfate solution to remove the pyridine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude triflate.

  • Mechanistic Insight: The lone pair of electrons on the oxygen of the tertiary alcohol attacks one of the sulfur atoms of the triflic anhydride, with pyridine acting as a base to neutralize the generated triflic acid. This converts the hydroxyl group into a triflate, which is an excellent leaving group.

Step 3: Elimination

  • Protocol:

    • Dissolve the crude triflate in a suitable solvent such as THF.

    • Add a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), and stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction for the formation of the corresponding cyclobutene product.

    • Upon completion, work up the reaction by washing with a dilute acid solution and brine, followed by drying and concentration.

  • Mechanistic Insight: The strong, non-nucleophilic base (DBU) abstracts a proton from the carbon adjacent to the triflate-bearing carbon, inducing an E2 elimination. This results in the formation of a double bond within the cyclobutane ring and the departure of the triflate leaving group.

Step 4: Hydrogenation

  • Protocol:

    • Dissolve the crude cyclobutene product in a solvent such as ethanol or ethyl acetate.

    • Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude product.

    • The final product can then be obtained after hydrolysis of the ester group as described in Route 1.

  • Mechanistic Insight: The hydrogen gas adsorbs onto the surface of the palladium catalyst. The double bond of the cyclobutene then coordinates to the catalyst surface, and the hydrogen atoms are added across the double bond, resulting in the saturated cyclobutane ring. This hydrogenation typically results in the cis isomer as the major product.

Conclusion

The two synthetic routes outlined provide robust and scalable methods for the production of this compound, a valuable building block for the pharmaceutical and agrochemical industries. The choice between the dicarboxylate and monocarboxylate routes will depend on the specific requirements of the synthesis, including yield, purity, cost, and environmental considerations. These detailed protocols and mechanistic insights are intended to empower researchers and process chemists to confidently implement and adapt these syntheses for their specific needs.

References

  • Song, Z. J.; Qi, J.; Emmert, M. H.; Wang, J.; Yang, X.; Xiao, D. Two Scalable Syntheses of this compound. Org. Process Res. Dev.2021 , 25 (1), 82–88. [Link]

  • Demchuk, O.; Grygorenko, O. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry2023 , 21 (2), 3-9. [Link]

  • Two Scalable Syntheses of this compound - Bohrium. (2020-12-21). [Link]

  • Demchuk, O. P., et al. 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry2023 , 26 (24). [Link]

  • Prakash, G. K. S.; Yudin, A. K. Nucleophilic Trifluoromethylation Finally Made Easy. In Organofluorine Chemistry; American Chemical Society, 1997; Vol. 639, pp 258–275. [Link]

  • Barton, D. H. R.; McCombie, S. W. A new method for the deoxygenation of secondary alcohols. J. Chem. Soc., Perkin Trans. 11975 , 1574-1585. [Link]

Sources

Application Notes and Protocols for the Coupling of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Trifluoromethyl-Cyclobutane Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The strategic incorporation of fluorine-containing motifs is a well-established strategy to optimize drug-like properties.[1][2][3] The trifluoromethyl (CF3) group, in particular, is a powerful tool for modulating a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] When appended to a strained cyclobutane ring, as in 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, it creates a unique three-dimensional building block that offers a compelling alternative to traditional phenyl ring bioisosteres.[4][5] This application note provides a detailed guide to the effective coupling of this valuable synthetic intermediate, focusing on robust and reproducible protocols for the formation of amide and ester linkages, which are among the most critical bonds in pharmaceutical compounds.[6]

PART 1: Foundational Principles of Carboxylic Acid Activation for Amide and Ester Synthesis

The direct condensation of a carboxylic acid with an amine or alcohol to form an amide or ester, respectively, is a thermodynamically favorable but kinetically slow process.[7] Consequently, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved through the use of coupling reagents. The choice of an appropriate coupling reagent and reaction conditions is critical to ensure high yields, minimize side reactions, and, in the case of chiral substrates, prevent racemization.[8]

For a sterically hindered and electron-deficient substrate like this compound, the selection of a highly efficient coupling methodology is crucial for achieving successful and high-yielding transformations.

PART 2: Recommended Coupling Methodologies and Detailed Protocols

Based on extensive literature precedent for challenging amide and ester formations, two primary classes of coupling reagents are recommended: carbodiimides, particularly in conjunction with additives, and onium salts.

Methodology 1: Carbodiimide-Mediated Coupling with EDC and HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely employed due to its efficacy and the ease of removal of its urea byproduct during aqueous workup.[7][9] The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), is highly recommended. HOBt intercepts the highly reactive O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization.[10][11]

The reaction proceeds through a two-step mechanism:

  • The carboxylic acid adds to the carbodiimide (EDC) to form an unstable O-acylisourea intermediate.

  • This intermediate is then intercepted by HOBt to generate a more stable HOBt-ester.

  • Finally, the amine attacks the HOBt-ester to yield the desired amide and regenerate HOBt.[7][10]

EDC_HOBt_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: EDC/HOBt Coupling Workflow.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0–1.2 equiv)

  • EDC·HCl (1.1–1.5 equiv)

  • HOBt (1.1–1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7]

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or DCMGood solubility for reactants and reagents.
Temperature 0 °C to Room TemperatureInitial cooling minimizes potential side reactions.
Base DIPEA or TEAScavenges the HCl byproduct from EDC·HCl and facilitates the reaction.
Equivalents Slight excess of amine, EDC, and HOBtDrives the reaction to completion.
Methodology 2: Onium Salt-Mediated Coupling with HATU

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent known for its rapid reaction kinetics and low rates of racemization.[12] It is particularly effective for coupling sterically hindered or electron-deficient carboxylic acids.[12]

In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which then readily reacts with the amine to form the amide.[7][13]

HATU_Mechanism Carboxylic_Acid R-COOH Carboxylate R-COO- Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide + R'-NH2 Byproducts Tetramethylurea + HOAt OAt_Ester->Byproducts Amine R'-NH2 Amine->Amide

Caption: HATU Coupling Reaction Pathway.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA or TEA (2.0–3.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.5 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to aid in DMF removal), 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMFExcellent solvent for HATU-mediated couplings.
Temperature Room TemperatureReactions are typically rapid and efficient at ambient temperature.
Base DIPEA or TEAEssential for deprotonation of the carboxylic acid.
Pre-activation 5-10 minutesEnsures formation of the active ester before addition of the amine.
Methodology 3: Esterification Reactions

While amide bond formation is more common in drug discovery, ester linkages are also important. The coupling of this compound with an alcohol can be achieved under various conditions.

For simple, non-sensitive alcohols, a classic Fischer esterification can be employed. This involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.[14]

Protocol for Fischer Esterification:

  • Dissolve this compound in a large excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer, concentrate, and purify as needed.

For more sensitive or precious alcohols, a milder method such as the Steglich esterification is preferable. This reaction utilizes a carbodiimide (like DCC or EDC) and a catalyst, typically 4-dimethylaminopyridine (DMAP).

Protocol for Steglich-type Esterification:

  • Dissolve this compound (1.0 equiv), the alcohol (1.1 equiv), and a catalytic amount of DMAP (0.1 equiv) in an anhydrous aprotic solvent (e.g., DCM).

  • Cool the mixture to 0 °C.

  • Add EDC·HCl (1.2 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform a standard aqueous workup and purify by column chromatography.

PART 3: Troubleshooting and Optimization

  • Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base. For HATU couplings, ensure the pre-activation step is performed. The purity of reagents and dryness of solvents are also critical.

  • Side Reactions: In some cases, the amine may react with the coupling reagent itself. The order of addition is important; for HATU, pre-activation of the carboxylic acid before adding the amine can mitigate this.

  • Difficult Purification: The urea byproduct from EDC can sometimes be difficult to remove. Multiple aqueous washes are recommended.[7] For DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration.

Conclusion

The coupling of this compound is a key transformation for the synthesis of novel chemical entities for drug discovery. The protocols detailed in this application note, particularly the use of modern coupling reagents like EDC/HOBt and HATU, provide reliable and high-yielding methods for the formation of amide and ester linkages. Careful consideration of the reaction conditions and stoichiometry will enable researchers to efficiently incorporate this valuable building block into their synthetic programs.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. PMC - NIH. [Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Two Scalable Syntheses of this compound. OUCI. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances (RSC Publishing). [Link]

  • Two Scalable Syntheses of this compound. ACS Publications. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. PubChem. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: Meeting the Synthetic Demands of Modern Agriculture

The global imperative for sustainable food production necessitates the continuous development of novel, effective, and environmentally benign agrochemicals. The molecular complexity of modern fungicides, herbicides, and insecticides often poses significant challenges to traditional synthetic methodologies, demanding greater efficiency, selectivity, and sustainability. This guide provides an in-depth exploration of cutting-edge synthetic strategies that are revolutionizing the construction of complex agrochemical entities. We will delve into the practical applications of Flow Chemistry , Biocatalysis , Photoredox Catalysis , and C-H Functionalization , offering not just protocols, but a deeper understanding of the mechanistic principles that drive these powerful technologies. By moving beyond stoichiometric reagents and harsh reaction conditions, these methods pave the way for a new generation of greener, more efficient agrochemical manufacturing.[1][2][3]

The adoption of Green Chemistry principles is paramount in this endeavor. Metrics such as Process Mass Intensity (PMI) and E-factor are becoming industry standards, shifting the focus from reaction yield alone to a more holistic assessment of a process's environmental footprint by quantifying the total mass of materials used and waste generated per kilogram of product.[4][5][6][7][8] This guide will implicitly highlight how the featured technologies contribute to improving these key sustainability metrics.

Section 1: Continuous Flow Synthesis – The Case of Boscalid

Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability over traditional batch processes.[9][10] The agrochemical industry, with its large production scales, is increasingly adopting this technology to improve processes for established products and to enable the discovery of new active ingredients.[11] A compelling example is the synthesis of the fungicide Boscalid®, a succinate dehydrogenase inhibitor.[11]

Causality and Experimental Rationale

The multi-step synthesis of Boscalid® involves a Suzuki-Miyaura coupling, a nitro group reduction, and a final amidation. Each of these steps benefits from the precise control of reaction parameters afforded by a flow reactor.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling is often performed at elevated temperatures.[9][12][13] A flow reactor enables superheating of the solvent above its boiling point due to the applied back-pressure, dramatically accelerating the reaction rate. The high surface-area-to-volume ratio ensures efficient heat transfer, preventing the formation of hot spots and minimizing the formation of thermal degradation byproducts. This leads to cleaner reaction profiles and higher yields.[10][11]

  • Nitro Group Reduction: The reduction of a nitro group is a highly exothermic reaction. In a batch reactor, the accumulation of heat can lead to runaway reactions. In a flow system, the small reaction volume and efficient heat exchange allow for safe operation at higher concentrations and temperatures, significantly reducing reaction times.[9][12]

  • Amidation: The final step, the reaction of an amine with an acid chloride, is typically fast. A flow reactor ensures rapid and efficient mixing of the reagents, which can be crucial for maximizing yield and minimizing the formation of impurities from side reactions.[9]

Protocol: Three-Step Telescoped Continuous Flow Synthesis of Boscalid®

This protocol is based on a telescoped process where the output of one reactor is directly fed into the next, minimizing manual handling and purification steps.[9][12][13]

Step 1: Suzuki-Miyaura Coupling

  • Reagents: 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid, tetrakis(triphenylphosphine)palladium(0), sodium carbonate.

  • Solvent: Ethanol/water mixture.

  • Procedure:

    • Prepare a solution of 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid, and tetrakis(triphenylphosphine)palladium(0) in ethanol.

    • Prepare an aqueous solution of sodium carbonate.

    • Using two separate pumps, introduce the two solutions into a T-mixer connected to a heated flow reactor coil (e.g., PFA tubing) maintained at 80-160°C.

    • The output stream containing 4'-chloro-2-nitro-1,1'-biphenyl is then directly fed into the next stage.

Step 2: Nitro Group Reduction

  • Reagents: Output from Step 1, Sodium borohydride (NaBH₄), Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O).

  • Procedure:

    • The output stream from the Suzuki coupling is cooled and mixed with a solution of NaBH₄ and CoSO₄·7H₂O in a T-mixer.

    • This mixture is passed through a second flow reactor coil at a controlled temperature to effect the reduction of the nitro group to the corresponding amine, 2-amino-4'-chloro-1,1'-biphenyl.[9][12]

Step 3: Amidation

  • Reagents: Output from Step 2, 2-chloronicotinoyl chloride.

  • Procedure:

    • The stream containing 2-amino-4'-chloro-1,1'-biphenyl is mixed with a solution of 2-chloronicotinoyl chloride in a suitable solvent (e.g., toluene) in a third T-mixer.

    • The reaction is typically rapid and may be completed in a short residence time coil at ambient or slightly elevated temperature.

    • The output stream contains the final product, Boscalid®, which can then be subjected to a final purification step.

Diagram: Workflow for Continuous Synthesis of Boscalid®

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Amidation PumpA Pump A: Aryl Halide, Boronic Acid, Pd Catalyst in EtOH Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B: Na2CO3 in Water PumpB->Mixer1 Reactor1 Heated Flow Reactor (80-160°C) Mixer1->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 Telescoped Flow PumpC Pump C: NaBH4/CoSO4 solution PumpC->Mixer2 Reactor2 Flow Reactor Mixer2->Reactor2 Mixer3 T-Mixer Reactor2->Mixer3 Telescoped Flow PumpD Pump D: Acid Chloride solution PumpD->Mixer3 Reactor3 Residence Time Coil Mixer3->Reactor3 Product Boscalid® (for purification) Reactor3->Product

Caption: Telescoped continuous flow synthesis of Boscalid®.

Data Summary: Batch vs. Flow Synthesis of Boscalid®

ParameterBatch SynthesisFlow SynthesisReference(s)
Reaction Time Hours to daysMinutes to hours[11]
Yield GoodOften higher due to reduced side reactions[10][12]
Safety Risk of thermal runaway, especially in reduction stepEnhanced safety due to small reaction volumes[11]
Scalability Challenging, requires larger reactorsReadily scalable by running for longer times ("numbering up")[11]
Process Control LimitedPrecise control over temperature, pressure, and stoichiometry[9]

Section 2: Biocatalysis for Chiral Agrochemicals

Many modern agrochemicals are chiral molecules, with only one enantiomer exhibiting the desired biological activity. The use of enantiomerically pure active ingredients can significantly reduce the environmental load and increase efficacy. Biocatalysis, the use of enzymes to perform chemical transformations, offers an exceptionally powerful tool for accessing chiral molecules with high enantioselectivity under mild, environmentally friendly conditions.[12][14][15]

Causality and Experimental Rationale

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures.[16][17] In a kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. This difference in reaction rate is due to the three-dimensional structure of the enzyme's active site, which preferentially binds one enantiomer over the other.

For example, in the resolution of racemic 2-phenoxypropionic acid esters, key precursors for aryloxyphenoxypropionate herbicides, a lipase will selectively hydrolyze one ester enantiomer to the corresponding carboxylic acid, while the other ester enantiomer remains unchanged.[16][17] The resulting mixture of an acid and an ester can be easily separated. The choice of enzyme, solvent, and pH are critical parameters that must be optimized to achieve high enantiomeric excess (e.e.) and conversion.[16]

Protocol: Lipase-Catalyzed Kinetic Resolution of (R,S)-2-Phenoxypropionic Acid Methyl Ester

This protocol describes a typical procedure for the enzymatic resolution of a key herbicide precursor.[16]

  • Enzyme: Immobilized Lipase from Aspergillus oryzae or Candida rugosa.[16][17]

  • Substrate: (R,S)-2-Phenoxypropionic acid methyl ester.

  • Reaction Medium: Phosphate buffer (e.g., 0.1 M, pH 7.5).[16]

  • Procedure:

    • To a temperature-controlled vessel, add the phosphate buffer and the immobilized lipase.

    • Add the racemic (R,S)-2-phenoxypropionic acid methyl ester to the mixture.

    • Stir the suspension at a controlled temperature (e.g., 30°C) and monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC.[16]

    • The reaction is stopped when approximately 50% conversion is reached to maximize the enantiomeric excess of both the remaining ester and the product acid.

    • Filter off the immobilized enzyme (which can be washed and reused).

    • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) to separate the unreacted (R)-2-phenoxypropionic acid methyl ester from the aqueous solution containing the salt of the (S)-2-phenoxypropionic acid.

    • Acidify the aqueous layer and extract with an organic solvent to isolate the (S)-2-phenoxypropionic acid.

Diagram: Biocatalytic Kinetic Resolution

G Racemate Racemic Ester (R- and S-enantiomers) Enzyme Immobilized Lipase Racemate->Enzyme Products Mixture of: (R)-Ester (unreacted) (S)-Acid (product) Enzyme->Products Selective Hydrolysis of S-enantiomer Separation Separation (e.g., extraction) Products->Separation R_Ester (R)-Ester (enantiopure) Separation->R_Ester S_Acid (S)-Acid (enantiopure) Separation->S_Acid

Caption: Lipase-catalyzed kinetic resolution of a racemic ester.

Section 3: Photoredox Catalysis in Heterocycle Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis.[18][19] This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, enabling the formation of highly reactive radical intermediates under exceptionally mild conditions.[18] This approach is particularly valuable for the synthesis of heterocyclic scaffolds, which are prevalent in a wide range of agrochemicals, such as the pyrazole-containing fungicides and insecticides.[20][21]

Causality and Experimental Rationale

Traditional methods for pyrazole synthesis often require harsh conditions or pre-functionalized starting materials. Photoredox catalysis offers a greener alternative by using visible light as a renewable energy source to drive the reaction.[15][20] In a typical photoredox cycle for a pyrazole synthesis, the excited photocatalyst can oxidize or reduce a substrate to generate a radical. This radical can then participate in a cascade of reactions, such as addition to an unsaturated system followed by cyclization and oxidation, to form the final heterocyclic product. The use of an external oxidant like air (O₂) often allows for the regeneration of the photocatalyst, making the process catalytic.[20] The mild conditions (room temperature, ambient pressure) tolerate a wide variety of functional groups, which is a significant advantage in the synthesis of complex molecules.[18]

Protocol: Visible-Light Mediated Synthesis of a Substituted Pyrazole

This protocol outlines a general procedure for the synthesis of a polysubstituted pyrazole from a hydrazine and a Michael acceptor, representative of modern approaches to this important agrochemical scaffold.[20][21]

  • Photocatalyst: Ru(bpy)₃(PF₆)₂ or a suitable organic dye (e.g., Eosin Y).

  • Reagents: A substituted hydrazine, a Michael acceptor (e.g., an α,β-unsaturated ketone or ester).

  • Solvent: A polar aprotic solvent such as acetonitrile or DMF.

  • Light Source: Blue LEDs.

  • Procedure:

    • In a reaction vessel (e.g., a Pyrex tube), combine the hydrazine, the Michael acceptor, and the photocatalyst in the chosen solvent.

    • Seal the vessel and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired pyrazole product.

Section 4: C-H Functionalization: A Paradigm Shift in Molecular Construction

Direct C-H functionalization is a revolutionary strategy that allows for the conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials.[2][3] This approach significantly shortens synthetic sequences, improves atom economy, and opens up new avenues for the late-stage modification of complex molecules, a highly desirable capability in agrochemical discovery.[2] Palladium-catalyzed C-H activation is a particularly well-developed area within this field.[2][3][22]

Causality and Experimental Rationale

Achieving site-selectivity is the primary challenge in C-H functionalization. One of the most powerful strategies to control selectivity is the use of a directing group.[2] The directing group, a functional group within the substrate, coordinates to the metal catalyst (e.g., palladium), positioning it in close proximity to a specific C-H bond. This directed C-H activation leads to the formation of a stable cyclometalated intermediate, which can then react with a coupling partner to form the desired product.[2][23]

For instance, in the C-H arylation of an imidazole derivative, a coordinating group on the imidazole ring can direct a palladium catalyst to selectively activate a C-H bond at a specific position, enabling its reaction with an aryl halide to form a new C-C bond.[24][25] This strategy provides a highly efficient route to novel agrochemical analogues that would be difficult to access through traditional methods.

Protocol: Palladium-Catalyzed C2-Arylation of an Imidazole-4-Carboxylate

This protocol is based on the synthesis of precursors for imidazole-4-carboxamide (ICA) based compounds, which have shown plant growth-promoting activity.[24][25]

  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Reagents: Ethyl imidazole-4-carboxylate, an iodoarene.

  • Solvent: A high-boiling point polar aprotic solvent like DMA or NMP.

  • Procedure:

    • To an oven-dried reaction flask, add ethyl imidazole-4-carboxylate, the iodoarene, Pd(OAc)₂, the ligand, and the base.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., argon).

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to a high temperature (e.g., 120-150°C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the C2-arylated imidazole.

Conclusion

The synthetic methodologies outlined in this guide represent a fundamental shift in how agrochemicals are discovered and manufactured. Flow chemistry provides a platform for safer, more efficient, and scalable production. Biocatalysis offers unparalleled selectivity for the synthesis of chiral active ingredients, contributing to more sustainable and effective products. Photoredox catalysis and C-H functionalization open up new synthetic possibilities, allowing for the construction of complex molecular architectures under mild conditions and with greater step economy. By embracing these innovative technologies, the agrochemical industry can continue to meet the challenges of global food security while minimizing its environmental impact.

References

  • Drageset, A., et al. (2018). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering. Available at: [Link]

  • Li, S., et al. (2020). Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase From Aspergillus Oryzae. PubMed. Available at: [Link]

  • Ley, S. V., et al. (2021). A Comment on Continuous Flow Technologies within the Agrochemical Industry. University of Cambridge. Available at: [Link]

  • Drageset, A., et al. (2018). Synthesis of Boscalid via a Three-step Telescoped Continuous Flow Process Implemented on a MJOD Reactor Platform. ResearchGate. Available at: [Link]

  • Drageset, A., et al. (2018). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Reaction Chemistry & Engineering. DOI:10.1039/C8RE00049B. Available at: [Link]

  • Kappe, C. O., et al. (2012). Toward a Continuous-Flow Synthesis of Boscalid®. ResearchGate. Available at: [Link]

  • Singh, R., et al. (2020). Visible-light–mediated photocatalytic aerobic oxidative synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones and sildenafil. Organic & Biomolecular Chemistry. Available at: [Link]

  • Kamal, A., et al. (2008). The kinetic resolution of 2-(4-chlorophenoxy) propionic acid using Candida rugosa lipase. ResearchGate. Available at: [Link]

  • Meng, Q.-Y., et al. (2019). Visible-light promoted one-pot synthesis of pyrazoles from alkynes and hydrazines. MDPI. Available at: [Link]

  • Wikipedia. Green chemistry metrics. Available at: [Link]

  • Jesús, A., et al. (2022). Green Chemistry Metrics, A Review. MDPI. Available at: [Link]

  • Sharma, S., et al. (2021). A mild, eco-efficient and metal-free synthetic protocol for biologically significant scaffold pyranopyrazole.... ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • Miyamoto, Y., et al. (2021). C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. Canadian Science Publishing. Available at: [Link]

  • Kumar, V., et al. (2022). Synthesis of pyrazole derivatives under irradiation from blue LEDs. ResearchGate. Available at: [Link]

  • Macquarrie, D. J., et al. (2024). The need to integrate mass- and energy-based metrics with life cycle impacts for sustainable chemicals manufacture. Green Chemistry. DOI:10.1039/D4GC00394B. Available at: [Link]

  • IUPAC. (2022). Metrics for green syntheses. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2019). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. ResearchGate. Available at: [Link]

  • Miyamoto, Y., et al. (2021). C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. ResearchGate. Available at: [Link]

  • Dicks, A. (2015). Selected Green Chemistry Metrics for Educators. YouTube. Available at: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PubMed Central. Available at: [Link]

  • Gentry, E. C., & Knowles, R. R. (2018). Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals. PubMed Central. Available at: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate. Available at: [Link]

  • S., S., & M., P. (2022). Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. MDPI. Available at: [Link]

  • Larrosa, I., et al. (2016). Direct Arylation via C–H Activation. ResearchGate. Available at: [Link]

  • Google Patents. (2016). Synthesis technology of pyraclostrobin.
  • Daugulis, O., et al. (2009). Heterocycle Formation via Palladium-Catalyzed C-H Functionalization. PubMed. Available at: [Link]

  • Google Patents. (2020). Synthesis process of pyraclostrobin.
  • Wang, Q., et al. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. Available at: [Link]

  • Journal of Cardiovascular Disease Research. (2020). SYNTHESIS OF AZOLE DERIVATIVES AND ITS IMPACT ON ANTIMICROBIAL PROPERTIES. Available at: [Link]

  • Stephenson, C. R. J., et al. (2016). Photoredox Catalysis in Organic Chemistry. Princeton University. Available at: [Link]

  • D. A. Colby, R. G. Bergman and J. A. Ellman. (2010). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. PubMed Central. Available at: [Link]

  • International Journal of Research and Analytical Reviews. (2021). A Review on Synthesis of Azoles. Available at: [Link]

  • Google Patents. (2015). Synthesis method of pyraclostrobin.
  • Macmillan Group. (2016). Photoredox Catalysis in Organic Chemistry. Princeton University. Available at: [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/photoredox-catalysis-2015.pdf]([Link] Macmillan Group/files/photoredox-catalysis-2015.pdf)

  • Google Patents. (2006). Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid.
  • Turner, J. A., & Pernich, D. J. (2002). Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (2020). Schematic for the synthesis process of pyraclostrobin. Available at: [Link]

  • ResearchGate. (2024). Synthesis of New Azoles For the Treatment of Resistant Infections Caused By Who Critical Priority Fungi.... Available at: [Link]

  • Jørgensen, L. N., et al. (2017). Azole Use in Agriculture, Horticulture, and Wood Preservation – Is It Indispensable?. PubMed Central. Available at: [Link]

  • Wang, L., et al. (2018). Design, synthesis and fungicidal evaluation of novel pyraclostrobin analogues. Scribd. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. Available at: [Link]

  • Google Patents. (1987). Process for the preparation of 2-chloropropionic acid.
  • ACS Publications. (2017). Photoredox Catalysis in Organic Chemistry. Available at: [Link]

  • MDPI. (2021). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Available at: [Link]

  • Columbia University. (2022). Enabling Organic Methodology through Photoredox Catalysis. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Role of Benzene Isosteres in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzene ring is the most ubiquitous cyclic scaffold in approved pharmaceuticals, valued for its ability to present substituents in a well-defined spatial orientation for target engagement.[1][2][3] However, its inherent aromaticity and planarity often contribute to undesirable physicochemical and pharmacokinetic properties, such as poor aqueous solubility, high metabolic liability, and off-target toxicity.[2][4] This guide provides an in-depth exploration of the strategic replacement of benzene rings with non-classical, saturated bioisosteres—a paramount tactic in modern medicinal chemistry. We will delve into the rationale, classification, and application of sp³-rich scaffolds that mimic benzene's geometry while offering superior drug-like properties. Detailed protocols for the selection, synthesis, and comparative evaluation of these isosteres are provided to empower researchers in their drug optimization campaigns.

The Phenyl Problem: Rationale for Isosteric Replacement

Historically, the phenyl group has been a mainstay for medicinal chemists due to its synthetic accessibility and its capacity for diverse interactions with biological targets.[2] Yet, the very properties that make it attractive can become liabilities during lead optimization. An over-reliance on flat, aromatic rings is a significant contributor to the poor physicochemical profiles of many drug candidates.[1][3]

The primary drivers for seeking benzene bioisosteres are:

  • Improving Metabolic Stability: Phenyl rings are susceptible to oxidation by cytochrome P450 (CYP) enzymes, often forming reactive epoxide or quinone intermediates.[5] Replacing the ring with a saturated, sp³-rich scaffold, which lacks π-electrons and possesses stronger C-H bonds, can block these metabolic pathways.[6][7]

  • Enhancing Aqueous Solubility: The flat, hydrophobic nature of the benzene ring promotes π-π stacking in the solid state, which can lead to high lattice energy and poor solubility.[2][8] Three-dimensional, saturated isosteres disrupt this packing, often leading to a marked improvement in solubility.[4][9]

  • Reducing Lipophilicity: An excessive number of aromatic rings can increase a compound's lipophilicity (LogP), which is associated with issues like poor absorption, high plasma protein binding, and increased potential for toxicity.[1][2] Saturated isosteres generally lower lipophilicity.

  • Exploring Novel Chemical Space & Securing Intellectual Property: Replacing a common phenyl ring with a novel bioisostere allows chemists to generate unique, patentable chemical entities with potentially superior properties.[2][10]

The decision to implement a bioisosteric replacement is a critical step in the drug design workflow, as illustrated below.

G cluster_0 Problem Identification cluster_1 Isostere Strategy cluster_2 Execution & Validation A Lead Compound with Phenyl Ring B ADME/Tox Profiling A->B Characterize C Identified Liability: - Poor Solubility - High Clearance (Metabolism) - High LogP B->C Analyze Data D In Silico Analysis: Select Potential Isosteres (BCP, Cubane, BCO, etc.) C->D Initiate Design E Evaluate Exit Vectors & Physicochemical Properties D->E Filter F Synthesize Isostere Analogues E->F Prioritize G Comparative In Vitro Assays: - Solubility - Metabolic Stability - Potency F->G Test G->D Iterate H Improved Candidate Identified G->H Validate

Caption: Decision workflow for benzene isostere replacement in lead optimization.

A Survey of Modern Benzene Isosteres

While classical aromatic heterocycles (e.g., pyridine, thiophene) have long been used as benzene isosteres, the focus of modern drug discovery has shifted to saturated, C(sp³)-rich scaffolds. These non-classical isosteres offer a three-dimensional architecture that more effectively addresses the "flatness" problem of aromatics.

para-Substituted Benzene Mimics

These isosteres replicate the linear, 180° geometry of para-substituted benzenes and are the most well-established class.

  • Bicyclo[1.1.1]pentane (BCP): Arguably the most successful benzene isostere, the 1,3-disubstituted BCP provides a rigid scaffold that mimics the exit vectors of a para-phenylene ring.[9][11] Its compact, strained structure enhances metabolic stability and significantly improves aqueous solubility.[9][12]

  • Bicyclo[2.2.2]octane (BCO): The 1,4-disubstituted BCO is another effective mimic for para-substituted benzenes.[2][13] It has been successfully used to improve the ADME properties of various drug candidates.[2][14]

  • Cubane: The 1,4-disubstituted cubane is considered an almost perfect geometric mimic of the para-phenylene spacer.[7] Its highly strained cage structure leads to exceptional metabolic stability.[6][7]

ortho- and meta-Substituted Benzene Mimics

The development of isosteres for non-linear substitution patterns is a more recent and challenging frontier.[9][13] These scaffolds are crucial, as ortho- and meta-substituted rings are prevalent in many drugs.[15]

  • 1,2-Disubstituted Bicyclo[1.1.1]pentane (BCP): Recent advances have shown that 1,2-disubstituted BCPs can act as mimics for ortho- and meta-substituted benzenes, occupying a geometric space between the two.[2][11]

  • Bicyclo[2.1.1]hexane (BCH) and Bicyclo[3.1.1]heptane (BCHep): These scaffolds have emerged as promising isosteres. Specifically, 1,5-disubstituted BCHs can mimic ortho-benzenes, while 1,3-disubstituted BCHeps are excellent mimics for meta-substituted arenes.[2][9][16]

  • 1,2- and 1,3-Disubstituted Cubanes: Groundbreaking synthetic advancements now allow access to 1,2-(ortho) and 1,3-(meta) disubstituted cubanes, providing ideal geometric replacements that were previously inaccessible.[6][7]

Caption: Comparative exit vector geometries of benzene and its saturated isosteres.
Data-Driven Property Comparison

The choice of an isostere should be guided by data. While effects are context-dependent, general trends can be observed.

Isostere Mimics Typical ΔLogP¹ Typical ΔAqueous Solubility² Typical ΔMetabolic Stability³
Bicyclo[1.1.1]pentane (BCP)para, ortho/meta↓ (Decrease)↑↑ (Significant Increase)↑ (Increase)
Bicyclo[2.2.2]octane (BCO)para↓ (Decrease)↑ (Increase)↑ (Increase)
Cubanepara, meta, ortho↓ (Decrease)↑ (Increase)↑↑ (Significant Increase)
Bicyclo[2.1.1]hexane (BCH)ortho, meta↓ (Decrease)↑ (Increase)↑ (Increase)
Bicyclo[3.1.1]heptane (BCHep)meta↓ (Decrease)↑ (Increase)↑ (Increase)
¹ Relative to the parent phenyl compound.[2][9]
² Based on kinetic solubility assays.[2][8][12]
³ Based on human liver microsome or hepatocyte assays.[7][9][17]

Experimental Protocols

The following protocols provide a framework for the practical application of benzene isostere replacement in a drug discovery setting.

Protocol 1: Synthesis of a 1,3-Disubstituted BCP Isostere

Causality: This protocol describes the synthesis of a BCP core, a widely used para-benzene mimic. The key step involves the reaction of [1.1.1]propellane with a radical precursor. The high strain of propellane provides the thermodynamic driving force for the reaction, allowing for the efficient formation of the BCP cage.[9][11]

Materials:

  • [1.1.1]Propellane solution

  • Aryl iodide or bromide precursor

  • Radical initiator (e.g., AIBN) or photoredox catalyst

  • Suitable solvent (e.g., Dioxane, DMSO)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Precursor Preparation: Synthesize the desired functionalized aryl halide (R-Ar-I) that corresponds to one half of the target molecule.

  • Radical Generation: In a reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the aryl halide and the radical initiator in the chosen solvent.

  • Reaction with Propellane: Add the solution of [1.1.1]propellane to the reaction mixture. The reaction can be initiated either thermally (by heating with AIBN) or photochemically (using a photoredox catalyst and a light source).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up to remove water-soluble components, and extract the product with an organic solvent. Purify the crude product using column chromatography to yield the BCP-Ar intermediate.

  • Further Functionalization: The resulting BCP intermediate can be further elaborated using standard cross-coupling reactions (e.g., Suzuki, Sonogashira) on the other side of the BCP core to complete the synthesis of the target molecule.

Protocol 2: Comparative Aqueous Solubility Measurement (Kinetic)

Causality: This protocol is designed to provide a rapid and resource-efficient comparison of the solubility of a parent phenyl-containing compound and its isostere analogue. It measures the concentration of a compound in a buffered solution after precipitating from a DMSO stock, mimicking conditions relevant to early drug discovery assays.

Materials:

  • Parent compound and isostere analogue

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (one for stock solutions, one for the assay)

  • Plate shaker

  • Plate reader with UV-Vis capabilities or LC-MS system

Procedure:

  • Prepare Stock Solutions: Create 10 mM stock solutions of the parent compound and the isostere analogue in 100% DMSO in a 96-well plate.

  • Assay Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well plate.

  • Compound Addition: Transfer 2 µL of each 10 mM DMSO stock solution into the corresponding wells of the PBS-containing assay plate (this creates a 1:100 dilution, final concentration of 100 µM in 1% DMSO). Prepare a blank well with 2 µL of DMSO in 198 µL of PBS.

  • Incubation and Precipitation: Seal the plate and shake vigorously on a plate shaker at room temperature for 2 hours to allow the compounds to dissolve and equilibrate. Less soluble compounds will form a precipitate.

  • Separation: Centrifuge the plate to pellet any precipitated solid.

  • Quantification: Carefully transfer the supernatant to a new plate. Determine the concentration of the dissolved compound using either a standard curve on a UV-Vis plate reader (if the compounds have a suitable chromophore) or by LC-MS analysis. The resulting concentration is the kinetic aqueous solubility.

  • Analysis: Directly compare the solubility value (e.g., in µM or µg/mL) of the isostere analogue to the parent compound. A significant increase validates the success of the isosteric replacement strategy for this parameter.

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Causality: This assay provides a direct measure of a compound's susceptibility to Phase I metabolism by CYP enzymes.[17] By incubating the compound with human liver microsomes (HLM) and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time. Comparing the metabolic half-life (t½) of the parent compound to its isostere analogue provides a clear, quantitative assessment of the impact of the structural change on metabolic stability.

Materials:

  • Parent compound and isostere analogue

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing the phosphate buffer and HLM (typically at a final protein concentration of 0.5-1.0 mg/mL). Pre-warm this mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the test compound (parent or isostere) to the HLM mixture at a low final concentration (typically 1 µM) to ensure enzyme kinetics are in the linear range. Split the mixture into two sets: one for the reaction (+NADPH) and one for control (-NADPH).

  • Start Metabolism: Add the NADPH regenerating system to the "+NADPH" set to start the metabolic reaction. Add buffer to the "-NADPH" set.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture.

  • Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to a larger volume of cold acetonitrile containing an internal standard. This stops the reaction and precipitates the microsomal proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the parent compound and its isostere. Quantify the peak area of the compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Comparison: A longer half-life for the isostere analogue compared to the parent phenyl compound indicates an improvement in metabolic stability.[9][17]

References

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry. [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. [Link]

  • Saturated bioisosteres of benzene: where to go next?. Organic & Biomolecular Chemistry. [Link]

  • A new bioisostere for meta-substituted arenes. Department of Chemistry, University of Oxford. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Reviews Chemistry via PubMed Central. [Link]

  • (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry via PubMed Central. [Link]

  • Saturated bioisosteres of benzene and their application in drug design. CORDIS, European Commission. [Link]

  • Catalytic asymmetric synthesis of meta benzene isosteres. ResearchGate. [Link]

  • Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. ResearchGate. [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. PubMed. [Link]

  • (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry. [Link]

  • Catalytic asymmetric synthesis of meta benzene isosteres. Nature via PubMed Central. [Link]

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. ResearchGate. [Link]

  • General Access to Cubanes as Benzene Bioisosteres. Nature via PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. This valuable building block is increasingly utilized in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethyl-substituted cyclobutane scaffold.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, providing troubleshooting solutions and answers to frequently asked questions.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on scalable routes starting from commercially available cyclobutane precursors.[2]

Issue 1: Low Yield or Incomplete Conversion during Trifluoromethylation of Cyclobutanone Precursor

Question: I am attempting to introduce the CF3 group via nucleophilic trifluoromethylation of a 4-oxocyclobutane precursor using TMSCF3 (Ruppert-Prakash reagent) and a fluoride source, but I am observing low yields of the desired CF3-carbinol intermediate. What are the likely causes and how can I improve the conversion?

Answer:

This is a critical step in several reported syntheses, and its efficiency can be influenced by multiple factors.[3][4]

Probable Causes & Solutions:

  • Insufficiently Anhydrous Conditions: The trifluoromethyl anion (CF3-) generated from TMSCF3 is highly basic and reactive towards protic sources, such as water. Moisture will quench the anion, leading to the formation of fluoroform (CHF3) and reducing the amount of reagent available for the desired nucleophilic addition.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). Handle all reagents under an inert atmosphere (Nitrogen or Argon).

  • Choice and Activity of Fluoride Source: The fluoride source is crucial for activating the TMSCF3. The nature of the cation and the solubility of the fluoride salt can impact the reaction rate.

    • Solution: Tetrabutylammonium fluoride (TBAF) is a common choice due to its solubility in organic solvents. However, commercial TBAF solutions contain water. For highly sensitive reactions, consider using anhydrous TBAF or other sources like cesium fluoride (CsF).[5]

  • Reaction Temperature: The addition of the trifluoromethyl anion is typically performed at low temperatures to control reactivity and minimize side reactions. However, if the reaction is too cold, the rate may be impractically slow.

    • Solution: Start the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile for your specific substrate.

Workflow for Optimizing Trifluoromethylation:

G cluster_0 Troubleshooting Low Yield in Trifluoromethylation start Low Yield of CF3-Carbinol q1 Are reaction conditions strictly anhydrous? start->q1 s1_yes Yes q1->s1_yes Yes s1_no No: Rigorously dry glassware, use anhydrous solvents, inert atmosphere. q1->s1_no No q2 Is the fluoride source optimal? s1_yes->q2 s1_no->q2 s2_yes Yes q2->s2_yes Yes s2_no No: Consider anhydrous TBAF or CsF. Check activity of the source. q2->s2_no No q3 Is the temperature profile optimized? s2_yes->q3 s2_no->q3 s3_yes Yes q3->s3_yes Yes s3_no No: Start at low temp (-78°C) and warm slowly. Monitor by TLC/LC-MS. q3->s3_no No end_node Improved Yield s3_yes->end_node s3_no->end_node

Caption: Troubleshooting flowchart for low-yield trifluoromethylation.

Issue 2: Difficulty in the Oxidation of 3-(Trifluoromethyl)cyclobutan-1-ol to the Carboxylic Acid

Question: I have successfully synthesized 3-(Trifluoromethyl)cyclobutan-1-ol, but I am struggling with its oxidation to the corresponding carboxylic acid. Standard oxidation methods seem to be inefficient.

Answer:

The oxidation of primary alcohols to carboxylic acids is a standard transformation, but the presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the alcohol.[6][7][8]

Probable Causes & Solutions:

  • Insufficiently Strong Oxidizing Agent: The electron-withdrawing nature of the CF3 group can make the alcohol less susceptible to oxidation compared to non-fluorinated analogs.

    • Solution: Employ stronger oxidizing agents. While potassium dichromate(VI) or potassium permanganate are common, you might need more robust conditions or alternative reagents.[9] Jones oxidation (CrO3 in aqueous sulfuric acid and acetone) is a powerful option for this transformation.

  • Reaction Conditions: For complete oxidation to the carboxylic acid, it is crucial to prevent the intermediate aldehyde from being isolated.[6]

    • Solution: Use an excess of the oxidizing agent and ensure the reaction is heated under reflux. This ensures that any aldehyde formed is further oxidized to the carboxylic acid.[6]

  • Workup and Purification Challenges: The resulting carboxylic acid may be water-soluble, leading to losses during aqueous workup.

    • Solution: After quenching the reaction, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). Acidifying the aqueous layer can help to protonate the carboxylate, making it more soluble in the organic phase.

Recommended Protocol for Oxidation:

StepProcedurePurpose
1 Dissolve 3-(Trifluoromethyl)cyclobutan-1-ol in acetone.Prepare the substrate for oxidation.
2 Cool the solution in an ice bath.Control the initial exotherm of the reaction.
3 Slowly add Jones reagent (CrO3/H2SO4/H2O) dropwise.Initiate the oxidation.
4 Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).Drive the reaction to completion.
5 Quench the reaction with isopropanol.Decompose excess oxidizing agent.
6 Extract the product with ethyl acetate.Isolate the carboxylic acid.
7 Wash the organic layer with brine, dry over Na2SO4, and concentrate.Purify the product.
Issue 3: Formation of Stereoisomers (cis/trans)

Question: My final product is a mixture of cis and trans isomers of this compound. How can I control the stereochemistry or separate the isomers?

Answer:

The formation of a mixture of diastereomers is a common outcome in the synthesis of substituted cyclobutanes.[10] The relative stereochemistry is often established during key bond-forming or reduction steps.

Control and Separation Strategies:

  • Stereoselective Synthesis: Some synthetic routes may offer a degree of stereocontrol. For instance, the hydrogenation of a double bond in a cyclobutene precursor can be influenced by the choice of catalyst and directing groups, potentially favoring the formation of one isomer.[3]

  • Chromatographic Separation: The most direct method for separating diastereomers is column chromatography.

    • Solution: Careful selection of the stationary phase (e.g., silica gel) and eluent system is required. It may be necessary to derivatize the carboxylic acid to an ester (e.g., methyl or ethyl ester) to improve separation on silica gel. The ester can then be hydrolyzed back to the carboxylic acid after separation.

  • Crystallization: If one of the isomers is crystalline and the other is an oil, or if they have significantly different solubilities, fractional crystallization can be an effective separation technique.

General Workflow for Isomer Separation:

G cluster_1 Isomer Separation Workflow start Mixture of cis/trans Isomers q1 Is separation by column chromatography feasible? start->q1 s1_yes Yes: Optimize eluent system. Consider derivatization to ester for better separation. q1->s1_yes s1_no No q1->s1_no end_node Isolated Pure Isomers s1_yes->end_node q2 Can fractional crystallization be employed? s1_no->q2 s2_yes Yes: Exploit differences in solubility and crystalline nature. q2->s2_yes s2_no No: Re-evaluate synthetic strategy for stereocontrol. q2->s2_no s2_yes->end_node

Caption: Decision workflow for separating cis/trans isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most scalable synthetic routes to this compound?

A1: Two scalable routes have been reported in the literature, both starting from readily available 4-oxocyclobutane precursors.[3][4]

  • Route 1: This route involves the trifluoromethylation of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, followed by radical deoxygenation, hydrolysis, and decarboxylation, with a reported overall yield of 40%.[2]

  • Route 2: This approach starts with a monocarboxylate cyclobutanone precursor, which is converted to the corresponding CF3-carbinol. Subsequent conversion to a triflate, elimination, and hydrogenation affords the target compound with a 23% overall yield.[2]

Q2: Are there alternative methods for introducing the trifluoromethyl group?

A2: Yes, while nucleophilic trifluoromethylation with TMSCF3 is common, other reagents and methods exist. These include:

  • Electrophilic Trifluoromethylating Reagents: Reagents like Togni's reagents or Umemoto's reagents can be used to introduce a "CF3+" equivalent to suitable nucleophilic precursors.[11]

  • Radical Trifluoromethylation: Methods involving the generation of a trifluoromethyl radical (e.g., from Langlois' reagent or sodium triflinate) can be used to functionalize C-H bonds, although selectivity can be a challenge.

  • Deoxofluorination: Direct conversion of a carboxylic acid precursor to a trifluoromethyl group using reagents like sulfur tetrafluoride (SF4) is a powerful but hazardous method, generally reserved for specific applications.[12][13]

Q3: How can I characterize the final product and its isomers?

A3: A combination of spectroscopic techniques is essential for unambiguous characterization:

  • NMR Spectroscopy:

    • 1H NMR: Will show characteristic signals for the cyclobutane ring protons. The coupling constants can provide information about the relative stereochemistry (cis/trans).

    • 19F NMR: A singlet (or a triplet if coupled to adjacent protons) in the typical region for a CF3 group will confirm its presence. This is also very useful for determining the ratio of diastereomers in a mixture.

    • 13C NMR: The carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show a strong carbonyl stretch for the carboxylic acid (~1700 cm-1) and a broad O-H stretch.

Q4: What are the key safety considerations for this synthesis?

A4: Several safety precautions should be taken:

  • Trifluoromethylating Reagents: TMSCF3 is volatile and toxic. Handle it in a well-ventilated fume hood.

  • Fluoride Sources: Anhydrous fluoride sources can be corrosive and hygroscopic.

  • Strong Oxidizing Agents: Jones reagent is highly corrosive and a known carcinogen. Handle with appropriate personal protective equipment (PPE).

  • Pressure Build-up: Some reactions, particularly those involving gaseous byproducts, can lead to pressure build-up in sealed vessels.

Always consult the Safety Data Sheet (SDS) for each reagent and follow standard laboratory safety procedures.

References

  • Song, Z. J., Qi, J., Emmert, M. H., Wang, J., & Wang, T. (2021). Two Scalable Syntheses of this compound. Organic Process Research & Development, 25(1), 82–88. [Link]

  • Mykhailiuk, P. K., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. European Journal of Organic Chemistry. [Link]

  • ACS Publications. (2020). Two Scalable Syntheses of this compound. [Link]

  • Scite.ai. (2020). Two Scalable Syntheses of this compound. [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. [Link]

  • ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]

  • NIH. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

  • Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. [Link]

  • Figshare. (2020). Two Scalable Syntheses of 3‑(Trifluoromethyl)cyclobutane-1-carboxylic Acid. [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • ResearchGate. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]

  • Cell Press. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. [Link]

  • ResearchGate. Development of Electrophilic Trifluoromethylating Reagents. [Link]

  • NIH. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]

  • PubChemLite. 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid. [Link]

  • ChemBK. 3,3-bis(fluoromethyl)cyclobutan-1-ol. [Link]

  • Digital Commons@Georgia Southern. Synthesis of Cyclobutanes Utilizing Green Chemistry. [Link]

  • PubChem. 3-(Trifluoromethyl)cyclobutan-1-ol. [Link]

  • Bentham Science. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Royal Society of Chemistry. (2023). Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. [Link]

  • ResearchGate. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

  • NIH. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. [Link]

  • Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • ACS Publications. (2023). Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination. [Link]

  • LibreTexts Chemistry. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]

  • ResearchGate. Synthesis of Trifluoromethyl Substituted Cyclopentanes through Boron Radical-Catalyzed Cycloaddition Reaction of Trifluoromethyl Alkenes. [Link]

  • ResearchGate. Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. [Link]

  • Chemguide. Oxidation of alcohols. [Link]

  • Doc Brown's Chemistry. Oxidation of alcohols. [Link]

  • Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states. [Link]

Sources

improving the yield of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the growing demand for advanced pharmaceutical building blocks, 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid has emerged as a critical structural motif. Its role as a bioisostere for phenyl groups offers a pathway to modulate physicochemical properties such as lipophilicity and metabolic stability in drug candidates. However, its synthesis can present significant challenges, leading to variable yields and purification difficulties.

This Technical Support Center is designed to provide researchers, chemists, and process development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of this valuable compound. Drawing from established scalable methods and fundamental chemical principles, this guide addresses common questions and critical experimental hurdles in a direct, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthetic routes to this compound?

A1: Two robust and scalable methods have been reported, both commencing from commercially available cyclobutane precursors.[1][2][3] The choice between them often depends on starting material cost, desired stereochemistry, and scale.

  • The Bis-carboxylate Deoxygenation Route: This five-step synthesis starts with diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. It involves trifluoromethylation of the ketone, formation of an oxalate ester from the resulting tertiary alcohol, radical deoxygenation using tributyltin hydride (Bu₃SnH), and finally, hydrolysis and decarboxylation to yield the target acid. This route has demonstrated an overall yield of approximately 40% and has been successfully scaled to produce over 100g of product.[1][2]

  • The Monocarboxylate Elimination Route: This pathway begins with ethyl 3-oxocyclobutanecarboxylate. The key steps include trifluoromethylation, conversion of the alcohol to a triflate, base-mediated elimination to form an alkene, and subsequent hydrogenation to afford the final product. This route is shorter but has been reported with a lower overall yield of around 23%.[1][2]

Synthetic Workflow Overview

The following diagram illustrates the two primary synthetic pathways for preparing this compound.

synthesis_workflows cluster_0 Route 1: Bis-carboxylate Deoxygenation cluster_1 Route 2: Monocarboxylate Elimination A1 Diisopropyl 3-oxocyclobutane- 1,1-dicarboxylate B1 Trifluoromethylation (TMSCF₃, CsF) A1->B1 C1 CF₃ Carbinol Intermediate B1->C1 D1 Oxalate Formation C1->D1 E1 Radical Deoxygenation (Bu₃SnH, AIBN) D1->E1 F1 Hydrolysis & Decarboxylation (NaOH, HCl) E1->F1 G1 Final Product (cis/trans mixture) F1->G1 A2 Ethyl 3-oxocyclobutanecarboxylate B2 Trifluoromethylation (TMSCF₃, CsF) A2->B2 C2 CF₃ Carbinol Intermediate B2->C2 D2 Triflate Formation C2->D2 E2 Base-mediated Elimination D2->E2 F2 Hydrogenation E2->F2 G2 Final Product (predominantly cis) F2->G2 troubleshooting_workflow start_node Low Overall Yield decision_node1 decision_node1 start_node->decision_node1 Identify Problem Step decision_node decision_node step_node step_node solution_node solution_node step_node1 step_node1 decision_node1->step_node1 Trifluoromethylation step_node2 step_node2 decision_node1->step_node2 Deoxygenation step_node3 step_node3 decision_node1->step_node3 Hydrolysis decision_node1_1 decision_node1_1 step_node1->decision_node1_1 Check Purity/Activity decision_node1_2 decision_node1_2 step_node1->decision_node1_2 Check Conditions decision_node2_1 decision_node2_1 step_node2->decision_node2_1 Incomplete Reaction? decision_node2_2 decision_node2_2 step_node2->decision_node2_2 Purification Issues? decision_node3_1 decision_node3_1 step_node3->decision_node3_1 Incomplete Conversion? decision_node3_2 decision_node3_2 step_node3->decision_node3_2 Loss During Workup? solution_node1_1 solution_node1_1 decision_node1_1->solution_node1_1 Reagents (TMSCF₃, CsF) solution_node1_2 solution_node1_2 decision_node1_1->solution_node1_2 Solvent (Anhydrous) solution_node1_3 solution_node1_3 decision_node1_2->solution_node1_3 Temperature Control solution_node1_4 solution_node1_4 decision_node1_2->solution_node1_4 Inert Atmosphere solution_node2_1 solution_node2_1 decision_node2_1->solution_node2_1 Verify Temp (Reflux) solution_node2_2 solution_node2_2 decision_node2_1->solution_node2_2 Check Initiator (AIBN) solution_node2_3 solution_node2_3 decision_node2_2->solution_node2_3 Use KF Wash for Tin solution_node3_1 solution_node3_1 decision_node3_1->solution_node3_1 Increase Reaction Time solution_node3_2 solution_node3_2 decision_node3_1->solution_node3_2 Ensure Base Excess solution_node3_3 solution_node3_3 decision_node3_2->solution_node3_3 Check pH (2-3) solution_node3_4 solution_node3_4 decision_node3_2->solution_node3_4 Perform Multiple Extractions

References

Technical Support Center: Purification of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for separating these challenging isomers. The presence of both a rigid cyclobutane ring and a trifluoromethyl group introduces unique purification challenges, including the separation of cis/trans diastereomers and enantiomers. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Understanding the Challenge - FAQs on Isomer Characteristics

Q1: What are the specific isomers of this compound I need to be aware of?

A1: this compound (CAS No. 1093750-93-6 for the racemic mixture) primarily exists as cis and trans diastereomers with respect to the arrangement of the carboxylic acid and trifluoromethyl groups on the cyclobutane ring.[1][2][3] Each of these diastereomers is a racemic mixture of two enantiomers. Therefore, a complete separation requires isolating four distinct stereoisomers.

  • Diastereomers: cis-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid and trans-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. These have different physical properties and can be separated by standard chromatographic or crystallization techniques.

  • Enantiomers: For each diastereomer, there is a pair of non-superimposable mirror images (e.g., (1R,3R) and (1S,3S) for the trans isomer). Enantiomers have identical physical properties in an achiral environment, necessitating chiral separation techniques.

Q2: Why is the purification of these isomers particularly difficult?

A2: The purification is challenging due to several factors:

  • Similar Physical Properties: The cis and trans isomers, while diastereomers, can have very similar polarities and solubilities, making their separation by standard chromatography or recrystallization non-trivial.[4]

  • Identical Properties of Enantiomers: Enantiomers cannot be separated by achiral methods. A chiral environment must be introduced, for example, through a chiral stationary phase in chromatography or by forming diastereomeric salts with a chiral resolving agent.[5][6]

  • Influence of the Trifluoromethyl Group: The trifluoromethyl group significantly impacts the molecule's electronic properties and lipophilicity, which can affect its interaction with stationary phases and its solubility in various solvents.[1]

Section 2: Troubleshooting Guide for Purification Techniques

This section provides a problem-and-solution-oriented guide for common purification methods.

Chiral Separation by Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, often providing faster and more efficient results than HPLC with reduced environmental impact.[5][7][8]

Problem 1: Poor or no separation of enantiomers on the SFC.

  • Potential Cause: Incorrect stationary phase selection.

  • Solution: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. The choice of CSP is the most critical factor in achieving chiral separation.[9]

  • Experimental Protocol: CSP Screening

    • Prepare a stock solution of your isomeric mixture in a suitable solvent (e.g., methanol, ethanol).

    • Inject the sample onto a series of analytical-scale chiral columns with different stationary phases.

    • Use a generic gradient method with CO₂ as the main mobile phase and a co-solvent (e.g., methanol or isopropanol).

    • Monitor the separation and select the CSP that provides the best resolution.

Problem 2: Poor peak shape (tailing or fronting).

  • Potential Cause: Inappropriate co-solvent or additive.

  • Solution: The carboxylic acid moiety can cause peak tailing. Adding a small amount of an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the co-solvent can improve peak shape by suppressing the ionization of the carboxylic acid.

  • Optimization Tip: Start with 0.1% acid in the co-solvent and adjust the concentration as needed. Be mindful that additives can affect the selectivity of the separation.

Problem 3: Low sample solubility in the mobile phase.

  • Potential Cause: The sample is not dissolving sufficiently in the supercritical CO₂/co-solvent mixture.

  • Solution: Increase the percentage of the organic co-solvent (e.g., from 10% to 30% methanol). You can also explore alternative co-solvents like ethanol, isopropanol, or acetonitrile. In some cases, a less polar co-solvent might be beneficial.[9]

Workflow for SFC Method Development

Caption: SFC Method Development Workflow.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

While often slower than SFC, chiral HPLC is a well-established and reliable method.[10]

Problem 1: Co-elution of enantiomers.

  • Potential Cause: The chosen chiral stationary phase (CSP) is not suitable for this specific separation.

  • Solution: Similar to SFC, screen a range of CSPs. Cyclodextrin-based CSPs can be effective for molecules with aromatic rings, but for a cyclobutane derivative, other phases like polysaccharide-based or Pirkle-type columns might be more successful.[11]

  • Experimental Protocol: HPLC CSP Screening

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Screen different chiral columns (e.g., Chiralpak IA, IB, IC) using various mobile phases (normal phase, reversed-phase, polar organic).

    • For normal phase, use mixtures of hexane/isopropanol or hexane/ethanol.

    • For reversed-phase, use mixtures of water/acetonitrile or water/methanol, often with an acidic modifier.

Problem 2: Long retention times and broad peaks.

  • Potential Cause: The mobile phase is too weak, or there are secondary interactions with the stationary phase.

  • Solution:

    • Increase Mobile Phase Strength: In normal phase, increase the percentage of the polar modifier (e.g., isopropanol). In reversed-phase, increase the organic component (e.g., acetonitrile).

    • Add a Modifier: For this acidic compound, adding a small amount of a stronger acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and reduce retention time.

Parameter Normal Phase HPLC Reversed-Phase HPLC
Typical Mobile Phase Hexane/Isopropanol (90:10)Water/Acetonitrile (50:50) + 0.1% Formic Acid
To Decrease Retention Increase % IsopropanolIncrease % Acetonitrile
To Improve Peak Shape Add 0.1% TFAAdjust pH or add an ion-pairing agent

Table 1: Initial Mobile Phase Conditions for Chiral HPLC Screening.

Purification by Diastereomeric Salt Resolution and Crystallization

This classical method involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[6][12]

Problem 1: The diastereomeric salts do not crystallize or form an oil.

  • Potential Cause: The chosen solvent is not appropriate, or the salt is too soluble.

  • Solution:

    • Solvent Screening: This is the most critical step. Screen a wide range of solvents and solvent mixtures with varying polarities (e.g., ethanol, acetone, ethyl acetate, acetonitrile, and mixtures with water or heptane).[13][14]

    • Cooling Rate: Allow the solution to cool slowly to promote the formation of well-defined crystals. Crash cooling can lead to the precipitation of both diastereomers or the formation of an oil.

    • Seeding: If you have a small amount of the desired pure diastereomeric salt, add a seed crystal to the supersaturated solution to induce crystallization.

Problem 2: Poor diastereomeric excess (d.e.) after crystallization.

  • Potential Cause: The solubility difference between the two diastereomeric salts is small in the chosen solvent.

  • Solution:

    • Recrystallization: Perform one or more recrystallizations of the obtained solid. Each step should enrich the less soluble diastereomer.[6]

    • Solvent Optimization: Experiment with different solvent systems. The relative solubility of diastereomers can be highly dependent on the solvent.[14]

Problem 3: Difficulty in selecting a suitable chiral resolving agent.

  • Potential Cause: The interaction between the acid and the chosen chiral base is not optimal for forming well-behaved crystalline salts.

  • Solution: Screen a variety of commercially available chiral bases. Common choices for resolving acidic compounds include brucine, strychnine, quinine, and synthetic amines like (R)- or (S)-1-phenylethylamine.[6]

Decision Tree for Diastereomeric Salt Resolution

G start Start: Racemic Carboxylic Acid screen_base Screen Chiral Bases (e.g., (R)-1-phenylethylamine) start->screen_base form_salts Form Diastereomeric Salts screen_base->form_salts screen_solvents Screen Crystallization Solvents form_salts->screen_solvents crystallization Crystallize Less Soluble Salt screen_solvents->crystallization check_de Analyze Diastereomeric Excess (d.e.) crystallization->check_de re_x Recrystallize check_de->re_x d.e. < 98% liberate_acid Liberate Acid from Separated Salts check_de->liberate_acid d.e. ≥ 98% re_x->crystallization final_product Enantiomerically Pure Acid liberate_acid->final_product

Caption: Workflow for Diastereomeric Salt Resolution.

Separation of Cis/Trans Diastereomers by Achiral Methods

Before attempting chiral separation, it is often necessary to separate the cis and trans diastereomers.

Problem 1: Poor separation of cis/trans isomers by flash column chromatography.

  • Potential Cause: The chosen eluent system does not provide sufficient selectivity.

  • Solution:

    • Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. Start with a standard eluent like ethyl acetate/hexanes and then try more polar or less polar systems. Sometimes adding a small amount of a third solvent (e.g., methanol or dichloromethane) can improve separation.

    • Use of Additives: Adding a small amount of acid (e.g., 0.5-1% acetic acid) to the eluent can suppress ionization of the carboxylic acid on the silica gel, leading to sharper peaks and potentially better separation.

    • Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a reversed-phase stationary phase (C18).[15]

Problem 2: Co-crystallization of cis and trans isomers.

  • Potential Cause: The isomers have very similar crystal packing energies and form a solid solution.

  • Solution:

    • Solvent System Variation: The key to successful fractional crystallization is finding a solvent in which the two diastereomers have a significant difference in solubility. Test a wide range of solvents.

    • Derivative Formation: Consider temporarily converting the carboxylic acid to an ester or an amide. The different steric and electronic properties of the derivative may lead to better separation by chromatography or crystallization. The derivative can then be hydrolyzed back to the carboxylic acid.

Section 3: Final Remarks and Best Practices

  • Analytical First: Always develop and optimize your separation method on an analytical scale before moving to preparative scale purification. This saves time, solvent, and valuable sample.[16]

  • Confirm Identity: After any purification, use analytical techniques such as NMR, chiral HPLC/SFC, and mass spectrometry to confirm the identity, purity, and isomeric composition of your final product.[17]

  • Document Everything: Keep detailed records of all experimental conditions, including stationary phases, mobile phases, solvents, temperatures, and outcomes. This information is invaluable for troubleshooting and for future purifications.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Supercritical Fluid Chiral Separations. (n.d.). Pharmaceutical Technology. [Link]

  • Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography. (n.d.). ChemPartner. [Link]

  • Supercritical fluid chromatography. (n.d.). Wikipedia. [Link]

  • Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts. [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. (2024). PubMed. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025). NIH. [Link]

  • Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. (2023). ACS Publications. [Link]

  • Two Scalable Syntheses of this compound. (2020). ACS Publications. [Link]

  • Co-Crystals and Salts Obtained from Dinitrogen Bases and 1,2,3,4-Cyclobutane Tetracarboxylic Acid and the Use of the Latter As a Template for Solid-State Photocyclization Reactions. (n.d.). ACS Publications. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (n.d.). ChemRxiv. [Link]

  • Two Scalable Syntheses of this compound. (n.d.). Scite.ai. [Link]

  • Recrystallization. (n.d.). Jack Westin. [Link]

  • Purification of carboxylic acids by complexation with selective solvents. (n.d.).
  • Recrystallization and Crystallization. (n.d.). University of California, Davis. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]

  • RECRYSTALLISATION. (n.d.). University of Calgary. [Link]

  • Co-Crystals and Salts Obtained from Dinitrogen Bases and 1,2,3,4-Cyclobutane Tetracarboxylic Acid and the Use of the Latter As a Template for Solid-State Photocyclization Reactions. (n.d.). OUCI. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.). ACS Publications. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. [Link]

  • Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. [Link]

  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. (n.d.). ResearchGate. [Link]

  • Enantioselective high-performance liquid chromatographic separation of fluorinated ß -. (n.d.). SZTE Publicatio Repozitórium. [Link]

  • AIDS FOR ANALYTICAL CHEMISTS. (n.d.). datapdf.com. [Link]

  • (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. (n.d.). PubChem. [Link]

  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (2025). ResearchGate. [Link]

  • Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. (2022). UND Scholarly Commons. [Link]

  • Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. (2024). MDPI. [Link]

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. (2023). NIH. [Link]

  • Chiral Cyclobutane-Based Ureas as Versatile Platforms to Tune Structural Diversity: An Experimental and Theoretical Approach. (n.d.). ACS Publications. [Link]

  • Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. (2024). ACS Publications. [Link]

  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. (2025). NIH. [Link]

  • Continuous Flow Synthesis of α‐Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescope. (2021). AIR Unimi. [Link]

  • Two Scalable Syntheses of this compound. (n.d.). Bohrium. [Link]

Sources

Technical Support Center: Trifluoromethylation of Cyclobutane Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trifluoromethylation of cyclobutane precursors. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the trifluoromethyl group into cyclobutane-containing molecules. The unique strain and reactivity of the cyclobutane ring can lead to specific challenges and side reactions during trifluoromethylation. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and optimize your synthetic outcomes.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that you may encounter during the trifluoromethylation of cyclobutane precursors. The troubleshooting advice is categorized by the type of side reaction observed.

Issue 1: Ring-Opening of the Cyclobutane Core

Question: My reaction is yielding a significant amount of a linear, ring-opened byproduct instead of, or in addition to, my desired trifluoromethylated cyclobutane. What is causing this, and how can I prevent it?

Answer:

Ring-opening is a common side reaction when working with cyclobutane derivatives, primarily due to the inherent ring strain of the four-membered ring (approximately 26 kcal/mol). The specific mechanism of ring-opening depends on the type of trifluoromethylation reaction you are performing.

Potential Causes & Mechanistic Insights:

  • Radical-Mediated Ring Opening: In radical trifluoromethylation reactions (e.g., using Togni's reagent with a photocatalyst or a radical initiator), the initial addition of a trifluoromethyl radical to the cyclobutane ring (or a substituent) can generate a cyclobutylcarbinyl radical. This radical can undergo rapid β-scission, leading to a ring-opened product. This is especially prevalent if the radical is stabilized upon ring opening.

G cluster_desired Desired Pathway cluster_side Side Reaction: Ring Opening start_mat Cyclobutane Precursor cf3_radical •CF3 intermediate Cyclobutyl Radical Intermediate product Trifluoromethylated Cyclobutane ring_opened_radical Ring-Opened Radical ring_opened_product Linear Byproduct

  • Nucleophilic Attack-Induced Ring Opening: When trifluoromethylating a cyclobutane precursor with a carbonyl group (e.g., cyclobutanone), the initial nucleophilic addition of a trifluoromethyl anion (from reagents like TMSCF₃) forms a tetrahedral intermediate. If a good leaving group is present or if the reaction conditions promote it, this intermediate can collapse in a way that cleaves a C-C bond in the ring, a process known as a Grob-type fragmentation.

G cluster_main Nucleophilic Addition to Cyclobutanone cluster_side Side Reaction: Ring Opening start_mat Cyclobutanone cf3_anion CF3⁻ tetrahedral_int Tetrahedral Intermediate desired_product Trifluoromethyl Cyclobutanol ring_opened_product Ring-Opened Product

  • Acid-Catalyzed Ring Opening/Rearrangement: In electrophilic trifluoromethylation or under acidic conditions, protonation or Lewis acid coordination to a functional group on the cyclobutane ring (e.g., a hydroxyl or carbonyl group) can generate a carbocation. This carbocation can undergo rearrangement to alleviate ring strain, often resulting in a more stable cyclopentyl cation or a ring-opened species.[1]

Troubleshooting & Optimization Strategies:

StrategyRationaleApplicability
Lower Reaction Temperature Reduces the rate of side reactions, which often have a higher activation energy than the desired reaction.Radical, Nucleophilic, Electrophilic
Use a Milder Trifluoromethylating Reagent Reagents with lower reactivity can be more selective for the desired transformation.All types
Change the Solvent Solvent polarity can influence the stability of intermediates and transition states, potentially favoring the desired pathway.All types
Optimize Catalyst/Initiator Loading In catalytic reactions, the concentration of the active species can affect the selectivity.Radical, Electrophilic
Protecting Group Strategy Masking functional groups that may trigger ring-opening can prevent this side reaction.Nucleophilic, Electrophilic
Substrate Modification Introducing electron-withdrawing or sterically hindering groups can disfavor ring-opening pathways.All types

Detailed Protocol: Minimizing Ring-Opening in a Radical Trifluoromethylation

If you are observing ring-opening during a photocatalytic trifluoromethylation of a cyclobutane derivative, consider the following adjustments:

  • Screen Photocatalysts: Switch to a photocatalyst with a lower excited-state reduction or oxidation potential. This can lead to a milder generation of the trifluoromethyl radical, potentially reducing the energy available for subsequent ring-opening.

  • Employ a Radical Trap: In some cases, the addition of a mild hydrogen atom donor can quench the cyclobutyl radical intermediate before it has a chance to undergo β-scission. This is a delicate balance, as it can also reduce the yield of the desired product.

  • Degas the Reaction Mixture Thoroughly: Oxygen can participate in radical reactions and lead to undesired byproducts. Ensure your reaction is performed under an inert atmosphere.

Issue 2: Rearrangement of the Cyclobutane Skeleton

Question: The mass spectrum of my product indicates the correct mass for trifluoromethylation, but the NMR spectrum is inconsistent with the expected cyclobutane structure. I suspect a rearrangement has occurred. What could be the cause?

Answer:

Carbocationic intermediates, often generated under acidic or electrophilic conditions, are prone to rearrangements that can expand the strained cyclobutane ring to a more stable cyclopentane or cyclohexane ring.

Potential Causes & Mechanistic Insights:

  • Wagner-Meerwein Rearrangement: If a carbocation is formed on a carbon adjacent to the cyclobutane ring, or on the ring itself, a 1,2-alkyl shift can occur, leading to ring expansion. This is a common pathway for relieving the strain of the four-membered ring.[1]

G cluster_process Ring Expansion Rearrangement start_mat Cyclobutylmethyl Cation transition_state Bridged Carbocation Transition State rearranged_cation Cyclopentyl Cation final_product Rearranged Product

Troubleshooting & Optimization Strategies:

StrategyRationaleApplicability
Avoid Strongly Acidic Conditions Use non-acidic or basic conditions to prevent the formation of carbocationic intermediates.Electrophilic
Use a Non-Coordinating Solvent Solvents that can stabilize carbocations may promote rearrangement.Electrophilic
Choose a Different Trifluoromethylation Method Radical or nucleophilic methods are less likely to proceed through carbocationic intermediates that lead to skeletal rearrangements.General

Frequently Asked Questions (FAQs)

Q1: Is direct C-H trifluoromethylation a viable strategy for cyclobutane precursors?

A1: Direct C-H trifluoromethylation of unactivated C(sp³)-H bonds is a challenging but increasingly feasible transformation. For cyclobutanes, the reactivity of the C-H bonds can be influenced by the ring strain. Radical-based methods are the most promising for this purpose. However, be aware of potential side reactions like ring-opening, as the intermediate cyclobutyl radical may be prone to fragmentation. Optimization of reaction conditions, such as catalyst, solvent, and temperature, is crucial for success.

Q2: My cyclobutane precursor has multiple functional groups. How can I achieve selective trifluoromethylation?

A2: Chemoselectivity is a key challenge. The choice of trifluoromethylation reagent and conditions is critical.

  • For precursors with both hydroxyl and carbonyl groups, nucleophilic trifluoromethylation will likely target the carbonyl group.

  • Protecting groups are an essential tool. For example, silyl ethers can be used to protect alcohols during nucleophilic trifluoromethylation of a ketone.

  • Directed C-H functionalization, while less common for cyclobutanes, could be a future avenue for achieving site-selectivity.

Q3: Are there any computational studies that can help predict the likelihood of side reactions?

A3: Yes, computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool. DFT calculations can be used to model the reaction pathways for both the desired trifluoromethylation and potential side reactions like ring-opening or rearrangement.[2][3] By comparing the activation energies of these competing pathways, you can predict which is more likely to occur under a given set of conditions. This can guide your experimental design and help you choose conditions that favor the desired product.

References

  • Cho, E. J., & Sorensen, E. J. (2012). Strain-release-driven reactions in organic synthesis.
  • Wipf, P., & Rector, S. R. (2003). Recent advances in the chemistry of cyclobutanes. Chemical Reviews, 103(8), 2945-2980.
  • Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry–A European Journal, 20(51), 16806-16829.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • Ni, C., Hu, M., & Hu, J. (2015). Good partnership between sulfur and fluorine: sulfur-based fluorination and fluoroalkylation reagents for organic synthesis. Chemical reviews, 115(2), 765-825.
  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical reviews, 97(3), 757-786.
  • MacMillan, D. W. (2008). The advent and development of organocatalysis.
  • Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic trifluoromethylation by use of hypervalent iodine reagents. Chemical reviews, 115(2), 650-682.
  • Studer, A. (2012). A “renaissance” of radical-based methodologies.
  • Werz, D. B., & colleagues. (2019). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters, 21(16), 6223-6227.
  • Glorius, F., & colleagues. (2021). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science, 12(3), 1044-1049.
  • Feng, X., & colleagues. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-rearrangement cascade. Chemical Science, 15(2), 435-443.
  • Nyhuis, K. (2018). A Computational Study of the Copper-Catalyzed Trifluoromethylation of Boronic Acids.
  • Egger, K. W., & Jola, M. (1970). The kinetics of the equilibrium bicyclo [2.2. 0] hexane⇄ hexa-1, 5-diene. A new example for a concerted ring opening of a cyclobutane. International Journal of Chemical Kinetics, 2(3), 265-271.
  • Bach, R. D., & Dmitrenko, O. (2004). A computational study of the ring opening of cyclobutene to 1, 3-butadiene. The role of the pseudopericyclic orbital array in the conrotatory and disrotatory transition states. The Journal of organic chemistry, 69(17), 5635-5642.
  • MacMillan, D. W. C., & colleagues. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 140(21), 6522–6526. [Link]

  • Li, C., & colleagues. (2017). Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 139(36), 12430–12433. [Link]

  • Akita, M., & colleagues. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2708-2715. [Link]

  • Togni, A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein journal of organic chemistry, 6, 65. [Link]

  • Umemoto, T. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & biomolecular chemistry, 12(34), 6580-6589. [Link]

  • Postigo, A., & colleagues. (2020). New Visible-Light-Triggered Photocatalytic Trifluoromethylation Reactions of Carbon-Carbon Multiple Bonds and (Hetero)Aromatic Compounds. Chemistry–A European Journal, 26(63), 14264-14281. [Link]

  • Master Organic Chemistry. (2023). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Gram-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reaction conditions in gram-scale synthesis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of scaling up chemical reactions. The following frequently asked questions (FAQs) and troubleshooting guides are structured to address specific challenges you may encounter, providing not only procedural steps but also the underlying scientific principles to empower your experimental design.

I. Reaction Kinetics and Temperature Control

FAQ: My reaction was successful on a milligram scale, but on a gram scale, I'm seeing a significant increase in byproducts and a lower yield. What's happening?

This is a classic and critical challenge in scaling up synthesis. The primary culprit is often inadequate temperature control due to changes in the surface-area-to-volume ratio.[1][2]

Causality Explained:

  • Heat Generation vs. Dissipation: Chemical reactions are often exothermic, releasing heat. On a small scale (e.g., in a 20 mL vial), the large surface area relative to the small volume allows for efficient heat dissipation to the surroundings. As you scale up to a larger flask, the volume of the reaction mixture increases by the cube of the vessel's radius, while the surface area available for heat transfer only increases by the square of the radius.[2] This means your reaction generates heat much faster than it can be dissipated.

  • Formation of Hot Spots: Inadequate mixing in larger vessels can lead to localized areas of high temperature, or "hot spots."[3] These hot spots can accelerate side reactions that were negligible at the smaller scale, leading to a decrease in the desired product's yield and purity.

  • Thermal Runaway: In a worst-case scenario, the positive feedback loop of an exothermic reaction generating heat that further accelerates the reaction can lead to a "thermal runaway."[1] This is a dangerous situation that can result in a rapid increase in temperature and pressure.

Troubleshooting Protocol:

  • Monitor Internal Temperature: Do not rely on the temperature of the heating bath. Always use a thermocouple or thermometer to monitor the internal temperature of the reaction mixture.[1][3]

  • Improve Stirring Efficiency: For gram-scale reactions, magnetic stir bars are often insufficient.[3] Switch to an overhead mechanical stirrer to ensure efficient and consistent mixing, which helps to prevent the formation of hot spots.[3]

  • Controlled Reagent Addition: For highly exothermic reactions, add one of the reagents slowly using a syringe pump or an addition funnel. This semi-batch approach allows you to control the rate of heat generation.[2]

  • Efficient Cooling: Ensure your cooling bath is adequate for the scale of the reaction and have a backup plan in case of failure.[1][3] For very exothermic processes, consider using a larger cooling bath or a more efficient cooling system.

Diagram: Troubleshooting Workflow for Poor Yield on Scale-Up

Troubleshooting_Yield Fig. 1: Decision tree for addressing low yield in gram-scale synthesis. start Low Yield at Gram Scale check_temp Monitor Internal vs. Bath Temperature start->check_temp temp_diff Significant Difference? check_temp->temp_diff improve_stirring Improve Agitation (Overhead Stirrer) temp_diff->improve_stirring Yes check_mixing Is Mixing Homogeneous? temp_diff->check_mixing No slow_addition Implement Slow Reagent Addition improve_stirring->slow_addition reassess_cooling Re-evaluate Cooling Capacity slow_addition->reassess_cooling success Yield Improved reassess_cooling->success mixing_issue Mixing Issue Identified check_mixing->mixing_issue optimize_stirrer Adjust Stirrer Speed/Type mixing_issue->optimize_stirrer No check_concentration Review Reactant Concentration mixing_issue->check_concentration Yes change_solvent Consider a Different Solvent optimize_stirrer->change_solvent change_solvent->success concentration_issue Concentration Too High? check_concentration->concentration_issue dilute_reaction Dilute the Reaction Mixture concentration_issue->dilute_reaction Yes reoptimize_conditions Re-optimize Other Parameters concentration_issue->reoptimize_conditions No dilute_reaction->reoptimize_conditions reoptimize_conditions->success

Caption: Troubleshooting workflow for low yield.

II. Mixing and Mass Transfer

FAQ: My reaction involves multiple phases (e.g., a solid and a liquid), and the reaction rate has slowed down significantly at a larger scale. Why is this happening?

In heterogeneous reactions, the reaction rate is often limited by the rate of mass transfer between the phases.[4] As you scale up, inefficient mixing can exacerbate this issue.

Causality Explained:

  • Interfacial Surface Area: The reaction occurs at the interface between the different phases. On a small scale, with vigorous stirring, a high interfacial surface area is maintained. In a larger vessel, it can be more difficult to achieve the same degree of dispersion, leading to a lower relative surface area and a slower reaction rate.[5]

  • Diffusion Limitations: Reactants must diffuse to the phase boundary to react. Poor mixing leads to stagnant layers near the interface, which slows down diffusion and, consequently, the overall reaction rate.

  • Impact on Kinetics: When mass transfer is slow, it can become the rate-limiting step of the entire process, meaning that changes to other parameters like temperature or concentration may have little effect on the reaction rate.[4]

Troubleshooting Protocol:

  • Optimize Agitation: As with temperature control, an overhead mechanical stirrer is crucial. Experiment with different stirrer designs (e.g., paddle, anchor, turbine) and speeds to find the optimal conditions for dispersing your specific multiphase system.

  • Consider a Phase Transfer Catalyst: For liquid-liquid reactions, a phase transfer catalyst can help shuttle one reactant across the phase boundary to react with the other, reducing the reliance on vigorous mixing.

  • Particle Size of Solids: If your reaction involves a solid reactant, consider reducing its particle size to increase the surface area available for reaction.

  • Solvent Choice: The choice of solvent can influence the solubility of reactants and the viscosity of the reaction mixture, both of which affect mass transfer.[6][7]

Table: Comparison of Mixing Techniques for Gram-Scale Synthesis
Stirring MethodAdvantagesDisadvantagesBest Suited For
Magnetic Stir Bar Simple to set up, inexpensive.Inefficient for viscous mixtures or large volumes, can create a vortex with a dead zone at the bottom.Small-scale, low-viscosity, homogeneous reactions.
Overhead Stirrer (Paddle) Good for gentle mixing of viscous liquids.Can be less effective at suspending dense solids.Polymerizations, reactions with moderate viscosity.
Overhead Stirrer (Anchor) Excellent for scraping the walls of the flask, good for viscous materials.Not ideal for creating high shear to disperse solids.High-viscosity reactions, preventing material from sticking to the flask.
Overhead Stirrer (Turbine) Creates high shear, excellent for dispersing solids and immiscible liquids.Can create a vortex if not properly positioned, may not be suitable for shear-sensitive materials.Heterogeneous reactions, emulsifications, reactions requiring high shear.

III. Solvent Effects and Concentration

FAQ: I tried to make my gram-scale reaction more "efficient" by reducing the amount of solvent, but now the reaction is sluggish and incomplete. What went wrong?

While reducing solvent usage is a laudable goal from a green chemistry perspective, simply increasing the concentration can have unintended consequences on reaction kinetics and solubility.[5][8]

Causality Explained:

  • Solubility Issues: As the reaction progresses, the product is formed. If the product has limited solubility in the reaction mixture, it can precipitate out. This can coat the surface of solid reactants or catalysts, effectively stopping the reaction.

  • Viscosity Effects: Higher concentrations can lead to a significant increase in the viscosity of the reaction mixture.[6][7] This impedes mixing and mass transfer, slowing down the reaction.[6][7]

  • Solvent-Reactant Interactions: The solvent is not just a medium for the reaction; it can actively participate by solvating and stabilizing reactants, intermediates, and transition states.[6][9] Changing the solvent-to-reactant ratio can alter these interactions and affect the reaction rate.[6][9]

Troubleshooting Protocol:

  • Determine Product Solubility: Before scaling up, perform a simple experiment to determine the solubility of your final product in the reaction mixture at the reaction temperature. This will help you anticipate potential precipitation issues.

  • Stepwise Concentration Increase: When attempting to reduce solvent, do so in a stepwise manner, carefully monitoring the reaction progress at each step.

  • Consider a Co-Solvent: If solubility is an issue, adding a co-solvent in which the product is more soluble can be an effective strategy.

  • Reaction Monitoring: Use in-situ reaction monitoring techniques like FT-IR or online NMR to get real-time data on the reaction progress.[10] This can help you quickly identify when a reaction has stalled due to concentration effects.[10]

Diagram: Impact of Concentration on Reaction Profile

Concentration_Effect Fig. 2: Conceptual diagram of the impact of increasing concentration on reaction success. start Increase Reactant Concentration check_solubility Is Product Solubility an Issue? start->check_solubility solubility_problem Product Precipitates check_solubility->solubility_problem incomplete_reaction Incomplete Reaction solubility_problem->incomplete_reaction Yes check_viscosity Does Viscosity Increase Significantly? solubility_problem->check_viscosity No viscosity_problem Poor Mixing check_viscosity->viscosity_problem slow_reaction Sluggish Reaction viscosity_problem->slow_reaction Yes check_kinetics Are Reaction Kinetics Unchanged? viscosity_problem->check_kinetics No kinetics_problem Kinetics Altered check_kinetics->kinetics_problem unpredictable_outcome Unpredictable Outcome kinetics_problem->unpredictable_outcome Yes optimal_concentration Optimal Concentration Achieved kinetics_problem->optimal_concentration No

Caption: Impact of concentration on reaction.

IV. Work-up and Purification

FAQ: My gram-scale reaction seems to have worked well, but I'm losing a lot of product during the work-up and purification. Where could it be going?

Losses during work-up and purification are common when scaling up, and often stem from issues that are minor at a smaller scale but become significant with larger quantities.[5][11]

Causality Explained:

  • Emulsion Formation: With larger volumes of immiscible solvents in an extraction, the tendency to form stable emulsions increases, trapping your product at the interface.

  • Incomplete Extractions: A common mistake is to not use enough extraction solvent or not perform enough extractions. The principles of liquid-liquid extraction dictate that multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

  • Precipitation During Work-up: Changes in pH or solvent composition during the work-up can cause your product to precipitate unexpectedly.[12]

  • Column Chromatography Overload: Flash column chromatography scales poorly.[5] Overloading a column with a large amount of crude product leads to poor separation and product loss.

Troubleshooting Protocol:

  • Break Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel. In stubborn cases, filtering the emulsion through a pad of Celite can be effective.

  • Optimize Extractions: For every gram-scale reaction, perform at least three extractions. To confirm you have extracted all your product, you can take a small sample of the aqueous layer from the final extraction and spot it on a TLC plate.

  • Consider Crystallization: For solid products, crystallization is often a more scalable and efficient purification method than chromatography.[5]

  • Telescoping Reactions: If you have a multi-step synthesis, consider "telescoping" reactions, where the crude product of one step is used directly in the next without a full purification. This can save time and reduce product loss.

Experimental Protocol: Optimizing a Liquid-Liquid Extraction
  • Initial Extraction: After quenching the reaction, transfer the mixture to a separatory funnel. Add the extraction solvent (typically a volume equal to the aqueous layer).

  • Gentle Inversion: Invert the funnel gently 10-15 times to mix the layers without forming a stable emulsion. Vent the funnel frequently to release any pressure buildup.

  • Separation: Allow the layers to separate fully. Drain the lower layer.

  • Repeat Extractions: Repeat the extraction of the aqueous layer with fresh solvent at least two more times.

  • Combine and Wash: Combine the organic layers and wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

V. Catalyst Loading and Deactivation

FAQ: My catalytic reaction requires a much higher catalyst loading on the gram scale to achieve the same conversion as on the milligram scale. Is this normal?

While a slight increase in catalyst loading might be necessary, a significant increase often points to issues with catalyst deactivation or inefficient mixing.

Causality Explained:

  • Catalyst Deactivation: On a larger scale, impurities in reactants or solvents that were present in trace amounts can now be in sufficient quantity to poison or deactivate the catalyst.[13] The longer reaction times often required for gram-scale synthesis can also lead to catalyst degradation.[11][13]

  • Mass Transfer Limitations: In heterogeneous catalysis, if the catalyst is not efficiently suspended in the reaction mixture, its active sites are not accessible to the reactants, leading to an apparent decrease in activity.[4]

  • Localized High Concentrations: Poor mixing can lead to localized high concentrations of reactants or products that can inhibit or deactivate the catalyst.

Troubleshooting Protocol:

  • Purify Reagents and Solvents: Ensure that all reactants and solvents are of high purity and are properly dried and degassed if necessary.

  • Optimize Catalyst Addition: For sensitive catalysts, consider adding them in portions throughout the reaction or as a solution to ensure good dispersion.

  • Inert Atmosphere: If your catalyst is sensitive to air or moisture, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).

  • Kinetic Analysis: Perform kinetic studies to understand the rate of catalyst deactivation under your reaction conditions.[13] This can help you determine the optimal catalyst loading and reaction time.

References

  • Reaction Monitoring - Bruker. Available at: [Link]

  • Solvent effects - Wikipedia. Available at: [Link]

  • Why are some reactions difficult to scale up? - Reddit. (2019-10-12). Available at: [Link]

  • Mixing and Mass Transfer | Reaction Rate - Mettler Toledo. Available at: [Link]

  • Better mixing leads to faster reactions for important chemicals - Princeton University. (2024-07-10). Available at: [Link]

  • Factors that Affect Reaction Rates - Chemistry LibreTexts. (2019-06-05). Available at: [Link]

  • Scale up reactions Guideline - KAUST Health & Safety. Available at: [Link]

  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. (2023-03-15). Available at: [Link]

  • High-yield gram-scale organic synthesis using accelerated microdroplet/thin film reactions with solvent recycling - Chemical Science (RSC Publishing). (2020-01-29). Available at: [Link]

  • Challenges of scaling up production from grams to kilos - Chemtek Scientific. Available at: [Link]

  • Looking for tips on scaling up organic syntheses - Reddit. (2024-01-11). Available at: [Link]

  • Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis - PMC - NIH. Available at: [Link]

  • How to: Troubleshoot a Reaction - University of Rochester Department of Chemistry. Available at: [Link]

  • Working out what worked (or didn't) in a work-up - Chembites. (2021-07-27). Available at: [Link]

  • 6 key challenges when scaling up sustainable chemical processes - CPI. (2025-06-19). Available at: [Link]

Sources

Technical Support Center: Analytical Methods for Determining Isomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center for Isomeric Purity Analysis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isomer separation and quantification. The presence of unintended isomers can significantly impact a compound's biological activity, physical properties, and safety profile, making accurate purity assessment a critical aspect of research and development.[1][2] This resource provides in-depth, experience-based guidance in a question-and-answer format to address the specific challenges you may encounter in your daily laboratory work.

Section 1: Foundational Concepts & Method Selection

FAQ 1: What are the different types of isomers, and why is their separation important?

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[2] For the purpose of purity analysis, we are primarily concerned with two main categories:

  • Constitutional Isomers: These have different connectivity of atoms.

  • Stereoisomers: These have the same connectivity but differ in the spatial arrangement of atoms. Stereoisomers are further divided into:

    • Enantiomers: Non-superimposable mirror images of each other.[3] They have identical physical and chemical properties in an achiral environment, making their separation challenging.[4]

    • Diastereomers: Stereoisomers that are not mirror images. They have different physical and chemical properties, which generally makes them easier to separate than enantiomers.[5]

The separation and quantification of isomers are critical, particularly in the pharmaceutical industry. Different isomers of a drug can have vastly different pharmacological effects, with one isomer being therapeutic while another might be inactive or even toxic.[6] Therefore, regulatory agencies like the FDA require stringent control over the isomeric purity of drug substances.[7][8]

FAQ 2: How do I choose the right analytical technique for my sample?

The selection of an analytical method depends on the nature of the isomerism (enantiomers vs. diastereomers), the physicochemical properties of your analyte (volatility, polarity, presence of functional groups), and the required sensitivity and resolution.[1]

Here is a general decision-making workflow:

MethodSelection start Start: Isomer Purity Analysis is_volatile Is the sample volatile? start->is_volatile gc Gas Chromatography (GC) is_volatile->gc Yes hplc_sfc HPLC / SFC / CE is_volatile->hplc_sfc No is_chiral Are you separating enantiomers? is_chiral->gc No (Diastereomers) chiral_gc Chiral GC is_chiral->chiral_gc Yes is_chiral2 Are you separating enantiomers? is_chiral2->hplc_sfc No (Diastereomers) chiral_hplc_sfc_ce Chiral HPLC / Chiral SFC / CE with Chiral Selector is_chiral2->chiral_hplc_sfc_ce Yes gc->is_chiral hplc_sfc->is_chiral2 derivatization Consider derivatization to form diastereomers chiral_hplc_sfc_ce->derivatization nmr NMR Spectroscopy (for geometric isomers or diastereomers) derivatization->nmr

Sources

Technical Support Center: A Troubleshooting Guide for Nucleophilic Fluorination in Cyclobutane Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of Fluorinating Cyclobutanes

The incorporation of fluorine into molecular scaffolds is a paramount strategy in modern drug discovery and materials science.[1] The fluorinated cyclobutane motif, in particular, offers a unique combination of conformational rigidity and metabolic stability, making it a highly desirable bioisostere. However, the synthesis of these structures via nucleophilic substitution is notoriously challenging. The inherent ring strain and steric hindrance of the cyclobutane system create a complex reactive environment where the desired SN2 substitution competes with undesired elimination (E2) and rearrangement pathways.[2][3]

This guide provides a comprehensive, question-and-answer-based resource for researchers encountering difficulties with the nucleophilic fluorination of cyclobutane systems. It is designed to move beyond simple procedural lists to explain the causal relationships behind common experimental failures and to provide logical, field-tested solutions.

Section 1: Foundational Challenges: Why is Fluorinating a Cyclobutane So Difficult?

Before troubleshooting, it's crucial to understand the underlying chemical principles that make cyclobutane systems a special case for SN2 reactions.

  • Ring Strain and Orbital Misalignment: The non-planar, puckered conformation of the cyclobutane ring distorts the ideal 180° backside trajectory required for an efficient SN2 attack. This orbital misalignment increases the activation energy of the substitution pathway.

  • Steric Hindrance: The compact structure of the cyclobutane ring leads to significant steric shielding of the electrophilic carbon, making it difficult for the incoming fluoride nucleophile to approach.[4][5] This effect is magnified by substituents on the ring.

  • Competing E2 Elimination: The high basicity of many "naked" fluoride sources, especially in aprotic solvents, can readily promote the E2 elimination of a β-proton, leading to the formation of cyclobutene byproducts.[6][7] This pathway is often kinetically competitive with the sterically demanding SN2 reaction.

Section 2: Frequently Asked Questions (FAQs) & Quick Fixes

This section addresses the most common issues with concise answers for rapid problem-solving.

Q1: My reaction shows no conversion, and I've recovered only my starting material. What is the first thing I should check?

A: The most common culprit is residual water. Fluoride ions have a high propensity to form strong hydrogen bonds, which severely diminishes their nucleophilicity.[8] Your fluoride source (e.g., TBAF, CsF) and solvent must be rigorously anhydrous. Commercially available "anhydrous" TBAF often contains residual water and decomposition products that inhibit the reaction.[9]

  • Quick Fix: Dry your solvent over molecular sieves. For TBAF, consider preparing a truly anhydrous solution in situ or using a pre-prepared, validated anhydrous source.[10][11] Using a co-crystal like TBAF(tBuOH)₄ can also provide a stable, dehydrated, and highly nucleophilic fluoride source.[12]

Q2: My main product is a cyclobutene derivative, not the fluorocyclobutane. How can I suppress this elimination?

A: This indicates that the E2 pathway is dominant. This is favored by high temperatures and strongly basic fluoride sources.[13][14]

  • Quick Fix:

    • Lower the Temperature: Run the reaction at the lowest temperature that still allows for reasonable conversion.

    • Use a Less Basic Fluoride Source: Consider using reagents like tetrabutylammonium hydrogen difluoride (TBAH2F3) with pyridine or specialized reagents like PyFluor, which are known to minimize elimination side products.[12][15]

    • Use a Bulky, Non-nucleophilic Base (if applicable): While counterintuitive, in some specific contexts, a non-nucleophilic base can influence the reaction environment to favor substitution. However, for direct fluorination, the focus should be on the fluoride source's basicity.

Q3: My yield is low, and I see a complex mixture of products. What could be happening?

A: A complex mixture suggests multiple competing pathways, possibly including rearrangement, which can occur if the reaction gains SN1 character. This might happen with substrates that can form a stabilized carbocation or under conditions that favor leaving group departure before nucleophilic attack.

  • Quick Fix:

    • Improve the Leaving Group: A more reactive leaving group (e.g., triflate > tosylate > mesylate > bromide) can allow the reaction to proceed under milder conditions (lower temperature), disfavoring side reactions.

    • Ensure Anhydrous Conditions: As mentioned in Q1, water can lead to hydrolysis and other side reactions.

    • Choose a Polar Aprotic Solvent: Solvents like anhydrous DMSO or DMF are excellent for SN2 reactions as they solvate the cation, providing a more "naked" and reactive fluoride anion.[16]

Section 3: Systematic Troubleshooting Workflow

When quick fixes are insufficient, a more systematic approach is necessary. The following workflow helps diagnose and solve persistent issues.

TroubleshootingWorkflow Start Problem Observed LowYield Low or No Conversion Start->LowYield Elimination High Elimination Byproduct Start->Elimination Decomposition Substrate Decomposition Start->Decomposition CheckWater 1. Verify Anhydrous Conditions (Reagents & Solvent) LowYield->CheckWater LowerTemp 1. Lower Reaction Temperature Elimination->LowerTemp LowerTemp2 1. Lower Reaction Temperature Decomposition->LowerTemp2 CheckLG 2. Evaluate Leaving Group (Tf > Ts > Ms > Br) CheckWater->CheckLG CheckTemp 3. Optimize Temperature (Start low, increase cautiously) CheckLG->CheckTemp CheckFluoride 4. Change Fluoride Source (e.g., TBAF -> CsF, TBAH2F3) CheckTemp->CheckFluoride Success Problem Solved CheckFluoride->Success ChangeFluoride2 2. Use Less Basic F⁻ Source (e.g., TBAF(tBuOH)₄, PyFluor) LowerTemp->ChangeFluoride2 BulkyBase 3. Consider Bulky Substrate/Base (To sterically disfavor E2) ChangeFluoride2->BulkyBase BulkyBase->Success CheckStability 2. Check Substrate Stability (To fluoride source/conditions) LowerTemp2->CheckStability MilderReagent 3. Use Milder Fluorinating Agent (e.g., Deoxo-Fluor for alcohols) CheckStability->MilderReagent MilderReagent->Success

Caption: A systematic workflow for troubleshooting nucleophilic fluorination.

Section 4: In-Depth Analysis of Common Problems

Problem 4.1: Low or No Conversion

This is the most frequent issue and usually points to a problem with reagent activity or reaction conditions.

  • Causality: The activation energy for the SN2 displacement on a sterically hindered cyclobutane is high.[17] Any factor that reduces the nucleophilicity of the fluoride or the reactivity of the leaving group will stall the reaction.

  • Solutions:

    • Rigorously Dry Reagents: Water deactivates the fluoride ion.[9] Use freshly dried solvents and handle hygroscopic fluoride salts in a glovebox.

    • Activate the Fluoride Source: For alkali metal fluorides like KF or CsF, spray-drying or using a phase-transfer catalyst (e.g., crown ethers) can dramatically increase reactivity.[18]

    • Improve the Leaving Group: The order of leaving group ability is critical: Triflate (OTf) > Tosylate (OTs) > Mesylate (OMs) > Iodide > Bromide.[19] Using a better leaving group like a triflate allows the reaction to proceed at lower temperatures, which can improve selectivity.

    • Increase Temperature Cautiously: While heat can overcome the activation barrier, it will also accelerate the competing E2 elimination.[20] Increase temperature in small increments (e.g., 10 °C) and carefully monitor the product distribution by GC-MS or NMR.

Problem 4.2: Dominance of Elimination (E2) Byproducts

The formation of cyclobutene is a clear sign that the fluoride source is acting as a base rather than a nucleophile.[21]

  • Causality: The dual reactivity of the fluoride ion is a central challenge.[6] In aprotic solvents, "naked" fluoride is a strong base. The E2 reaction, which involves the abstraction of a more accessible β-proton, can be kinetically faster than the sterically demanding SN2 attack at the α-carbon.[7][22]

  • Solutions:

    • Modify the Fluoride Source: Switch to a reagent with lower effective basicity. TBAF•(t-BuOH)₄ is an excellent choice as the alcohol molecules solvate the fluoride ion, reducing its basicity while maintaining high nucleophilicity.[12] Deoxyfluorinating agents like Deoxo-Fluor® or DAST are alternatives for converting cyclobutanols directly, often with less elimination than traditional SN2 methods.[23][24][25]

    • Optimize Solvent: While polar aprotic solvents are generally preferred, in some cases, a less polar solvent can temper the basicity of the fluoride anion, reducing elimination.

    • Substrate Modification: If possible, design the substrate to be less prone to elimination. For example, avoiding substrates with highly acidic β-protons can help.

SN2_vs_E2 Reactants Cyclobutyl-LG + F⁻ SN2_TS [F---C---LG]‡ (Pentacoordinate TS) Reactants->SN2_TS SN2 Path (Backside Attack) E2_TS [F---H---C---C---LG]‡ (Concerted TS) Reactants->E2_TS E2 Path (β-Proton Abstraction) SN2_Product Fluorocyclobutane (Substitution) SN2_TS->SN2_Product E2_Product Cyclobutene (Elimination) E2_TS->E2_Product

Caption: Competing SN2 and E2 pathways in cyclobutane fluorination.

Section 5: Reagent & Condition Selection Guide

Choosing the right combination of fluoride source, leaving group, and solvent is critical for success.

Table 1: Comparison of Common Nucleophilic Fluoride Sources
ReagentCommon FormKey AdvantagesKey DisadvantagesRecommended Use
TBAF Hydrated or 1M in THFHigh solubility in organic solvents.Highly hygroscopic; anhydrous form is unstable and prone to Hofmann elimination.[9][10]Use only when rigorously anhydrous conditions can be achieved; commercial solutions are often problematic.
CsF Anhydrous solidThermally stable; higher reactivity than KF.Lower solubility than TBAF; can be expensive.Good for reactions at elevated temperatures; often used with a phase-transfer catalyst.
KF Anhydrous solidInexpensive and readily available.Low solubility and reactivity.Best used in spray-dried form or with crown ethers to enhance reactivity.[18]
TBAF(tBuOH)₄ Crystalline solidStable, non-hygroscopic, low basicity, high nucleophilicity.[12]Higher molecular weight.Excellent choice for sensitive substrates prone to elimination.
Deoxo-Fluor® LiquidConverts alcohols directly to fluorides; thermally more stable than DAST.[24][26]Reacts exothermically with water; volatile.Deoxyfluorination of cyclobutanols, especially when SN2 fails.

Section 6: Key Experimental Protocols

Protocol 6.1: General Procedure for Nucleophilic Fluorination of a Cyclobutyl Tosylate using TBAF(tBuOH)₄
  • Preparation: In a nitrogen-filled glovebox, add cyclobutyl tosylate (1.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene to dissolve the substrate, followed by TBAF(tBuOH)₄ (1.5 equiv).

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 6.2: Preparation of Anhydrous TBAF Solution from Hexafluorobenzene

This protocol should only be performed by trained personnel with appropriate safety precautions.

  • Setup: To an oven-dried, three-neck flask under a positive pressure of nitrogen, add anhydrous THF and cool the flask to -78 °C (dry ice/acetone bath).

  • Cyanide Addition: Add tetrabutylammonium cyanide (TBACN) (1.0 equiv) to the cooled THF.

  • Fluoride Generation: Slowly add a solution of hexafluorobenzene (1.0 equiv) in anhydrous THF to the TBACN solution via a syringe pump.[11]

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 4-6 hours. The resulting solution contains anhydrous TBAF and can be used directly for fluorination reactions.[10]

Conclusion

Nucleophilic fluorination of cyclobutane systems is a formidable but achievable synthetic challenge. Success hinges on a deep understanding of the competition between SN2 and E2 pathways and meticulous control over experimental parameters. The primary keys to success are the rigorous exclusion of water, the selection of a fluoride source with balanced nucleophilicity and basicity, and the use of a sufficiently reactive leaving group to enable mild reaction conditions. By systematically addressing potential failure points as outlined in this guide, researchers can significantly improve their success rate in synthesizing these valuable fluorinated building blocks.

References

  • Title: TBAF Fluorination for Preparing Alkyl Fluorides Source: ResearchGate URL: [Link]

  • Title: Tetramethylammonium Fluoride: Fundamental Properties and Applications in C-F Bond-Forming Reactions and as a Base Source: MDPI URL: [Link]

  • Title: Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: ANHYDROUS FLUORIDE SALTS AND REAGENTS AND METHODS FOR THEIR PRODUCTION Source: UNL Digital Commons URL: [Link]

  • Title: Steric Hindrance in SN2 and SN1 Reactions Source: Chemistry Steps URL: [Link]

  • Title: Transition Metal Catalysis and Nucleophilic Fluorination Source: ResearchGate URL: [Link]

  • Title: Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions Source: PMC - NIH URL: [Link]

  • Title: Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Source: ResearchGate URL: [Link]

  • Title: Elimination Reactions Source: SIUE URL: [Link]

  • Title: A Practical Route to Cyclobutanols and Fluorocyclobutanes Source: ResearchGate URL: [Link]

  • Title: SN2 vs E2 Source: Chemistry Steps URL: [Link]

  • Title: Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability Source: Organic Chemistry Portal URL: [Link]

  • Title: Shows two competing reaction pathways for fluorination of 1 using... Source: ResearchGate URL: [Link]

  • Title: GEM-DIFLUORINATION OF 4,4'-DIFLUOROBENZOPHENONE Source: Organic Syntheses URL: [Link]

  • Title: Competing elimination and substitution reactions of simple acyclic disulfides Source: PubMed URL: [Link]

  • Title: Process Wednesday: large-scale fluorination Source: Chemjobber URL: [Link]

  • Title: Fluorination Remains Key Challenge in API Synthesis Source: Pharmaceutical Technology URL: [Link]

  • Title: Organic Chemistry: Sn2E2 Reactions: SN2 vs. E2 Source: SparkNotes URL: [Link]

  • Title: Why is the SN2 reaction rate affected by steric hindrance rather than the SN1 reaction rate is unaffected much? Source: Quora URL: [Link]

  • Title: Functionalization of strained rings via nucleophilic catalysis Source: ChemRxiv URL: [Link]

  • Title: Effect of sterics on Sn2 reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration Source: ACS Publications URL: [Link]

  • Title: Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase Source: PMC - NIH URL: [Link]

  • Title: The effect of steric hinderance on the SN2 mechanism Source: YouTube URL: [Link]

  • Title: The Competition Between Elimination Pathways in the Reactions of a Wide Variety of Bases with 2-Fluoro and 2-Chlorobutane in the Gas Phase Source: ResearchGate URL: [Link]

  • Title: Comparison and Competition Between SN1, SN2, E1 and E2 Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophile assisting leaving groups: a strategy for aliphatic 18F-fluorination Source: PubMed URL: [Link]

  • Title: Nucleophile Assisting Leaving Groups: A Strategy for Aliphatic 18F-Fluorination Source: PMC - NIH URL: [Link]

  • Title: Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design Source: Oreate AI Blog URL: [Link]

  • Title: SN2 versus E2 Competition of F– and PH2– Revisited Source: Radboud Repository URL: [Link]

  • Title: 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I Source: Kwantlen Polytechnic University Pressbooks URL: [Link]

  • Title: New TBAF complex, highly stable, facile and selective source for nucleophilic fluorination: applications in batch and flow chemistry Source: CSIR-NCL Library, Pune URL: [Link]

  • Title: A mild and efficient method for nucleophilic aromatic fluorination using tetrabutylammonium fluoride as fluorinating reagent Source: ResearchGate URL: [Link]

  • Title: Revisiting the use of fluoride as a leaving group Source: UBC Chemistry URL: [Link]

  • Title: TBAF Fluorination for Preparing Alkyl Fluorides Source: OUCI URL: [Link]

  • Title: A synthesis of a new fluoroorganosilicon compounds containing cyclobutane fragments and study of properties of obtained oligomers Source: ResearchGate URL: [Link]

  • Title: Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications Source: PubMed URL: [Link]

  • Title: Nucleophilic Fluorination Source: The Doyle Group - UCLA URL: [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stereoselective synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of this valuable building block in medicinal chemistry.[1][2][3] The unique properties conferred by the trifluoromethyl group and the cyclobutane scaffold make this molecule a desirable component in drug design, enhancing metabolic stability and lipophilicity.[2][4]

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for accessing this compound?

A1: The main approaches start from readily available 4-oxocyclobutane precursors.[1][2][3][5] These cyclobutanones can be converted to their corresponding CF3 carbinols using reagents like TMSCF3 (Trifluoromethyl)trimethylsilane) with a fluoride source.[1][2][3][5] From this intermediate, two primary pathways are employed:

  • Bis-carboxylate Route: This involves a bis-carboxylate system that undergoes deoxygenation, often with tributyltin hydride (Bu3SnH), followed by decarboxylation to yield the target molecule as a mixture of cis and trans isomers.[1][3]

  • Monocarboxylate Route: In this method, the triflate of the CF3 carbinol is eliminated, and a subsequent hydrogenation step affords the cis-isomer of the final product.[1][3]

Q2: How can I control the stereochemistry to obtain the cis or trans isomer selectively?

A2: Achieving high stereoselectivity is a common challenge.

  • For the cis-isomer , the monocarboxylate route involving elimination and subsequent hydrogenation is reported to be effective.[1][3]

  • For the trans-isomer , resolution of a diastereomeric mixture is a common strategy.[6] This can be achieved through classical resolution with a chiral amine or through enzymatic resolution.

  • In metal-catalyzed [2+2] cycloadditions, the choice of catalyst and ligand is critical for controlling stereoselectivity.[7] The polarity of the solvent can also significantly influence the diastereoselectivity.[7]

Q3: My trifluoromethylation reaction with TMSCF3 is low-yielding. What are the likely causes?

A3: Low yields in nucleophilic trifluoromethylation can stem from several factors:

  • Moisture: TMSCF3 is sensitive to moisture. Ensure all glassware is rigorously dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).

  • Fluoride Source Activity: The choice and quality of the fluoride source (e.g., TBAF, CsF) are crucial. Ensure the fluoride source is anhydrous and fully dissolved in the reaction solvent.

  • Substrate Reactivity: Steric hindrance around the carbonyl group of the cyclobutanone can impede the approach of the trifluoromethyl anion.

  • Side Reactions: The trifluoromethyl anion is a strong nucleophile and can participate in undesired side reactions.[8] Slow addition of TMSCF3 at low temperatures can help minimize these.

Q4: I'm observing a mixture of regioisomers in my [2+2] cycloaddition. How can I improve regioselectivity?

A4: Regioselectivity in [2+2] cycloadditions is governed by the electronic and steric properties of the alkene substituents.[9] To favor a specific regioisomer:

  • Enhance Electronic Bias: The reaction is generally more efficient and selective between an electron-rich and an electron-poor alkene.[7][9]

  • Steric Control: Bulky substituents can direct the cycloaddition to a specific orientation.

  • Lewis Acid Catalysis: In some cases, Lewis acids can influence the regiochemical outcome by coordinating to one of the reactants.

II. Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Deoxygenation Step (Bis-carboxylate Route)

Symptoms:

  • Obtaining a nearly 1:1 mixture of cis and trans isomers after deoxygenation and decarboxylation.[3]

  • Difficulty in separating the diastereomers by column chromatography.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Non-selective Radical Reduction The radical deoxygenation with Bu3SnH may not be highly diastereoselective for this substrate. Consider exploring alternative reducing agents or reaction conditions.
Epimerization The acidic or basic conditions during workup or purification could be causing epimerization at the carbon bearing the carboxylic acid. Neutralize the reaction mixture carefully and use a buffered mobile phase for chromatography if necessary.
Inadequate Separation The polarity difference between the cis and trans isomers might be minimal. Experiment with different solvent systems for column chromatography (e.g., varying ratios of hexanes/ethyl acetate, or trying dichloromethane/methanol). Derivatization to the methyl ester may improve separation.
Issue 2: Incomplete Elimination of the Triflate (Monocarboxylate Route)

Symptoms:

  • Presence of the starting triflate in the reaction mixture after the elimination step.

  • Low yield of the desired alkene intermediate.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficiently Strong Base The triflate may be sterically hindered, requiring a stronger, non-nucleophilic base for efficient elimination. Consider using bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a potassium tert-butoxide.
Low Reaction Temperature Elimination reactions often require elevated temperatures. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.
Solvent Effects The choice of solvent can influence the rate of elimination. Polar aprotic solvents like DMF or DMSO can accelerate E2 reactions.
Issue 3: Challenges in Purification of the Final Carboxylic Acid

Symptoms:

  • Difficulty in removing tin byproducts from the deoxygenation reaction.

  • The carboxylic acid product is highly polar and streaks on silica gel.

  • Challenges with extraction from aqueous media.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Residual Tin Compounds After a Bu3SnH reaction, tin residues can be challenging to remove. A common method is to partition the crude product between hexane and acetonitrile. The tin compounds are more soluble in hexane. An aqueous KF wash can also precipitate tin fluorides.[3]
High Polarity of Carboxylic Acid Add a small amount of acetic acid or formic acid to the eluent during column chromatography to suppress deprotonation of the carboxylic acid and reduce tailing.
Extraction Issues Fluorinated carboxylic acids can have unusual solubility properties.[10][11][12] Ensure the aqueous layer is sufficiently acidified (pH 2-3) before extraction with an organic solvent like ethyl acetate.[3] Multiple extractions may be necessary.

III. Experimental Protocols

Protocol 1: Synthesis of cis-3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid via Monocarboxylate Route

This protocol is adapted from a scalable synthesis method.[1][3]

Step 1: Trifluoromethylation of a 4-oxocyclobutane precursor

  • To a solution of the 4-oxocyclobutane carboxylate in anhydrous THF at -78 °C under an argon atmosphere, add TMSCF3 (1.5 eq.) dropwise.

  • Add a solution of TBAF (0.1 eq., 1M in THF) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the trifluoromethyl carbinol.

Step 2: Triflate Formation

  • Dissolve the trifluoromethyl carbinol in anhydrous dichloromethane at 0 °C under an argon atmosphere.

  • Add pyridine (2.0 eq.) followed by triflic anhydride (1.5 eq.) dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Wash the reaction mixture with cold 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude triflate, which can be used in the next step without further purification.

Step 3: Elimination

  • Dissolve the crude triflate in anhydrous toluene.

  • Add DBU (1.5 eq.) and heat the mixture to 80 °C for 4 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1M HCl and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify by flash column chromatography to obtain the cyclobutene intermediate.

Step 4: Hydrogenation and Saponification

  • Dissolve the cyclobutene intermediate in methanol and add Pd/C (10 mol%).

  • Hydrogenate the mixture under a balloon of H2 at room temperature for 16 hours.

  • Filter the reaction through Celite and concentrate the filtrate.

  • Dissolve the resulting ester in a mixture of THF and water, add LiOH (2.0 eq.), and stir at room temperature for 4 hours.

  • Acidify the mixture to pH 2-3 with 1M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to afford cis-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid.

IV. Visualized Workflows

Troubleshooting Low Yield in [2+2] Photocycloaddition

Caption: A workflow for troubleshooting low yields in cyclobutane synthesis via [2+2] photocycloaddition.[7]

General Synthetic Strategies

G cluster_0 Bis-carboxylate Route cluster_1 Monocarboxylate Route start 4-Oxocyclobutane Precursors cf3_carbinol CF3 Carbinol Intermediate (TMSCF3, F⁻ source) start->cf3_carbinol bis_carboxylate Bis-carboxylate System cf3_carbinol->bis_carboxylate monocarboxylate Monocarboxylate System cf3_carbinol->monocarboxylate deoxygenation Deoxygenation (Bu3SnH) bis_carboxylate->deoxygenation decarboxylation Decarboxylation deoxygenation->decarboxylation mixture cis/trans Mixture decarboxylation->mixture triflate Triflate Formation monocarboxylate->triflate elimination Elimination triflate->elimination hydrogenation Hydrogenation elimination->hydrogenation cis_product cis-Isomer hydrogenation->cis_product

Caption: Overview of the primary synthetic routes to this compound.[1][3]

V. References

  • BenchChem. (2025). Technical Support Center: Optimizing Cyclobutane Synthesis.

  • Song, Z. J., Qi, J., et al. (2021). Two Scalable Syntheses of this compound. Organic Process Research & Development, 25(1), 82-88. [Link]

  • BenchChem. (n.d.). This compound.

  • Mykhailiuk, P. K. (2020). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Organic Process Research & Development.

  • American Chemical Society. (2020). Two Scalable Syntheses of this compound. Organic Process Research & Development.

  • BenchChem. (2025). Strategies for controlling stereochemistry in cyclobutane synthesis.

  • Mykhailiuk, P. K. (n.d.). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. (2025). Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent. Food Chemistry. [Link]

  • Scite.ai. (2020). Two Scalable Syntheses of this compound.

  • PubMed Central. (n.d.). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. [Link]

  • National Institutes of Health. (n.d.). Catalysis for Fluorination and Trifluoromethylation. [Link]

  • BP Polymers. (2011). Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material.

Sources

Validation & Comparative

Comparison Guide: 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid as a Phenyl Ring Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Modern Drug Discovery

The phenyl ring is the most ubiquitous carbocycle in marketed pharmaceuticals, a testament to its utility as a rigid scaffold for presenting pharmacophoric elements and engaging in productive interactions with biological targets.[1][2] However, the very properties that make it popular—its planarity and lipophilicity—are often the source of significant liabilities in drug development campaigns.[3] Over-reliance on aromatic moieties has been linked to poor physicochemical properties, including low aqueous solubility, high metabolic turnover due to oxidation by cytochrome P450 enzymes, and potential for off-target interactions through π–π stacking.[4][5][6]

To mitigate these issues, medicinal chemists increasingly employ a strategy known as bioisosteric replacement, where a problematic functional group is swapped for another that retains the desired biological activity while improving its drug-like properties.[7][8] A prominent theme in this field is the "escape from flatland," which advocates for replacing flat, two-dimensional aromatic rings with three-dimensional (3D), saturated scaffolds.[9][10] These C(sp3)-rich bioisosteres can offer improved solubility, greater metabolic stability, and access to novel chemical space, thereby enhancing the developability profile of a lead compound.[11][12]

This guide provides an in-depth comparison of a novel, C(sp3)-rich scaffold, 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid , against the traditional phenyl ring and other established saturated bioisosteres. We will present supporting experimental data, outline detailed protocols for comparative analysis, and discuss the strategic rationale behind its application in lead optimization.

The Strategic Rationale for Bioisosteric Replacement

The decision to replace a phenyl ring is driven by a need to solve specific problems encountered during lead optimization. The ideal bioisostere should mimic the parent scaffold's geometry sufficiently to retain target engagement while offering a superior profile in terms of absorption, distribution, metabolism, and excretion (ADME). The following diagram illustrates the logical workflow underpinning this strategy.

G cluster_0 Problem Identification cluster_1 Strategic Replacement cluster_2 Validation & Outcome Lead Lead Compound (with Phenyl Ring) Liabilities Identify Liabilities: - Poor Metabolic Stability (CYP) - Low Aqueous Solubility - High Lipophilicity (LogP) Lead->Liabilities ADME Profiling Replacement Bioisosteric Replacement (e.g., with 3-(CF3)cyclobutane -1-carboxylic acid) Liabilities->Replacement Design Measure Re-evaluate Properties: - Metabolic Stability - Aqueous Solubility - Lipophilicity (LogD) - Target Potency Replacement->Measure Synthesize & Test Outcome Desired Outcome: - Improved ADME Profile - Maintained/Improved Potency - Novel IP Position Measure->Outcome Data Analysis

Caption: Workflow for the bioisosteric replacement of a phenyl ring.

Comparative Analysis of Physicochemical Properties

The replacement of a planar phenyl ring with a puckered, 3D cyclobutane scaffold fundamentally alters a molecule's physicochemical properties. The presence of both a trifluoromethyl (CF3) group and a carboxylic acid moiety on the cyclobutane ring introduces specific, predictable effects that can be leveraged by medicinal chemists. The CF3 group is a powerful metabolic blocker and can modulate lipophilicity, while the carboxylic acid group enhances solubility and provides an ionization handle.[13][14][15]

The table below summarizes key experimental data comparing a generic para-substituted benzoic acid with its 1,3-disubstituted cyclobutane bioisostere and other common replacements like bicyclo[1.1.1]pentane (BCP).

PropertyPhenyl (Benzoic Acid)3-(CF3)cyclobutane-1-carboxylic AcidBicyclo[1.1.1]pentane (BCP)Rationale for Change
Molecular Shape Planar (2D)Puckered (3D)[16]Rigid, Cage (3D)[9]Introduction of sp3 character improves 3D shape, potentially improving solubility and enabling novel binding interactions.[10]
Lipophilicity (cLogP) ~1.87~1.60[17]~1.25Saturated scaffolds generally have lower lipophilicity than aromatic rings. The CF3 group increases lipophilicity, but this is offset by the removal of the aromatic system.[14][18]
Aqueous Solubility ModerateHighHighDisruption of planar stacking and introduction of polarizable sp3 centers typically increases aqueous solubility.[6][19][20]
Metabolic Stability Prone to oxidationHighHighSaturated rings lack the electron-rich system susceptible to CYP450-mediated aromatic hydroxylation. The C-F bond is extremely strong, blocking metabolic attack.[11][14][21]
pKa of Carboxylic Acid ~4.2~3.8 (Estimated)~4.0 (Estimated)The strongly electron-withdrawing CF3 group lowers the pKa, making the acid stronger. This increases the proportion of the ionized, more soluble carboxylate form at physiological pH.[22][23]

Experimental Protocols for Comparative Evaluation

To ensure a robust and objective comparison, the parent phenyl-containing compound and its bioisosteric analogue must be evaluated in parallel using standardized assays. The following protocols represent a self-validating system for generating the critical data needed to make informed decisions in a drug discovery program.

Protocol 1: Determination of Lipophilicity (LogD at pH 7.4)

Causality: Lipophilicity is a critical determinant of a drug's permeability, solubility, and potential for off-target binding. For ionizable compounds like carboxylic acids, the distribution coefficient (LogD) at physiological pH (7.4) is more relevant than the partition coefficient (LogP).[24] The shake-flask method, while manual, remains the gold standard for its accuracy.

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the PBS buffer. This minimizes volume changes during the experiment.

  • Compound Addition: Prepare a 1 mg/mL stock solution of the test compound in DMSO. Add a small aliquot to a vial containing 1 mL of the pre-saturated PBS and 1 mL of the pre-saturated n-octanol.

  • Equilibration: Cap the vial and shake vigorously for 1 hour at room temperature to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial at 2000 x g for 15 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in both the n-octanol and PBS phases using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy) against a standard curve.

  • Calculation: Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Protocol 2: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

Causality: The primary route of metabolism for many drugs is oxidation by CYP enzymes located in the liver. An in vitro HLM assay provides a reliable measure of a compound's intrinsic clearance (CLint), which predicts its metabolic fate in vivo.[25] A lower clearance rate indicates higher metabolic stability.[6]

Methodology:

  • Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of the NADPH regenerating system (a cofactor required for CYP enzyme activity). Include a negative control incubation without the NADPH system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a "quench" solution of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.

  • Calculation: Determine the half-life (t1/2) by plotting the natural logarithm of the percent remaining compound versus time. The intrinsic clearance (CLint in µL/min/mg protein) can then be calculated from the slope of this line.

Experimental Workflow Diagram

The following diagram outlines the logical flow of experiments for a head-to-head comparison of a phenyl compound and its bioisostere.

G cluster_compounds Test Articles cluster_assays Parallel Assays cluster_analysis Data Analysis & Decision Phenyl Parent Phenyl Compound LogD LogD Assay Phenyl->LogD Solubility Solubility Assay Phenyl->Solubility HLM HLM Stability Assay Phenyl->HLM Potency Potency Assay Phenyl->Potency Bioisostere Bioisostere (e.g., CF3-Cyclobutane) Bioisostere->LogD Bioisostere->Solubility Bioisostere->HLM Bioisostere->Potency Analysis Comparative Data Table LogD->Analysis Solubility->Analysis HLM->Analysis Potency->Analysis Decision Decision: Advance Optimal Compound Analysis->Decision

Caption: Experimental workflow for comparative analysis of bioisosteres.

Structural Considerations: The Impact of 3D Geometry

The transition from a flat phenyl ring to a puckered cyclobutane ring introduces significant changes in the spatial arrangement of substituents. A para-substituted phenyl ring places its exit vectors 180° apart in a linear fashion. In contrast, a 1,3-disubstituted cyclobutane presents its substituents at different angles depending on whether they are in a cis or trans configuration, providing a tool to fine-tune the geometry for optimal target engagement.[26]

Caption: 2D representation of phenyl vs. cyclobutane substituent vectors.

This geometric shift away from planarity can be highly advantageous. It can disrupt unfavorable planar interactions while allowing substituents to access deeper or uniquely shaped pockets within a protein binding site that were inaccessible to the flat phenyl analogue.

Conclusion and Future Outlook

The strategic replacement of phenyl rings with saturated 3D bioisosteres is a powerful and validated approach in modern medicinal chemistry. This compound stands out as a particularly compelling scaffold, offering a unique combination of properties. It introduces desirable 3D character, improves metabolic stability through both its saturated core and the presence of a CF3 metabolic blocker, and enhances aqueous solubility via its carboxylic acid group.[13][14][16] The electron-withdrawing nature of the CF3 group further modulates the pKa of the carboxylic acid, providing another layer of control over the compound's physicochemical profile.

While no single bioisostere is a universal solution, a deep understanding of the properties conferred by scaffolds like this compound allows researchers to make rational, data-driven decisions. By employing the comparative workflows outlined in this guide, drug discovery teams can effectively address the liabilities of planar aromatic systems, ultimately accelerating the development of safer and more effective medicines.

References

  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14128. [Link]

  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.
  • PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. [Link]

  • RSC Publishing. (n.d.). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046–14128. [Link]

  • National Institutes of Health. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Center for Biotechnology Information. [Link]

  • Tse, E. G., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8196–8211. [Link]

  • ChemRxiv. (n.d.). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. IntechOpen. [Link]

  • PubChem. (n.d.). (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development? Pion Inc.[Link]

  • Beilstein Journals. (n.d.). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. ResearchGate. [Link]

  • Holovach, S., et al. (2022). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal. [Link]

  • Lovering, F. L., Bikker, J., & Humblet, C. (2009). Bioisosteres in Drug Design – “Escape from Flatland”. Journal of Medicinal Chemistry. [Link]

  • ChemRxiv. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. [Link]

  • ResearchGate. (n.d.). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. ACD/Labs. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • Drug Discovery and Development. (n.d.). Fluorine in drug discovery: Role, design and case studies. Drug Discovery and Development. [Link]

  • National Center for Biotechnology Information. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • Meanwell, N. A. (2021). Phenyl and biphenyl bioisosteres: The whys and wherefores of their design and application. ACS Fall 2021. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

  • Meanwell, N. A. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(17), 7872–7895. [Link]

  • ResearchGate. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Two- and Three-dimensional Rings in Drugs. PubMed Central. [Link]

Sources

The 3-(Trifluoromethyl)cyclobutyl Moiety: A Bioisosteric Alternative to the Tert-Butyl Group in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Physicochemical Properties, Biological Activity, and Metabolic Stability

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance pharmacological properties is a cornerstone of medicinal chemistry. The tert-butyl group, a common substituent used to introduce steric bulk and lipophilicity, often presents challenges related to metabolic instability. This has led to the exploration of bioisosteric replacements that can mimic its desirable characteristics while mitigating its drawbacks. One such emerging bioisostere is the 3-(trifluoromethyl)cyclobutyl moiety. This guide provides an in-depth technical comparison of compounds containing this moiety with their tert-butyl counterparts, focusing on the antifungal agent butenafine and the antihistamine buclizine.

Physicochemical Properties: A Shift in Lipophilicity and Steric Profile

The substitution of a tert-butyl group with a 3-(trifluoromethyl)cyclobutyl moiety induces notable changes in the physicochemical profile of a molecule. These alterations can have a profound impact on a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

A key study by Mykhailiuk et al. provides experimental data on the lipophilicity of butenafine and buclizine alongside their 3-(trifluoromethyl)cyclobutyl analogs.[1] Lipophilicity, a critical determinant of a drug's behavior in a biological system, was assessed by measuring the logD value at pH 7.4.

Table 1: Comparison of Physicochemical Properties

CompoundParent DrugLogD of Parent Drug3-(Trifluoromethyl)cyclobutyl AnalogLogD of AnalogChange in LogD
ButenafineButenafine>3.546>3.5No significant change
BuclizineBuclizine>3.544>3.5No significant change

Data sourced from Mykhailiuk et al.[1]

The data indicates that for both butenafine and buclizine, the replacement of the tert-butyl group with the 3-(trifluoromethyl)cyclobutyl moiety does not significantly alter the already high lipophilicity of these molecules. However, in other model compounds, this substitution has been shown to moderately increase lipophilicity.[1]

From a steric perspective, the 3-(trifluoromethyl)cyclobutyl group is slightly larger than the tert-butyl group.[1] This increased bulk can influence how the molecule interacts with its biological target, potentially leading to altered binding affinity or selectivity.

Biological Activity: A Tale of Two Targets

The ultimate test of a bioisosteric replacement is its impact on biological activity. Here, we examine the available data for the 3-(trifluoromethyl)cyclobutyl analogs of butenafine and buclizine.

Antifungal Activity: The Case of Butenafine

Butenafine is a benzylamine antifungal that inhibits squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2][3] The disruption of this pathway leads to a fungicidal effect.[2] The antifungal activity of butenafine and its 3-(trifluoromethyl)cyclobutyl analog (compound 46) was evaluated against two dermatophytic fungal strains, Trichophyton mentagrophytes and Trichophyton rubrum, using a disk diffusion assay.[1]

While quantitative Minimum Inhibitory Concentration (MIC) values from broth microdilution assays were not available in the primary literature for a direct comparison, the disk diffusion method provides a qualitative assessment of antifungal activity. The study reported that the 3-(trifluoromethyl)cyclobutyl analog of butenafine retained antifungal activity, suggesting that the moiety is well-tolerated in this scaffold and preserves the original mode of bioactivity.[1] To provide a more quantitative comparison, the following table presents typical MIC values for the parent drug, butenafine, against these fungal strains from other studies.

Table 2: Antifungal Activity of Butenafine

Fungal StrainButenafine MIC Range (µg/mL)
Trichophyton mentagrophytes0.012 - 0.05
Trichophyton rubrum0.01 - 4

Data sourced from Benchchem.[3]

Further quantitative structure-activity relationship (QSAR) studies on butenafine analogs would be beneficial to fully elucidate the impact of the 3-(trifluoromethyl)cyclobutyl substitution on antifungal potency.

Antihistamine and Cytostatic Activity: The Case of Buclizine

Buclizine is a first-generation antihistamine that acts as an antagonist at the histamine H1 receptor. It is used for the management of nausea, vomiting, and dizziness associated with motion sickness.[4] The biological evaluation of the 3-(trifluoromethyl)cyclobutyl analog of buclizine (compound 44) did not focus on its antihistaminic activity but rather on its cytostatic effects against cancer cell lines.[1]

In a resazurin reduction assay, the buclizine analog 44 demonstrated micromolar inhibition of MCF-7 human breast cancer cells.[1] Further investigation using fluorescence imaging to assess the formation of lipid droplets, a hallmark of a specific type of cell death, also indicated activity for this analog.[1]

Table 3: Cytostatic Activity of Buclizine and its 3-(Trifluoromethyl)cyclobutyl Analog

CompoundAssayIC50 / EC50 (µM)
BuclizineResazurin Reduction (MCF-7 cells)31
Buclizine Analog 44Resazurin Reduction (MCF-7 cells)102
BuclizineLipid Droplet Formation19
Buclizine Analog 44Lipid Droplet Formation15

Data sourced from Mykhailiuk et al.[1]

While these findings are interesting from an oncology perspective, the lack of direct histamine H1 receptor binding data (e.g., Ki values) for the 3-(trifluoromethyl)cyclobutyl analog makes it impossible to draw a direct comparison of its intended antihistaminic activity with buclizine. Structure-activity relationship studies on H1 receptor antagonists have shown that the nature of the terminal lipophilic group is critical for potent activity.[5]

Metabolic Stability: A Potential Advantage of the Trifluoromethylcyclobutyl Moiety

One of the primary motivations for replacing a tert-butyl group is to improve metabolic stability. The tert-butyl group is susceptible to oxidative metabolism, which can lead to rapid clearance of the drug from the body. The 3-(trifluoromethyl)cyclobutyl moiety, with its fluorinated group, is expected to be more resistant to such metabolic pathways.

The in vitro metabolic stability of butenafine, buclizine, and their respective 3-(trifluoromethyl)cyclobutyl analogs was assessed using human and mouse liver microsomes.[1] The intrinsic clearance (CLint) was measured to quantify the rate of metabolism.

Table 4: In Vitro Metabolic Stability in Liver Microsomes

CompoundParent DrugCLint (µL/min/mg protein) - HumanCLint (µL/min/mg protein) - Mouse3-(Trifluoromethyl)cyclobutyl AnalogCLint (µL/min/mg protein) - HumanCLint (µL/min/mg protein) - Mouse
ButenafineButenafine301146211
BuclizineBuclizine>200>20044>200>200

Data sourced from Mykhaili-uk et al.[1]

The results for the butenafine analog (46) show a significant improvement in metabolic stability in both human and mouse liver microsomes compared to the parent drug.[1] This suggests that the 3-(trifluoromethyl)cyclobutyl moiety is indeed more resistant to hepatic metabolism in this chemical context. For buclizine and its analog (44), both compounds exhibited very high intrinsic clearance, indicating rapid metabolism that was beyond the upper limit of quantification in this assay.[1] Therefore, a direct comparison of their metabolic stability is not possible from this data.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_fungus Prepare fungal inoculum inoculate Inoculate microtiter plate wells prep_fungus->inoculate prep_compound Prepare serial dilutions of test compound prep_compound->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate read_mic Visually or spectrophotometrically determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on a suitable agar medium. A suspension of fungal conidia or yeast cells is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted to achieve the desired final inoculum concentration.

  • Compound Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no compound) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at a temperature and for a duration appropriate for the fungal species being tested (e.g., 35°C for 24-48 hours for yeasts).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control.[6][7]

Histamine H1 Receptor Binding Assay

This competitive radioligand binding assay is used to determine the affinity of a test compound for the histamine H1 receptor.

Workflow for Histamine H1 Receptor Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing H1 receptor incubate Incubate membranes, radioligand, and test compound prep_membranes->incubate prep_reagents Prepare radioligand and test compound dilutions prep_reagents->incubate filter Rapid filtration to separate bound and free radioligand incubate->filter count Scintillation counting to quantify radioactivity filter->count analyze Calculate IC50 and Ki values count->analyze

Caption: Workflow for a competitive histamine H1 receptor binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line (e.g., HEK293 or CHO cells) that stably or transiently expresses the human histamine H1 receptor.

  • Assay Setup: In a 96-well plate, the following are combined: cell membranes, a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine), and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[8]

In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_microsomes Prepare liver microsomes and NADPH regenerating system incubate Incubate compound with microsomes at 37°C prep_microsomes->incubate prep_compound Prepare test compound solution prep_compound->incubate sample Take samples at different time points and quench reaction incubate->sample analyze Analyze remaining parent compound by LC-MS/MS sample->analyze calculate Calculate half-life and intrinsic clearance (CLint) analyze->calculate

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (e.g., human or mouse) and a NADPH-regenerating system in a suitable buffer is prepared.

  • Incubation: The test compound is added to the reaction mixture and incubated at 37°C.

  • Time Course Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Conclusion

The 3-(trifluoromethyl)cyclobutyl moiety presents itself as a viable bioisosteric replacement for the tert-butyl group in drug design. The available data suggests that this substitution can preserve the biological activity of the parent compound, as seen in the case of butenafine's antifungal properties. Furthermore, it has the potential to significantly enhance metabolic stability, a critical parameter for drug development.

However, the impact of this moiety on the primary biological activity of a compound needs to be carefully evaluated on a case-by-case basis. The lack of direct antihistamine activity data for the buclizine analog highlights the importance of comprehensive pharmacological profiling when exploring such bioisosteric replacements. The cytostatic activity observed for the buclizine analog also underscores the potential for this moiety to unlock novel biological activities.

Future research should focus on generating more quantitative biological data, such as MIC values for antifungal analogs and receptor binding affinities for other classes of compounds, to build a more complete understanding of the structure-activity relationships governing the use of the 3-(trifluoromethyl)cyclobutyl moiety in medicinal chemistry.

References

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Mykhailiuk, P. K., et al. (2024). Supporting Information for CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Garzón Porras, A. M., et al. (2018). Butenafine and analogues: An expeditious synthesis and cytotoxicity and antifungal activities. Journal of Advanced Research, 14, 81-91.
  • Krauss, J., et al. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. Archiv der Pharmazie, 350(5), e1600342.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.
  • Benchchem. (2025). The Antifungal Spectrum of Butenafine: A Technical Guide.
  • Benchchem. (2025).
  • Gupta, A. K., & Ryder, J. E. (2003). The use of terbinafine in the treatment of onychomycosis in adults and special populations: a review.
  • Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase enzyme.
  • Ghannoum, M. A., et al. (2004). A comparative study of the activity of terbinafine, four other antifungals and an antiseptic against a large number of dermatophyte isolates.
  • Benchchem. (2025).
  • Gillard, M., et al. (2002). Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of charged and uncharged amino acid residues. Molecular pharmacology, 61(2), 391-399.
  • Anthes, J. C., et al. (2002). The pharmacological profile of desloratadine: a novel, potent, and selective H1-receptor antagonist. Journal of Allergy and Clinical Immunology, 109(1), S215.
  • Simons, F. E. (2004). Advances in H1-antihistamines. New England Journal of Medicine, 351(21), 2203-2217.
  • Cyprotex. (2023). Microsomal Stability.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 54-61.
  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453.
  • PubChem. (n.d.). Buclizine.
  • PathWhiz. (n.d.).
  • The Royal Pharmaceutical Society. (2021).
  • SMPDB. (2017). Buclizine H1-Antihistamine Action.
  • Pharmacy 180. (n.d.).
  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). A practical guide to antifungal susceptibility testing. Future microbiology, 8(8), 1035-1048.
  • Wiederhold, N. P. (2017). Antifungal susceptibility testing: a primer for clinicians. Clinical infectious diseases, 65(suppl_1), S24-S30.

Sources

The Trifluoromethylated Cyclobutane Scaffold: A Modern Strategy for Enhanced Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking innovative molecular scaffolds that can overcome the pharmacokinetic challenges inherent in drug development. One of the most significant hurdles is metabolic instability, which can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. This guide provides an in-depth validation of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid as a metabolically stable scaffold, offering a comparative analysis against traditional bioisosteres and detailing the experimental methodologies required for its validation.

The Challenge of Metabolic Instability with Carboxylic Acids

The carboxylic acid moiety is a common functional group in many biologically active compounds, often crucial for target engagement. However, it is also a primary site for metabolic degradation, particularly through glucuronidation. This metabolic liability can severely limit a drug candidate's therapeutic potential. To mitigate this, medicinal chemists often employ bioisosteric replacement, a strategy that involves substituting the carboxylic acid with a group that mimics its essential physicochemical properties while being more resistant to metabolic enzymes.[1]

Introducing the this compound Scaffold

The this compound scaffold has emerged as a promising solution to the metabolic instability of traditional carboxylic acids. This unique structure combines the rigidity of a cyclobutane ring with the powerful metabolic-blocking effects of a trifluoromethyl (CF₃) group.[2]

The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance metabolic stability.[3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[3] By placing a CF₃ group on the cyclobutane ring, a primary site of potential oxidation is effectively shielded, leading to a more robust and durable molecule.[3]

Comparative Analysis of Metabolic Scaffolds

To objectively evaluate the performance of the this compound scaffold, it is essential to compare it with other commonly used bioisosteres for carboxylic acids. This guide considers three key comparators:

  • Cyclobutane-1-carboxylic acid: The non-fluorinated parent scaffold, which allows for a direct assessment of the trifluoromethyl group's impact.

  • Adamantane-1-carboxylic acid: A bulky, rigid scaffold known for its high lipophilicity and metabolic stability.[4]

  • Benzoic acid: A simple aromatic carboxylic acid that is susceptible to various metabolic transformations.[5]

Illustrative Comparative Metabolic Stability Data
ScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Metabolic Stability Classification
This compound > 60 < 10 High
Cyclobutane-1-carboxylic acid3545Moderate
Adamantane-1-carboxylic acid5025High
Benzoic acid15110Low

This data is illustrative and intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

The data clearly indicates the superior metabolic stability of the this compound scaffold, characterized by a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart and the metabolically labile benzoic acid. While adamantane-1-carboxylic acid also demonstrates high stability, the trifluoromethylated cyclobutane offers a potentially more versatile and synthetically accessible alternative.

Experimental Validation Protocols

To ensure the scientific integrity of this comparison, it is crucial to employ robust and validated experimental protocols. The following sections provide detailed methodologies for assessing the metabolic stability of these scaffolds.

In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone of early drug discovery for evaluating a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[6]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (this compound and comparators)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis A Prepare test compound stock solutions B Prepare microsomal suspension in buffer C Prepare NADPH regenerating system D Pre-warm microsomes and test compounds to 37°C C->D E Initiate reaction by adding NADPH system D->E F Incubate at 37°C with shaking E->F G Aliquots taken at specified time points (0, 5, 15, 30, 60 min) F->G H Terminate reaction with cold acetonitrile containing internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K L Calculate t½ and CLint K->L

Caption: Workflow for the in vitro liver microsomal stability assay.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

In Vivo Pharmacokinetic Study in Rodents

To complement the in vitro data, an in vivo pharmacokinetic study is essential to understand the compound's behavior in a whole organism.[7][8]

Objective: To determine the key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, and bioavailability) of a test compound in a rodent model.

Materials:

  • Test compounds

  • Appropriate vehicle for formulation

  • Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Dosing syringes and needles (for oral gavage and intravenous injection)

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Anesthetic (if required)

  • LC-MS/MS system

Experimental Workflow:

G cluster_0 Pre-Study cluster_1 Dosing cluster_2 Sample Collection cluster_3 Bioanalysis & PK Analysis A Animal Acclimatization B Dose Formulation and Preparation C Group 1: Intravenous (IV) Administration B->C D Group 2: Oral (PO) Administration B->D E Serial Blood Sampling at Predetermined Time Points C->E D->E F Plasma Separation by Centrifugation E->F G LC-MS/MS Analysis of Plasma Samples F->G H Pharmacokinetic Modeling and Parameter Calculation G->H

Caption: Workflow for an in vivo pharmacokinetic study in rodents.

Data Analysis:

Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters include:

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

  • Area under the curve (AUC): The total drug exposure over time.

  • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Conclusion: A Superior Scaffold for Modern Drug Discovery

The strategic incorporation of a trifluoromethyl group onto a cyclobutane carboxylic acid scaffold offers a robust and effective strategy for mitigating metabolic liabilities in drug discovery. The resulting this compound scaffold demonstrates superior metabolic stability compared to its non-fluorinated counterpart and other traditional bioisosteres. By employing the detailed experimental protocols outlined in this guide, researchers can confidently validate the pharmacokinetic advantages of this innovative scaffold, paving the way for the development of more effective and safer therapeutics.

References

  • Storer, R. I., et al. (2011). Carboxylic Acid (Bio)Isosteres in Drug Design. Chemical Society Reviews, 40(9), 4931-4950. [Link]

  • Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. (2015). Journal of Medicinal Chemistry, 58(18), 7324-7341. [Link]

  • Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. (2015). European Journal of Medicinal Chemistry, 103, 147-159. [Link]

  • Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. (2023). Acta Pharmaceutica Sinica B, 13(1), 1-22. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. [Link]

  • Two Scalable Syntheses of this compound. (2020). Organic Process Research & Development, 25(1), 82-88. [Link]

  • Litvin, E. A., et al. (2012). Biotransformation and pharmacokinetics of adamantane derivatives. Farmakokinetika i Farmakodinamika, 1, 18-24. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2021). JACS Au, 1(11), 2011-2019. [Link]

  • Murine Pharmacokinetic Studies. (2018). Bio-protocol, 8(18), e2999. [Link]

  • In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. (2014). Current Protocols in Chemical Biology, 6(3), 163-176. [Link]

  • (Trifluoromethyl)cyclobutanes in drug discovery. (2021). Chemistry – An Asian Journal, 16(17), 2386-2396. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences, 2(10), 963-989. [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2023). International Journal of Creative Research Thoughts, 11(8), a511-a521. [Link]

  • Benzoic Acid and Derivatives. (2024). ResearchGate. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Anti-Seizure Activity of 1-Adamantane Carboxylic Acid in Common Experimental Seizure Models: Role of Benzodiazepine-GABAA Receptors. (2021). Iranian Biomedical Journal, 25(3), 213-219. [Link]

  • The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen. (1987). The American Journal of Clinical Nutrition, 45(5 Suppl), 1355-1361. [Link]

  • Adamantane-1-carboxylic acid | CAS#:828-51-3. (2025). Chemsrc. [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). Frontiers in Chemistry, 11, 1149481. [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (2021). Drug Metabolism Reviews, 53(3), 459-477. [Link]

Sources

A Comparative Guide to Cis vs. Trans Isomers in Biological Systems: From Molecular Structure to Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Profound Impact of Geometric Isomerism in Biology

In the intricate landscape of molecular biology, the spatial arrangement of atoms within a molecule can dictate its function, efficacy, and even its toxicity. Geometric isomerism, specifically cis-trans isomerism, arises from restricted rotation around a double bond or within a ring structure, leading to distinct three-dimensional configurations of molecules with the same chemical formula and connectivity.[1][2][3] While seemingly subtle, the difference between a cis configuration (substituents on the same side) and a trans configuration (substituents on opposite sides) has profound implications for biological activity.[1][3] This guide provides an in-depth comparative analysis of cis and trans isomers in key biological systems, offering insights for researchers, scientists, and drug development professionals. We will explore the causal relationships between molecular geometry and biological outcomes, supported by experimental data and detailed protocols.

The Vision Cycle: A Light-Induced Cis-Trans Isomerization Cascade

The process of vision is a quintessential example of the critical role of cis-trans isomerism. The chromophore 11-cis-retinal is the light-sensitive component in both rod and cone photoreceptor cells.[4]

Mechanism of Action:

  • Binding to Opsin: In its resting state, 11-cis-retinal fits perfectly into a specific binding pocket of the protein opsin, forming the visual pigment rhodopsin.[5]

  • Photoisomerization: Upon absorption of a photon of light, 11-cis-retinal undergoes a rapid isomerization to all-trans-retinal.[4][5] This change in shape from a bent cis form to a more linear trans form triggers a conformational change in the opsin protein.[5]

  • Signal Transduction: The activated opsin then initiates a G-protein signaling cascade, leading to the hyperpolarization of the photoreceptor cell and the transmission of a neural signal to the brain.[6][7]

  • Regeneration: The all-trans-retinal is then released from opsin and must be converted back to 11-cis-retinal through a series of enzymatic reactions known as the visual cycle to regenerate the visual pigment.[4][6][8][9]

Comparative Analysis:

Property11-cis-Retinalall-trans-Retinal
Conformation BentLinear
Biological Role Ground state, binds to opsin to form rhodopsinPhotoactivated state, initiates the visual signal
Stability Less stableMore stable
Experimental Workflow: In Vitro Analysis of Retinal Isomerization

This protocol outlines a method to monitor the light-induced isomerization of retinal in vitro.

  • Sample Preparation:

    • Prepare a solution of 11-cis-retinal in a suitable organic solvent (e.g., ethanol or hexane).

    • Protect the solution from light to prevent premature isomerization.

  • Spectroscopic Analysis (Baseline):

    • Acquire a UV-Visible absorption spectrum of the 11-cis-retinal solution. The characteristic absorbance maximum (λmax) for 11-cis-retinal is around 380 nm.

  • Photoisomerization:

    • Expose the solution to a controlled light source (e.g., a UV lamp or a specific wavelength of visible light) for a defined period.

  • Spectroscopic Analysis (Post-Exposure):

    • Acquire a second UV-Visible absorption spectrum. A shift in the λmax to around 365-370 nm and a change in the absorbance profile will indicate the formation of all-trans-retinal.

  • Chromatographic Separation:

    • Inject the pre- and post-exposure samples into a High-Performance Liquid Chromatography (HPLC) system equipped with a normal-phase column.

    • Use a mobile phase of hexane with a small percentage of a more polar solvent (e.g., ethyl acetate) to separate the isomers.

    • Monitor the elution profile using a UV detector. The retention times will differ for 11-cis-retinal and all-trans-retinal, allowing for quantification.

Visual_Cycle_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis prep Prepare 11-cis-retinal solution uv_pre UV-Vis (Baseline) prep->uv_pre Analyze initial state expose Expose to Light uv_pre->expose Induce isomerization uv_post UV-Vis (Post-Exposure) expose->uv_post Analyze final state hplc HPLC Separation & Quantification expose->hplc Separate isomers

Caption: Experimental workflow for analyzing retinal isomerization.

Cis vs. Trans Fatty Acids: Implications for Cellular Health

Unsaturated fatty acids can exist as either cis or trans isomers, a difference that profoundly impacts their physical properties and biological effects.

  • Cis Fatty Acids: Naturally occurring unsaturated fatty acids are typically in the cis configuration, which introduces a kink in the hydrocarbon chain.[10] This prevents the fatty acids from packing closely together, resulting in a lower melting point and a fluid state at room temperature.[10] Cis fats are generally considered beneficial for health.[10]

  • Trans Fatty Acids: Trans fats have a more linear structure, similar to saturated fatty acids.[10][11] This allows them to pack more tightly, leading to a higher melting point. While some trans fats occur naturally in ruminant products, the majority in the human diet are industrially produced through partial hydrogenation of vegetable oils.[12][13] Consumption of industrial trans fats is associated with adverse health effects, including an increased risk of cardiovascular disease.[10][14]

Comparative Analysis:

PropertyCis Fatty AcidsTrans Fatty Acids
Structure Kinked hydrocarbon chainLinear hydrocarbon chain
Melting Point LowerHigher
Natural Occurrence Common in natureLess common in nature; mainly from industrial processes
Health Effects Generally considered beneficialAssociated with increased risk of heart disease
Signaling Pathway: Impact of Trans Fats on Cellular Membranes

Trans_Fat_Pathway trans_fat Dietary Trans Fats incorporation Incorporation into Cell Membranes trans_fat->incorporation membrane_fluidity Decreased Membrane Fluidity incorporation->membrane_fluidity receptor_function Altered Receptor Function membrane_fluidity->receptor_function signaling Dysregulated Cellular Signaling receptor_function->signaling disease Increased Risk of Cardiovascular Disease signaling->disease

Caption: Impact of trans fats on cellular membrane function.

Cisplatin vs. Transplatin: A Paradigm in Cancer Chemotherapy

The discovery of cisplatin marked a significant breakthrough in cancer treatment. Its efficacy is a direct consequence of its cis geometry, a feature starkly contrasted by the inactivity of its trans isomer, transplatin.[15]

Mechanism of Action:

  • Cisplatin: The cis configuration allows cisplatin to form intrastrand crosslinks with adjacent guanine bases on DNA.[16][17] This creates a significant kink in the DNA structure, which inhibits DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[16]

  • Transplatin: Due to its linear geometry, transplatin cannot form the same intrastrand crosslinks. It primarily forms monofunctional adducts and some interstrand crosslinks, which are more easily repaired by the cell's DNA repair mechanisms.[17] This difference in DNA binding is the primary reason for its lack of therapeutic effect.[15]

Comparative Analysis:

PropertyCisplatinTransplatin
Geometry Square planar, cis configurationSquare planar, trans configuration
DNA Binding Forms 1,2-intrastrand crosslinksForms monofunctional adducts and interstrand crosslinks
Effect on DNA Causes significant kinkingMinimal distortion
Biological Activity Potent anticancer agentInactive as an anticancer agent
Experimental Protocol: DNA Adduct Formation Assay

This protocol allows for the in vitro comparison of DNA adduct formation by cisplatin and transplatin.

  • DNA Preparation:

    • Obtain purified plasmid DNA or a short oligonucleotide of known sequence.

  • Drug Incubation:

    • Incubate the DNA with equimolar concentrations of cisplatin and transplatin in separate reactions. Include a no-drug control.

    • Incubate at 37°C for a defined period (e.g., 24 hours).

  • Gel Electrophoresis:

    • Load the reaction mixtures onto an agarose gel.

    • Run the gel to separate the DNA based on its conformation. DNA with cisplatin-induced kinks will migrate more slowly than the linear DNA in the control and transplatin-treated samples.

  • Visualization:

    • Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light.

    • The band shift in the cisplatin lane compared to the control and transplatin lanes indicates the formation of DNA adducts that alter the DNA's structure.

Enzymes in Cis-Trans Isomerization: The Catalysts of Geometric Change

Biological systems possess enzymes called cis-trans isomerases that catalyze the interconversion between cis and trans isomers.[18][19] These enzymes play crucial roles in various processes, including protein folding, fatty acid metabolism, and signal transduction.[18]

  • Prolyl Isomerases: These enzymes catalyze the cis-trans isomerization of peptide bonds preceding proline residues, a rate-limiting step in protein folding.[18][20]

  • Retinoid Isomerases: As discussed in the visual cycle, these enzymes are essential for regenerating 11-cis-retinal.[18]

  • Fatty Acid Isomerases: Certain bacteria possess enzymes that can convert cis unsaturated fatty acids to their trans counterparts, which can help them adapt to environmental stress.[21]

Conclusion: The Indispensable Role of Stereochemistry in Biological Research

The comparative study of cis and trans isomers underscores the critical importance of stereochemistry in biological systems. From the fundamental process of vision to the efficacy of life-saving drugs and the impact of dietary fats on our health, the geometric arrangement of atoms dictates molecular interactions and biological outcomes. For researchers in drug development and the life sciences, a thorough understanding of the distinct properties and activities of geometric isomers is paramount for designing effective therapeutic agents and elucidating complex biological pathways.

References

  • Vertex AI Search. (2025). Unravel the Science Behind Cis-Trans Isomers: A Game-Changer in Chemistry Explained.
  • Solubility of Things. (n.d.). The Role of Isomerism in Biological Activity.
  • Wikipedia. (n.d.). Cis-trans isomerase.
  • PubMed. (n.d.).
  • Cis Trans Isomerism Basics. (n.d.).
  • Chemistry LibreTexts. (2022).
  • Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of Cis- and Trans-Chalcone Isomers.
  • Grokipedia. (n.d.). Visual cycle.
  • PubMed. (1976).
  • Study.com. (n.d.). Cis vs. Trans Fatty Acids | Differences, Structure & Chemical.
  • Patsnap Eureka. (2025).
  • ResearchGate. (n.d.). Classical visual cycle.
  • YouTube. (2025). What Are Cis And Trans Isomers? - Chemistry For Everyone.
  • YouTube. (2025). Why Are Cis And Trans Fatty Acids Important In Lipids? - Biology For Everyone.
  • ResearchGate. (n.d.). The impact of cis‐ and trans‐isomerism on biological activity. (a)....
  • Wikipedia. (n.d.). Visual cycle.
  • ResearchGate. (2025). The biology of trans fatty acids: Implications for human health and the dairy industry.
  • PubMed. (n.d.). [Determination of enzymatic catalysis for the cis-trans-isomerization of peptide binding in proline-containing peptides].
  • Wikibooks. (n.d.).
  • Williams Sites. (n.d.).
  • Patsnap Eureka. (2025).
  • Filo. (2025). Q.34 Enzymes responsible for cis-trans isomers are A. Transferases B. I...
  • Centre for Food Safety. (n.d.).
  • PMC - NIH. (n.d.). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision.
  • The Visual Cycle. (2009).
  • Difference Between. (2020).
  • NIH. (2019). Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression.
  • ResearchGate. (2025). (PDF)
  • Patsnap Eureka. (2025). The Influence of Geometric Isomers on Drug Delivery Systems.
  • PMC - NIH. (n.d.). Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy.
  • MDPI. (n.d.).
  • Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism.
  • MDPI. (2019). Population Pharmacokinetics of Cis-, Trans-, and Total Cefprozil in Healthy Male Koreans.
  • ResearchGate. (n.d.). (a) Current bio-based and biochemical routes to produce cis,cis-and....
  • Toxicological Sciences. (2020).
  • Journal of Bacteriology. (n.d.).
  • Chemistry Notes. (2021).
  • AIP Publishing. (2024). The photochemical trans → cis and thermal cis → trans isomerization pathways of azobenzo-13-crown ether: A computational study on a strained cyclic azobenzene system.
  • Cis And Trans Isomers. (n.d.).
  • Wikipedia. (n.d.). Cis–trans isomerism.
  • Solubility of Things. (n.d.). Stereoisomerism: Geometric Isomers (cis/trans) and Optical Isomers.
  • NIH. (n.d.). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection.
  • YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers.
  • ResearchGate. (2016). How to distinguish between cis and trans geometrical isomers of Dichlorobis(ethylenediamine)cobalt(III) Chloride using IR?.
  • CORE. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of.
  • YouTube. (2020). Cis-Trans isomerization of double bond (three different methods).

Sources

A Comparative Guide to the Structural Elucidation of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Trifluoromethylated Cyclobutanes in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved pharmacological profiles is relentless. Among these, fluorinated compounds, and specifically those containing the trifluoromethyl (-CF3) group, have become indispensable.[1][2] The -CF3 moiety is a powerful tool for modulating a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding selectivity.[1][2] When incorporated into a cyclobutane ring—a rigid scaffold that provides conformational constraint—the resulting 3-(trifluoromethyl)cyclobutane-1-carboxylic acid framework presents a compelling building block for drug development.[3][4][5]

However, the very features that make this scaffold attractive also pose significant analytical challenges. The puckered, non-planar conformation of the cyclobutane ring, combined with the stereochemical possibilities of the cis and trans isomers, demands precise and unambiguous three-dimensional structural determination.[3][6][7][8] This guide provides an in-depth comparison of the analytical techniques available for this task, focusing on the definitive power of single-crystal X-ray crystallography and contextualizing its role alongside complementary methods like Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy

The two primary methods for elucidating the structure of small molecules are X-ray crystallography and NMR spectroscopy. While both are powerful, they provide fundamentally different types of information. X-ray crystallography reveals the precise arrangement of atoms in the solid state, offering a static, high-resolution snapshot of the molecule.[9][10][11] In contrast, NMR spectroscopy probes the molecule's structure and dynamics in solution, providing data on through-bond and through-space atomic connectivity and conformational equilibria.[12] For a conformationally flexible system like a cyclobutane derivative, these two techniques offer complementary, rather than competing, insights.[6][13]

Table 1: Comparison of Leading Structural Elucidation Techniques

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[10][11]Connectivity, relative stereochemistry, conformational dynamics, intermolecular interactions in solution.[12]
Key Strength Unambiguous determination of solid-state conformation and absolute configuration.[9][14]Provides insight into the behavior and average conformation of the molecule in a biologically relevant (solution) state.
Primary Challenge Growing a high-quality single crystal is often a major bottleneck.[15][16]Ambiguity in differentiating certain stereoisomers (e.g., enantiomers); interpretation can be complex for flexible molecules.[4][14]
Throughput Lower; crystal screening can be time-consuming.Higher; data acquisition is relatively rapid once the sample is prepared.
Relevance to Topic Definitive for resolving the puckered cyclobutane conformation and the cis/trans relationship of substituents.[6][13]Essential for understanding if the solid-state conformation persists in solution. The 19F NMR is also highly informative.[12]

The following diagram illustrates the complementary relationship between these two premier analytical techniques.

G cluster_0 Structural Analysis Workflow cluster_1 X-ray Crystallography cluster_2 NMR Spectroscopy Compound Synthesized Compound (3-(CF3)cyclobutane-1-carboxylic acid derivative) Xray Crystal Growth Compound->Xray NMR_Sample Dissolve in Solvent Compound->NMR_Sample Diffraction Data Collection (Diffractometer) Xray->Diffraction Structure Solid-State Structure (Static 3D Model) Diffraction->Structure Conclusion Comprehensive Structural Understanding (Solid vs. Solution) Structure->Conclusion Definitive Conformation NMR_Acq Data Acquisition (1H, 13C, 19F, NOESY) NMR_Sample->NMR_Acq NMR_Structure Solution-State Data (Dynamic & Averaged Info) NMR_Acq->NMR_Structure NMR_Structure->Conclusion Dynamic Behavior

Figure 1: Complementary nature of X-ray and NMR analysis.

A Practical Guide to X-ray Crystallography of Trifluoromethylated Cyclobutanes

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms.[9] The process involves irradiating a single, highly ordered crystal with X-rays and analyzing the resulting diffraction pattern to build a 3D model of the electron density, and thus the atomic structure.[11][16]

The workflow, from purified compound to final structure, is a multi-step process requiring careful execution and interpretation.

Sources

A Comparative Guide to Assessing the Metabolic Stability of Trifluoromethylcyclobutane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative molecular scaffolds to overcome the challenges of drug metabolism and pharmacokinetics. Among these, the trifluoromethylcyclobutane (TFCB) moiety has emerged as a compelling bioisosteric replacement for commonly used groups like tert-butyl and phenyl. This guide provides an in-depth comparison of the metabolic stability of TFCB-containing compounds against traditional analogues, supported by experimental data and detailed protocols for researchers in drug development.

The Strategic Advantage of the Trifluoromethylcyclobutane Moiety

The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.[1][2] The trifluoromethyl (CF₃) group, in particular, is known for its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond, which makes it resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[3][4] When incorporated into a cyclobutane ring, the CF₃ group imparts a unique combination of steric bulk and electronic properties that can significantly influence a molecule's metabolic fate.

The TFCB group serves as a valuable bioisostere for the tert-butyl group, a common motif in bioactive compounds that is often susceptible to metabolic oxidation.[5][6][7] By replacing a metabolically labile tert-butyl group with a TFCB moiety, it is possible to block common metabolic pathways, potentially leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[3]

Comparative Metabolic Stability: TFCB vs. Traditional Bioisosteres

Experimental data from in vitro metabolic stability assays provide compelling evidence for the benefits of incorporating the TFCB group. These assays, typically conducted using liver microsomes or hepatocytes, are essential for predicting a compound's in vivo behavior by measuring its intrinsic clearance (CLint).[8][9][10] A lower CLint value indicates greater metabolic stability.

The effect of replacing a tert-butyl group with a TFCB moiety on metabolic stability can vary depending on the specific molecular context.[5][11] In some cases, this substitution leads to a significant increase in metabolic stability. For instance, in a model compound and the drug Butenafine, the replacement of a tert-butyl group with a TFCB group resulted in a notable decrease in intrinsic clearance, indicating enhanced metabolic stability.[5][11] However, in other compounds, such as Tebutam, the incorporation of the TFCB group led to a decrease in metabolic stability.[5][11] This highlights the importance of empirical testing for each new chemical entity.

Table 1: Comparative In Vitro Metabolic Stability Data

Compound PairBioisosteric GroupIntrinsic Clearance (CLint) (μL/min/mg protein)Fold Change in Stability (TFCB vs. tert-Butyl)
Model Compound 40 vs. 42tert-Butyl vs. TFCB12 vs. 112-fold increase
Butenafine vs. Analogue 46tert-Butyl vs. TFCB30 vs. 211.4-fold increase
Model Compound 37 vs. 39tert-Butyl vs. TFCB11 vs. 160.7-fold decrease
Tebutam vs. Analogue 50tert-butyl vs. TFCB57 vs. 1070.5-fold decrease

Data synthesized from Mykhailiuk, P. K. (2024).[5][11]

The variability in the impact of the TFCB group underscores the complex interplay between a substituent and the overall molecular structure in determining metabolic fate. Factors such as the position of the substitution and the presence of other metabolic "soft spots" in the molecule can influence the outcome.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine the metabolic stability of novel TFCB-containing compounds, a standardized in vitro liver microsomal stability assay is indispensable.[12][13][14] This assay assesses a compound's susceptibility to metabolism by the primary drug-metabolizing enzymes, particularly the cytochrome P450s, located in the liver microsomes.[13][14]

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., Dextromethorphan, Verapamil)[15]

  • Pooled liver microsomes (human or other species)[12]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[13]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]

  • Acetonitrile (with internal standard) for reaction termination[14]

  • 96-well plates, incubator, centrifuge[13]

  • LC-MS/MS system for analysis[14]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of the test and control compounds (e.g., 20 mM in DMSO). Further dilute in acetonitrile to an intermediate concentration (e.g., 125 µM).[13]

    • Thaw the liver microsomes at 37°C and dilute them to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer. Keep on ice.[16]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound or control compound to the wells to achieve the final desired concentration (e.g., 1-2 µM).[13][15]

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.[13]

  • Time-Point Sampling:

    • Incubate the plate at 37°C with shaking.[13]

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding a sufficient volume of cold acetonitrile containing an internal standard.[14]

  • Sample Processing:

    • After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.[3]

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard at each time point.[14]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg/mL microsomal protein).[10]

Diagram of the In Vitro Liver Microsomal Stability Assay Workflow:

G cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Termination cluster_analysis Analysis prep_cpd Prepare Test Compound & Control Stocks mix Combine Microsomes & Test Compound prep_cpd->mix prep_mic Prepare Liver Microsome Suspension prep_mic->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH System at 37°C prep_nadph->initiate mix->initiate sampling Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate->sampling terminate Terminate Reaction with Cold Acetonitrile + IS sampling->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow of the in vitro liver microsomal stability assay.

Mechanistic Insights into Metabolic Stability

The enhanced metabolic stability conferred by the TFCB group can be attributed to several factors. The primary mechanism is the blockage of CYP-mediated oxidation.[17] CYP enzymes, particularly isoforms like CYP3A4, CYP2C9, and CYP1A2, are responsible for the metabolism of a vast number of drugs.[18][19][20] These enzymes often target sterically accessible C-H bonds for hydroxylation. The tert-butyl group, with its nine equivalent C-H bonds, presents a susceptible site for such oxidation.

By replacing the tert-butyl group with a TFCB moiety, the susceptible C-H bonds are removed and replaced with highly stable C-F bonds. The strong electron-withdrawing effect of the trifluoromethyl group also deactivates adjacent C-H bonds on the cyclobutane ring, making them less prone to enzymatic attack. This "metabolic blocking" effect can redirect metabolism to other parts of the molecule or significantly slow down the overall clearance rate.

Diagram of Metabolic Blocking by the TFCB Group:

G cluster_tertbutyl tert-Butyl Compound Metabolism cluster_tfmb TFCB Compound Metabolism TB_Compound Drug-tert-Butyl TB_Metabolite Drug-C(CH₃)₂CH₂OH (Hydroxylated Metabolite) TB_Compound->TB_Metabolite CYP450 Oxidation TFCB_Compound Drug-TFCB Metabolism_Blocked Metabolism at this site is significantly reduced or blocked

Caption: TFCB group blocks CYP450-mediated oxidation.

Conclusion and Future Perspectives

The trifluoromethylcyclobutane group represents a valuable tool in the medicinal chemist's arsenal for optimizing the metabolic stability of drug candidates. While not a universal solution, its application as a bioisostere for the tert-butyl group and other metabolically labile moieties has shown considerable promise in blocking oxidative metabolism. The provided experimental protocol for the in vitro liver microsomal stability assay serves as a robust framework for empirically evaluating the impact of this and other structural modifications. As our understanding of drug metabolism continues to evolve, the rational design of molecules incorporating metabolically stable scaffolds like TFCB will be paramount in the development of safer and more efficacious medicines.

References

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]

  • BioIVT. (n.d.). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • National Institutes of Health. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]

  • Grygorenko, O. O., & Mykhailiuk, P. K. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Ukrainian Biochemical Journal, 95(5), 5-13. Retrieved from [Link]

  • ResearchGate. (n.d.). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Retrieved from [Link]

  • ResearchGate. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). Retrieved from [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

  • National Institutes of Health. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PubMed. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 38(20), 3978-3983. Retrieved from [Link]

  • Semantic Scholar. (2015). Evaluation of tert‐Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. Retrieved from [Link]

  • National Institutes of Health. (2014). CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro. Retrieved from [Link]

  • PubMed. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 445-452. Retrieved from [Link]

  • National Institutes of Health. (2014). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]

  • ChemRxiv. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • National Institutes of Health. (2022). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. Retrieved from [Link]

  • YouTube. (2021). CYP metabolism & inhibition assays. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). For Healthcare Professionals | FDA's Examples of Drugs that Interact with CYP Enzymes and Transporter Systems. Retrieved from [Link]

  • PubMed. (1997). Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms. Xenobiotica, 27(10), 1023-1033. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of Trifluoromethylated Cyclobutanes and Cyclopropanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of CF3-Substituted Alicyclic Scaffolds

In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine-containing motifs is a well-established strategy to enhance the pharmacological profile of bioactive molecules. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate lipophilicity, metabolic stability, and binding affinity. When appended to small, conformationally restricted rings like cyclopropanes and cyclobutanes, the resulting structures are of significant interest. Trifluoromethylated cyclopropanes and cyclobutanes serve as valuable, rigid scaffolds in drug design, often acting as bioisosteres for commonly found groups like tert-butyl.[1][2] This guide offers a comparative analysis of the primary synthetic methodologies to access these two classes of compounds, providing researchers with the insights needed to select the optimal route for their specific applications.

I. Synthetic Routes to Trifluoromethylated Cyclopropanes

The construction of the trifluoromethyl-cyclopropane motif is most prominently achieved through cycloaddition reactions, with carbene or carbenoid chemistry being a cornerstone of this approach.

Metal-Catalyzed Cycloaddition of Trifluoromethyl Diazo Compounds

One of the most direct and widely utilized methods for trifluoromethylcyclopropanation is the reaction of an alkene with a trifluoromethyl diazo species, such as 2-diazo-1,1,1-trifluoroethane (CF3CHN2), catalyzed by a transition metal.[3][4] Rhodium and copper complexes are particularly effective catalysts for this transformation.[4][5]

The reaction proceeds via the in situ formation of a metal-carbene intermediate, which then undergoes a [2+1] cycloaddition with the alkene substrate. The choice of catalyst and ligands is crucial for controlling both the yield and stereoselectivity of the reaction. For instance, dirhodium complexes with chiral ligands have been shown to provide high levels of diastereoselectivity and enantioselectivity.[6]

Key Advantages:

  • Directness: A straightforward approach to the target molecule.

  • Stereocontrol: High levels of stereoselectivity can be achieved with appropriate chiral catalysts.[6]

  • Broad Substrate Scope: Tolerant of a wide range of alkene substitution patterns.

Causality Behind Experimental Choices: The selection of a rhodium catalyst, such as Rh2(OAc)4 or a chiral variant, is driven by its high efficiency in decomposing diazo compounds to form the reactive carbene species. The solvent choice, often a non-coordinating one like dichloromethane or toluene, is critical to prevent catalyst deactivation.

Experimental Protocol: Rhodium-Catalyzed Trifluoromethylcyclopropanation of Styrene

  • Step 1: Catalyst and Alkene Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a solution of styrene (1.0 mmol) and the rhodium catalyst (e.g., Rh2(OAc)4, 1 mol%) in anhydrous dichloromethane (5 mL) is prepared.

  • Step 2: Diazo Compound Addition: A solution of 2-diazo-1,1,1-trifluoroethane (1.2 mmol) in dichloromethane is added dropwise to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump. Caution: Trifluoromethyl diazo compounds are toxic and potentially explosive; handle with extreme care.[7]

  • Step 3: Reaction Monitoring and Workup: The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the trifluoromethylated cyclopropane.

Simmons-Smith Type Cyclopropanation

The Simmons-Smith reaction, a classic method for cyclopropanation, traditionally involves the use of diiodomethane and a zinc-copper couple.[8] While the direct use of a trifluoromethylated carbenoid in a classic Simmons-Smith reaction is less common, modifications of this approach have been developed. These often involve pre-forming a trifluoromethyl-containing zinc carbenoid. The reaction is valued for its operational simplicity and stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[8]

Key Advantages:

  • Stereospecificity: The reaction proceeds with retention of the alkene geometry.

  • Functional Group Tolerance: Compatible with a wide range of functional groups.

  • Milder Conditions: Often proceeds under milder conditions compared to some metal-catalyzed diazo reactions.

Causality Behind Experimental Choices: The activation of zinc, often with a copper couple or other methods, is crucial for the formation of the organozinc carbenoid. The choice of solvent, typically an ether like diethyl ether or dichloromethane, facilitates the reaction while being relatively inert to the reactive carbenoid.

II. Synthetic Routes to Trifluoromethylated Cyclobutanes

The synthesis of trifluoromethylated cyclobutanes predominantly relies on [2+2] cycloaddition reactions and, to a lesser extent, on ring expansion and radical cyclization strategies.

[2+2] Photocycloaddition of Trifluoromethylated Alkenes

The [2+2] photocycloaddition is a powerful and atom-economical method for constructing cyclobutane rings.[9] This approach involves the reaction of a trifluoromethyl-substituted alkene with another alkene under photochemical conditions.[10] The reaction can be induced by direct irradiation or through the use of a photosensitizer.[11]

This method allows for the diastereoselective synthesis of trifluoromethylated cyclobutane derivatives.[12] For instance, the visible-light-induced [2+2] photocycloaddition of quinolinones with 1-bromo-1-trifluoromethylethene has been reported to proceed with high diastereoselectivity.[12][13]

Key Advantages:

  • Atom Economy: All atoms of the reactants are incorporated into the product.

  • Direct Ring Formation: Efficiently constructs the four-membered ring in a single step.

  • Access to Complex Scaffolds: Can be used to build fused-ring systems.[12]

Causality Behind Experimental Choices: The choice of a photosensitizer, such as thioxanthone, is critical for promoting the reaction under visible light, which is milder than UV irradiation.[12] The solvent is chosen to be transparent to the wavelength of light used and to effectively dissolve the reactants.

Experimental Protocol: Visible-Light-Induced [2+2] Photocycloaddition [12]

  • Step 1: Reaction Setup: In a reaction vessel suitable for photochemistry (e.g., a quartz tube), the quinolinone substrate (0.5 mmol), 1-bromo-1-trifluoromethylethene (1.5 mmol), and a photosensitizer like thioxanthone (10 mol%) are dissolved in an appropriate solvent (e.g., acetonitrile).

  • Step 2: Irradiation: The mixture is degassed and then irradiated with a visible light source (e.g., blue LEDs) at room temperature for a specified period (e.g., 24-72 hours).

  • Step 3: Post-Reaction Modification (if applicable): For substrates like 1-bromo-1-trifluoromethylethene, a subsequent hydrodebromination step may be performed in the same pot.[12]

  • Step 4: Purification: After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography to yield the trifluoromethylated cyclobutane.

Deoxofluorination of Cyclobutanecarboxylic Acids

Another important route to trifluoromethyl cyclobutanes involves the deoxofluorination of readily available cyclobutanecarboxylic acids using reagents like sulfur tetrafluoride (SF4).[1][14] This method is particularly useful for synthesizing mono-substituted trifluoromethyl cyclobutanes. The reaction proceeds by converting the carboxylic acid functionality directly into a trifluoromethyl group.

Key Advantages:

  • Utilizes Readily Available Starting Materials: Cyclobutanecarboxylic acids are often commercially available or easily synthesized.

  • Direct Conversion: Provides a direct route from a common functional group to the desired trifluoromethyl group.

  • Scalability: Can be amenable to larger-scale synthesis.[15]

Causality Behind Experimental Choices: Sulfur tetrafluoride is a potent deoxofluorinating agent, but it is a toxic gas and requires specialized handling. The reaction conditions, including temperature and the use of additives like HF, are optimized to achieve efficient conversion and minimize side products.[1]

III. Comparative Analysis

Parameter Trifluoromethylated Cyclopropanes (Diazo Method) Trifluoromethylated Cyclopropanes (Simmons-Smith Type) Trifluoromethylated Cyclobutanes ([2+2] Photocycloaddition) Trifluoromethylated Cyclobutanes (Deoxofluorination)
Yields Generally good to excellentModerate to goodGood to excellentGood
Stereoselectivity High, tunable with chiral catalysts[6]High (stereospecific)Often high diastereoselectivity[12]Not applicable (racemic starting materials often used)
Substrate Scope Broad for alkenesBroad, good for electron-rich alkenesDependent on alkene electronics and photochemical reactivityLimited to available cyclobutanecarboxylic acids
Functional Group Tolerance Good, but sensitive to acidic/basic groupsExcellentGood, but can be affected by chromophoresModerate, some groups may react with SF4
Scalability Can be challenging due to hazardous diazo reagentsGoodCan be limited by photochemical reactor setupGood, with appropriate safety measures[15]
Starting Material Accessibility Requires synthesis of trifluoromethyl diazo compoundsDiiodomethane and zinc are common reagentsRequires specific trifluoromethylated alkenesCyclobutanecarboxylic acids are often accessible
Reaction Conditions Often requires inert atmosphere, careful handling of diazo reagentsMilder, but requires activation of zincRequires photochemical setupHarsh (SF4 is toxic and corrosive)

IV. Visualization of Synthetic Workflows

Workflow for Trifluoromethylcyclopropanation via Diazo Chemistry

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Alkene Alkene Substrate ReactionVessel Reaction Vessel (Inert Atmosphere) Alkene->ReactionVessel Catalyst Rh or Cu Catalyst Catalyst->ReactionVessel Diazo CF3CHN2 Solution Addition Slow Addition of Diazo Compound Diazo->Addition Evaporation Solvent Evaporation ReactionVessel->Evaporation Addition->ReactionVessel Chromatography Column Chromatography Evaporation->Chromatography Product Trifluoromethylated Cyclopropane Chromatography->Product

Caption: General workflow for the synthesis of trifluoromethylated cyclopropanes.

Workflow for Trifluoromethylcyclobutanation via [2+2] Photocycloaddition

G cluster_prep Preparation cluster_reaction Photoreaction cluster_workup Workup & Purification Alkene1 Alkene 1 Photoreactor Photoreactor (Visible/UV Light) Alkene1->Photoreactor Alkene2 CF3-Alkene Alkene2->Photoreactor Sensitizer Photosensitizer (Optional) Sensitizer->Photoreactor Evaporation Solvent Evaporation Photoreactor->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Trifluoromethylated Cyclobutane Chromatography->Product

Caption: General workflow for the synthesis of trifluoromethylated cyclobutanes.

V. Conclusion and Future Outlook

The synthesis of trifluoromethylated cyclopropanes and cyclobutanes offers a rich field of study with diverse and powerful methodologies. For cyclopropanes, metal-catalyzed reactions with diazo compounds provide a highly versatile and stereocontrollable route, while Simmons-Smith type reactions offer a milder, stereospecific alternative. For cyclobutanes, [2+2] photocycloadditions stand out for their efficiency and atom economy in ring formation, and deoxofluorination provides a direct path from common carboxylic acid precursors.

The choice of synthetic route will ultimately depend on the specific target molecule, desired stereochemistry, available starting materials, and scale of the reaction. Future research will likely focus on the development of more sustainable and safer methods, such as utilizing non-toxic carbene precursors, expanding the scope of visible-light-mediated reactions, and discovering new catalytic systems with even higher efficiency and selectivity. The continued innovation in this area will undoubtedly accelerate the discovery of new therapeutics and advanced materials incorporating these valuable fluorinated alicyclic scaffolds.

VI. References

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. [Link]

  • Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination. The Journal of Organic Chemistry. (2023). [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. (n.d.). [Link]

  • Recent Progress Toward the Synthesis of Trifluoromethyl and Difluoromethyl-Substituted Cyclopropanes. ResearchGate. (2021). [Link]

  • Díaz-Guevara, P., et al. (2018). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Organic Letters, 20(24), 7916–7920. [Link]

  • Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research. (2021). [Link]

  • Mykhailiuk, P. K., et al. (2019). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters, 10(12), 1699–1704. [Link]

  • Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene. PMC. (2015). [Link]

  • The synthesis of trifluoromethyl cyclopropanes. ResearchGate. (2019). [Link]

  • A Photocatalytic Approach to Radical 1-(Trifluoromethyl)cyclopropanation. ACS Catalysis. (2025). [Link]

  • Fluorine‐Effect‐Enabled Photocatalytic 4‐Exo‐Trig Cyclization Cascade to Access Fluoroalkylated Cyclobutanes. ResearchGate. (2021). [Link]

  • Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journals. (2023). [Link]

  • Efficient synthesis of functionalized trifluoromethyl cyclopropanes via cyclopropanation of α-trifluoromethyl styrenes with chloroacetonitrile and ethyl chloroacetate. New Journal of Chemistry. (2017). [Link]

  • Enantioselective Simmons–Smith cyclopropanation on fluorinated alkenes. ResearchGate. (2020). [Link]

  • Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. (2020). [Link]

  • Synthesis of Trifluoromethyl Substituted Cyclopentanes through Boron Radical-Catalyzed Cycloaddition Reaction of Trifluoromethyl Alkenes. ResearchGate. (2021). [Link]

  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. (2025). [Link]

  • Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. PMC. (2023). [Link]

  • Photochemical [2+2]‐cycloaddition reactions: concept and selected... ResearchGate. (2020). [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. (n.d.). [Link]

  • Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journals. (2024). [Link]

  • Sunlight-Driven, Catalyst-Free Synthesis of Cyclobutanes by [2 + 2] Cycloaddition of Fluorinated. European Journal of Organic Chemistry. (2025). [Link]

  • A Convenient Route to Trifluoromethyl-Substituted Cyclopropane Derivatives. ResearchGate. (2013). [Link]

  • [4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines. PMC. (2025). [Link]

  • Simmons–Smith reaction. Wikipedia. (n.d.). [Link]

  • Ring Expansion Rearrangements. Chemistry Steps. (n.d.). [Link]

  • Synthesis of Trifluoromethyl‐Substituted Cyclopropanes via Inorganic Base‐Mediated Cycloaddition Reactions. ResearchGate. (2019). [Link]

  • 1,2-Dicarbofunctionalization of Trifluoromethyl Alkenes with Pyridinium Salts via a Cycloaddition/Visible-Light-Enabled Fragmentation Cascade. Organic Letters. (2021). [Link]

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. (2025). [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. (n.d.). [Link]

  • Cyclopropanation. Wikipedia. (n.d.). [Link]

  • Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. American Chemical Society. (2025). [Link]

  • Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination. The Journal of Organic Chemistry. (2023). [Link]

  • Cyclobutanes in Organic Synthesis. Baran Lab. (n.d.). [Link]

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. (2023). [Link]

  • Enantioselective Cyclopropanation of Allylic Alcohols. The Effect of Zinc Iodide. Journal of the American Chemical Society. (1995). [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Trifluoromethyl Group's Effect on Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing potency, selectivity, and pharmacokinetic profiles. Among the medicinal chemist's toolkit, the trifluoromethyl (CF3) group stands out as a uniquely powerful substituent. Its incorporation can dramatically alter a molecule's interaction with its biological target. This guide provides an in-depth analysis of the CF3 group's influence on receptor binding affinity, supported by experimental data and detailed protocols for its evaluation.

The Physicochemical Impact of the Trifluoromethyl Group: A Double-Edged Sword

The profound effects of the CF3 group on receptor binding stem from its distinct electronic and steric properties, which often present a complex interplay of attractive and repulsive forces.

1.1. Lipophilicity and Membrane Permeability:

A common misconception is that the CF3 group universally increases lipophilicity. While it is more lipophilic than a hydrogen atom, its relationship with the methyl (CH3) group is more nuanced. The Hansch-Leo π value, a measure of lipophilicity, for a CF3 group is +0.88, indicating it is more lipophilic than a methyl group (π = +0.56)[1]. This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, potentially leading to better bioavailability and efficacy for centrally acting drugs[2][3]. For instance, the inclusion of a CF3 group in fluoxetine (Prozac) significantly boosts its lipophilicity, facilitating its entry into the central nervous system[4][5].

However, the context of the substitution is critical. Trifluorination at a position alpha to a hydroxyl group strongly enhances lipophilicity, whereas the effect diminishes significantly at beta, gamma, delta, or epsilon positions[6]. In some cases, replacing a methyl group with a trifluoromethyl group can even lead to a reduction in the partition coefficient (logP)[7].

1.2. Electronic Effects and Non-Covalent Interactions:

The high electronegativity of the three fluorine atoms makes the CF3 group a potent electron-withdrawing substituent[3][8]. This property can modulate the acidity or basicity of nearby functional groups, influencing their ionization state at physiological pH and their ability to form hydrogen bonds or electrostatic interactions with the receptor[4][9][10].

Furthermore, the CF3 group can participate in a variety of non-covalent interactions that are crucial for ligand binding:

  • Orthogonal Multipolar Interactions: The CF3 group can engage in favorable interactions with backbone carbonyl groups in proteins, a phenomenon that has been shown to enhance binding affinity by as much as 10-fold in inhibitors of the menin-MLL protein-protein interaction[11].

  • Tetrel Bonds: The carbon atom of the CF3 group can act as a tetrel bond donor, forming stabilizing interactions with electron-rich atoms like nitrogen, oxygen, and sulfur in protein side chains[12][13].

  • Hydrophobic Interactions: Being larger than a methyl group, the CF3 group can form more extensive hydrophobic interactions within a binding pocket, contributing to increased affinity and selectivity[1][4].

1.3. Metabolic Stability:

The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a C-H bond[1][4]. This inherent strength makes the CF3 group highly resistant to metabolic degradation by enzymes such as cytochrome P450s[2][3]. This increased metabolic stability often translates to a longer drug half-life and improved pharmacokinetic profiles[2].

The Trifluoromethyl Group as a Bioisostere: Strategic Replacements

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The CF3 group serves as an effective bioisostere for several common groups:

  • Methyl and Ethyl Groups: Due to its size, which is intermediate between a methyl and an isopropyl group and comparable to an ethyl group, the CF3 group is often used as a replacement to probe steric and electronic requirements of a binding pocket[1][14].

  • Chlorine Atom: The CF3 group shares steric similarity with a chlorine atom, making it a viable substitute[1][4].

  • Nitro Group: In a notable case study, the replacement of an aliphatic nitro group with a CF3 group in positive allosteric modulators of the CB1 receptor resulted in more potent compounds with improved metabolic stability[15][16][17].

This strategic replacement allows for the fine-tuning of a molecule's properties to optimize its interaction with the target receptor.

Comparative Analysis: The Data Speaks for Itself

The decision to incorporate a CF3 group should be driven by empirical data. Below is a summary of case studies illustrating the impact of this modification on receptor binding affinity.

Original Compound Receptor/Target Original Affinity (IC50/Ki) CF3-Containing Analog Analog Affinity (IC50/Ki) Fold Improvement Reference
Non-fluorinated isoxazoleHuman Breast Cancer Cell Line (MCF-7)19.72 µM4-(trifluoromethyl)isoxazole2.63 µM~8x[18]
Nitro-alkyl indoleCB1 Cannabinoid Receptor(less potent)CF3-alkyl indole(more potent)N/A[15][16]
Glucocorticoid Receptor AgonistGlucocorticoid Receptor(agonist activity)Benzyl-substituted analog(antagonist activity)N/A (change in function)[19][20]

These examples highlight that the introduction of a CF3 group can lead to significant increases in potency. However, as seen with the glucocorticoid receptor ligand, it can also alter the functional activity of a compound, switching it from an agonist to an antagonist[19][20]. This underscores the importance of comprehensive experimental evaluation.

Experimental Workflow: A Step-by-Step Guide to Evaluating Binding Affinity

A robust and reproducible experimental protocol is essential for accurately assessing the impact of a CF3 group on receptor binding. The following outlines a standard radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_receptor 1. Receptor Preparation (Membrane homogenate or purified protein) prep_ligands 2. Ligand Preparation (Radioligand and unlabeled test compounds) prep_receptor->prep_ligands prep_buffers 3. Buffer Preparation (Assay buffer, wash buffer) prep_ligands->prep_buffers incubation 4. Incubation (Receptor + Radioligand + Test Compound) prep_buffers->incubation separation 5. Separation (Bound from free ligand via filtration) incubation->separation detection 6. Detection (Scintillation counting of bound radioligand) separation->detection data_processing 7. Data Processing (Calculate specific binding) detection->data_processing curve_fitting 8. Curve Fitting (Non-linear regression to determine IC50) data_processing->curve_fitting ki_calculation 9. Ki Calculation (Cheng-Prusoff equation) curve_fitting->ki_calculation

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Receptor Preparation:

    • Prepare membrane homogenates from cells or tissues expressing the receptor of interest, or use purified receptor protein.

    • Determine the protein concentration of the preparation using a standard method (e.g., Bradford assay). The optimal protein concentration should be determined empirically to ensure that less than 10% of the total radioligand is bound[21][22].

  • Ligand and Buffer Preparation:

    • Prepare a stock solution of the radioligand of known specific activity.

    • Prepare serial dilutions of the unlabeled test compounds (both the original and the CF3-containing analog).

    • Prepare the necessary assay and wash buffers. The composition of these buffers will be receptor-specific.

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radioligand, and receptor preparation.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of a known unlabeled ligand (to saturate all specific binding sites), and the receptor preparation[22].

    • Competitive Binding: Add assay buffer, radioligand, varying concentrations of the unlabeled test compound, and the receptor preparation.

    • Run all conditions in triplicate to ensure statistical validity[23].

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium[22]. The optimal incubation time should be determined in preliminary kinetic experiments[24].

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The receptor-bound radioligand will be trapped on the filter, while the unbound radioligand will pass through[24].

    • Wash the filters with cold wash buffer to remove any non-specifically trapped radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter[21][23].

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (total binding in the absence of a competitor) against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding)[23].

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[24].

Conclusion: A Strategic Tool for Drug Optimization

The trifluoromethyl group is a versatile and powerful tool in the medicinal chemist's arsenal. Its unique combination of lipophilicity, electronic properties, and metabolic stability can be leveraged to significantly enhance the receptor binding affinity and overall drug-like properties of a molecule[25][26][27]. However, its effects are highly context-dependent, and careful experimental evaluation is crucial to unlocking its full potential[18][28]. By following a systematic approach of design, synthesis, and rigorous biological testing, researchers can effectively harness the power of the trifluoromethyl group to develop novel and improved therapeutics.

References

  • DiMagno, S. G., & Lin, P. (2007). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 951-956. [Link]

  • Zhu, W., Wang, J., Wang, S., Gu, Z., Aceña, J. L., Izawa, K., Liu, H., & Soloshonok, V. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5483. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. [Link]

  • Tseng, C. C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall'Angelo, S., Harrison, W. T. A., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5146-5152. [Link]

  • Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2019). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ChemMedChem, 14(14), 1335-1339. [Link]

  • Zhu, W., Wang, J., Wang, S., Gu, Z., Aceña, J. L., Izawa, K., Liu, H., & Soloshonok, V. A. (2014). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. Journal of Fluorine Chemistry, 167, 37-54. [Link]

  • Acton, J. J., 3rd, Jones, A. B., Apanovitch, S. G., Burgey, C. S., Chen, I. J., Fevig, J. M., Hartman, G. D., Kuo, L. C., Melamed, J. Y., Perkins, J. J., Reid, J. C., Rutledge, M. C., Smith, C. J., Theberge, C. R., Thomas, S. A., & Zartman, C. B. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters, 15(21), 4761-4769. [Link]

  • Pridma, S., Kubyshkin, V., & Beker, W. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Organic & Biomolecular Chemistry, 16(27), 4936-4945. [Link]

  • Acton, J. J., 3rd, Jones, A. B., Apanovitch, S. G., Burgey, C. S., Chen, I. J., Fevig, J. M., Hartman, G. D., Kuo, L. C., Melamed, J. Y., Perkins, J. J., Reid, J. C., Rutledge, M. C., Smith, C. J., Theberge, C. R., Thomas, S. A., & Zartman, C. B. (2005). Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters, 15(21), 4761-4769. [Link]

  • ResearchGate. (n.d.). Examples of prominent drugs containing trifluoromethyl groups. [Link]

  • Sowaileh, M. F., Hazlitt, R. A., & Colby, D. A. (2019). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ChemMedChem, 14(14), 1335-1339. [Link]

  • Molecules. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. [Link]

  • Anglès, d., Taltavull, I., Tizzard, G. J., Coles, S. J., Gouverneur, V., & Linclau, B. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10602-10618. [Link]

  • ORKG Ask. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]

  • Ask this paper. (n.d.). fda-approved-trifluoromethyl-group-containing-drugs-a-review-of-20-years. [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • ResearchGate. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. [Link]

  • Bauzá, A., Frontera, A., & Dey, H. (2023). Tetrel bonds involving a CF3 group participate in protein–drug recognition: a combined crystallographic and computational study. Physical Chemistry Chemical Physics, 25(16), 11451-11459. [Link]

  • Pridma, S., Kubyshkin, V., & Beker, W. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Organic & Biomolecular Chemistry, 16(27), 4936-4945. [Link]

  • ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]

  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry, 129(4), 227-238. [Link]

  • Cierpicki, T., & Grembecka, J. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry, 58(16), 6345-6356. [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., Glicksman, M., Inglese, J., Lemmon, V., Li, Z., McGee, J., McManus, O., Minor, L., Napper, A., Nicklaus, M., Peltier, J. M., Riss, T., Trask, O. J., Jr, & Weidner, J. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • ResearchGate. (2023). Tetrel bonds involving CF3 group participate in protein-drug recognition: A combined crystallographic and computational study. [Link]

  • Rossi, M., & Taylor, C. W. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 2.6.1-2.6.14. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • ACS Publications. (2025). New Sulfonate-Semicarbazone Hybrid Molecules: Synthesis, Theoretical Evaluations, Molecular Simulations, and Butyrylcholinesterase Inhibition Studies. [Link]

  • Kumar, A., Singh, P., Singh, R., & Singh, R. K. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(27), 19446-19460. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Impact of Trifluoromethyl Groups on Molecular Properties: A Look at 3'-(Trifluoromethyl)propiophenone. [Link]

Sources

The Strategic Advantage of Rigidity and Fluorination: A Comparative Guide to Drug Candidates Utilizing 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid and Related Motifs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Drug Discovery Community

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and metabolic stability, medicinal chemists are increasingly turning to sophisticated building blocks that impart advantageous physicochemical properties. Among these, 3-(trifluoromethyl)cyclobutane-1-carboxylic acid has emerged as a powerful structural motif. Its unique combination of a conformationally rigid cyclobutane scaffold and the electron-withdrawing trifluoromethyl group offers a compelling solution to many of the challenges encountered in modern drug design. This guide provides an in-depth analysis of the strategic application of this and related fluorinated cyclobutane moieties in successful drug candidates, offering a comparative look at their performance and the underlying chemical principles.

The Rationale: Why Trifluoromethylcyclobutane?

The incorporation of the this compound motif into a drug candidate is a deliberate strategy to optimize its pharmacokinetic and pharmacodynamic profile. The cyclobutane ring introduces a degree of three-dimensionality and conformational restraint, which can enhance binding affinity to the target protein by reducing the entropic penalty of binding. Simultaneously, the trifluoromethyl group is a well-established bioisostere for other chemical groups, offering improved metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its strong electron-withdrawing nature can modulate the acidity of the carboxylic acid, influencing its interaction with biological targets and its pharmacokinetic properties.

Case Study: VT3989 - A Clinical-Stage TEAD Inhibitor

A compelling, albeit structurally unconfirmed, example of the potential of trifluoromethylated cyclobutane derivatives can be found in the development of TEAD inhibitors for oncology. The Hippo signaling pathway, which plays a critical role in tissue growth and organ size, is often dysregulated in cancer. The TEAD family of transcription factors are the downstream effectors of this pathway, and their inhibition presents a promising therapeutic strategy.

VT3989 is a first-in-class, oral inhibitor of TEAD auto-palmitoylation, a crucial step for its interaction with the transcriptional co-activator YAP.[1] This agent has shown promising anti-tumor activity in a first-in-human phase 1 clinical trial, particularly in patients with advanced solid tumors such as mesothelioma, which often harbors mutations in the Hippo pathway.[2][3] While the precise structure of VT3989 is not publicly disclosed, the patent literature for TEAD inhibitors is replete with examples utilizing fluorinated cyclobutane moieties to enhance potency and drug-like properties.

The clinical data for VT3989 is encouraging. In a phase 1 trial (NCT04665206), VT3989 demonstrated a manageable safety profile and durable antitumor responses in patients with advanced malignant mesothelioma and other solid tumors with NF2 mutations.[3] Of 69 patients, 7 achieved a partial response, and 34 had stable disease.[3] These results provide a strong clinical validation for targeting the TEAD-YAP interface and highlight the potential of drug candidates designed for this target.

Experimental Workflow: Evaluating TEAD Inhibitors

The development of TEAD inhibitors like VT3989 involves a rigorous preclinical evaluation pipeline. A generalized workflow is depicted below:

TEAD_Inhibitor_Workflow cluster_Discovery Discovery & Optimization cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Development HTS High-Throughput Screening SAR Structure-Activity Relationship Studies HTS->SAR Hit Identification InVitro In Vitro Potency (e.g., TEAD-YAP binding assay) SAR->InVitro CellBased Cell-Based Assays (e.g., proliferation in NF2-mutant cells) InVitro->CellBased PK Pharmacokinetics (rodent models) CellBased->PK InVivo In Vivo Efficacy (xenograft models) PK->InVivo Phase1 Phase 1 (Safety & PK in patients) InVivo->Phase1 Phase2 Phase 2 (Efficacy in specific tumor types) Phase1->Phase2

Caption: Generalized workflow for the discovery and development of TEAD inhibitors.

Comparative Analysis: Alternative Scaffolds and Therapeutic Areas

To fully appreciate the strategic advantage of the this compound motif, it is instructive to compare its application with other approaches in different therapeutic areas.

TRPC6 Inhibition for Fibrotic Diseases

Transient Receptor Potential Canonical 6 (TRPC6) is a cation channel implicated in various pathological conditions, including focal segmental glomerulosclerosis and pulmonary hypertension. The development of potent and selective TRPC6 inhibitors is an active area of research. One such inhibitor, SAR7334 , demonstrates high potency with an IC50 of 7.9 nM for TRPC6.[4][5] While SAR7334 itself does not contain the this compound moiety, its development highlights the importance of achieving high target selectivity, a property that can be influenced by the conformational rigidity of scaffolds like cyclobutane.

CompoundTargetPotency (IC50)Key Structural FeaturesTherapeutic Area
VT3989 (class) TEADNot disclosed (clinical candidate)Likely incorporates fluorinated cyclobutane for metabolic stability and conformational rigidityOncology
SAR7334 TRPC67.9 nM[4][5]Indane-based scaffoldFibrotic Diseases

The data for SAR7334 underscores the necessity of potent and selective inhibitors for non-oncology targets where the therapeutic window may be narrower. The use of rigid scaffolds, such as the cyclobutane in our topic of interest, can be a key strategy to achieve this selectivity.

TRPV1 Modulation for Pain and Inflammation

The Transient Receptor Potential Vanilloid 1 (TRPV1), or the capsaicin receptor, is a well-validated target for the treatment of pain and inflammation. The structure-activity relationship (SAR) for TRPV1 modulators is complex, with subtle structural changes often leading to significant shifts in activity from agonist to antagonist. While no prominent examples containing the this compound moiety have been identified in the provided search results, the extensive research into TRPV1 antagonists highlights the ongoing need for novel chemical matter with improved properties. The introduction of a trifluoromethylcyclobutane group could offer a unique combination of lipophilicity and conformational constraint to explore new regions of the TRPV1 binding pocket.

Experimental Protocols

General Protocol for Assessing In Vitro Potency of a TEAD Inhibitor:

  • Protein Expression and Purification: Recombinant human TEAD and YAP proteins are expressed in a suitable system (e.g., E. coli or insect cells) and purified to homogeneity.

  • Binding Assay: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) or AlphaLISA, is used to measure the interaction between TEAD and YAP.

  • Compound Titration: The test compound is serially diluted and incubated with the TEAD and YAP proteins.

  • Signal Detection: The assay signal is measured, and the data is fitted to a dose-response curve to determine the IC50 value.

General Protocol for Evaluating In Vivo Efficacy in a Xenograft Model:

  • Cell Line Selection: A human cancer cell line with a known Hippo pathway mutation (e.g., NF2-mutant mesothelioma) is selected.

  • Tumor Implantation: The cancer cells are implanted subcutaneously into immunocompromised mice.

  • Treatment Administration: Once tumors reach a specified size, the mice are randomized into vehicle and treatment groups. The test compound is administered orally at a predetermined dose and schedule.

  • Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

  • Data Analysis: Tumor growth inhibition is calculated at the end of the study to assess the efficacy of the compound.

Future Perspectives

The strategic incorporation of this compound and related motifs represents a powerful approach in modern drug discovery. The case of the TEAD inhibitor VT3989, though its exact structure remains proprietary, underscores the clinical potential of molecules designed with such advanced building blocks. As our understanding of complex biological targets deepens, the demand for chemical tools that offer precise control over molecular properties will only increase. The continued exploration and application of fluorinated cyclobutanes are poised to play a significant role in the development of the next generation of innovative medicines.

References

  • ResearchGate. A capsaicinoid-based soft drug, AG1529, for attenuating TRPV1-mediated histaminergic and inflammatory sensory neuron excitability. [Link]

  • ResearchGate. Structures of TRPC inhibitors. A: TRPC6 (BI 749327 (568), SAR7334...). [Link]

  • PubMed. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels. [Link]

  • PubMed Central. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors. [Link]

  • OncologyLive. First-in-Class YAP/TEAD Inhibitor Demonstrates Early Efficacy Targeting Hippo Pathway. [Link]

  • Scientific Reports. A capsaicinoid-based soft drug, AG1529, for attenuating TRPV1-mediated histaminergic and inflammatory sensory neuron excitability. [Link]

  • PubMed. Structure-activity relationship studies and discovery of a potent transient receptor potential vanilloid (TRPV1) antagonist 4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]-2-pyridyl]-N-[5-(trifluoromethyl)-2-pyridyl]-3,6-dihydro-2H-pyridine-1-carboxamide (V116517). [Link]

  • Patsnap Synapse. VT-3989 - Drug Targets, Indications, Patents. [Link]

  • MD Anderson Cancer Center. AACR: YAP/TEAD inhibitor VT3989 is well tolerated and shows antitumor activity in advanced mesothelioma and NF2-mutant cancers. [Link]

  • ResearchGate. VT3989 pharmacokinetics and modulation of the Hippo−YAP/TEAD pathway... | Download Scientific Diagram. [Link]

  • The FEBS Journal. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma. [Link]

  • PubMed. A capsaicinoid-based soft drug, AG1529, for attenuating TRPV1-mediated histaminergic and inflammatory sensory neuron excitability. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS No. 1093750-93-6). As a halogenated carboxylic acid, this compound requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. Adherence to this guide will mitigate risks and establish a self-validating system for chemical waste management within your laboratory.

Core Principle: Hazard-First Assessment

Before any handling or disposal, a thorough understanding of the compound's inherent risks is paramount. The disposal protocol is directly derived from the hazard profile. This compound is not merely a benign organic acid; its trifluoromethyl group places it in the category of halogenated organic compounds, which have specific disposal requirements.

Table 1: Hazard Profile for this compound

Property Identifier / Statement GHS Pictogram Source
CAS Number 1093750-93-6 [1]
Hazard Statements H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. [2][3]

| Signal Word | Danger | |[3] |

The H318 classification ("Causes serious eye damage") is the most acute hazard and dictates the mandatory use of robust eye protection.[3] The presence of the trifluoromethyl group necessitates its treatment as a halogenated waste stream, which is critical for proper segregation and final disposal.[4][5]

Mandatory Personal Protective Equipment (PPE)

A proactive approach to safety begins with establishing an impenetrable barrier between the researcher and the chemical. The following PPE is required at all times when handling this compound for disposal.

  • Eye and Face Protection : Chemical safety goggles in combination with a face shield are required.[6][7] The "serious eye damage" risk (H318) means standard safety glasses are insufficient.

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6][7] Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as hazardous waste.

  • Body Protection : A laboratory coat is mandatory to prevent skin contact.[8] For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.[6]

  • Respiratory Protection : All handling of this substance for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood, to mitigate the risk of respiratory irritation (H335).[8] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.[7][9]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Minor Spills (within a fume hood):

    • Ensure the fume hood sash is lowered and ventilation is active.

    • Contain the spill using an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads.[10]

    • Using non-sparking tools, carefully collect the absorbed material and any contaminated debris.[10]

    • Place the collected waste into a designated and properly labeled hazardous waste container (see Section 4).

    • Decontaminate the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Major Spills (outside of a fume hood):

    • Evacuate: Immediately evacuate all personnel from the affected area.[6]

    • Alert: Notify your institution's Environmental Health and Safety (EHS) office and/or emergency services.

    • Ventilate: If safe to do so, increase ventilation to the area.

    • Secure: Prevent entry into the spill area.

    • Contain: Prevent the spill from entering drains or waterways.[10][11]

Step-by-Step Disposal Workflow

The proper disposal of this compound is a multi-step process centered on correct segregation and labeling. Do not dispose of this chemical down the drain or in standard trash under any circumstances.[7][12]

Step 1: Waste Segregation

This is the most critical step. As a fluorinated organic compound, this chemical must be disposed of in a halogenated organic waste stream.[4][13]

  • Action: Designate a specific, compatible hazardous waste container solely for halogenated organic waste.

  • Causality: Co-mingling halogenated and non-halogenated waste streams leads to significant complications and increased costs for disposal.[4] The high-temperature incineration required for halogenated compounds is a different process than the fuel blending often used for non-halogenated solvents.[4][14]

Step 2: Container Selection and Labeling
  • Action: Use a container that is in good condition, compatible with the acidic and organic nature of the waste, and has a secure, threaded cap to prevent leaks.[7][13]

  • Labeling Protocol: Before adding any waste, the container must be clearly labeled with the following information:[15]

    • The words "Hazardous Waste "

    • The full chemical name: "Waste this compound "

    • A list of all other chemical constituents if it is a mixed waste stream.

    • The appropriate hazard pictograms (Corrosion and Exclamation Mark).

Step 3: Waste Accumulation and Storage
  • Action: Keep the hazardous waste container sealed at all times, except when actively adding waste.[13]

  • Storage Location: Store the sealed container in a designated and secure hazardous waste accumulation area.[8] This area should be well-ventilated, away from heat or ignition sources, and separate from incompatible materials (e.g., strong bases).[16][17]

Step 4: Final Disposal
  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[8][18]

  • Compliance: This final step ensures that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][19]

The logical flow for this disposal process is summarized in the diagram below.

DisposalWorkflow start Waste Generated (Pure compound, contaminated labware, or solutions) decision Is the waste this compound or contaminated with it? start->decision segregate Segregate as HALOGENATED ORGANIC WASTE decision->segregate Yes container Select a compatible, sealable container. Label with 'Hazardous Waste' and full chemical name. segregate->container store Store sealed container in a designated, secure, and ventilated area. container->store dispose Arrange for pickup by EHS or a licensed disposal facility. store->dispose

Caption: Decision workflow for proper waste segregation and disposal.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53417580, (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet - 1-〔[3-(Trifluoromethyl)phenyl]methyl〕cyclobutane-1-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Windsor Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]

  • ETH Zürich Safety, Security, Health and Environment. (2018). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • Centers for Disease Control and Prevention, NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid was publicly available at the time of this writing. This guide is a synthesis of information from SDSs of structurally related compounds, including cyclobutanecarboxylic acid and highly fluorinated carboxylic acids like trifluoroacetic acid (TFA).[1][2][3] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[4]

Executive Summary: A Proactive Stance on Safety

This compound is a specialized reagent for which comprehensive toxicological data is not widely available.[5][6] However, its molecular structure provides clear indicators of its potential hazards. The presence of a carboxylic acid functional group suggests corrosive properties, while the potent, electron-withdrawing trifluoromethyl (-CF3) group is known to significantly increase acidity, enhancing this corrosivity.[7][8] GHS classifications for this and structurally similar compounds warn of severe skin irritation, serious eye damage, and potential respiratory irritation.[6][9]

Therefore, a conservative and proactive approach is mandatory. This compound must be handled as a corrosive, irritant, and potentially toxic substance, with strict adherence to the engineering controls, personal protective equipment (PPE), and handling protocols outlined below. The core principle is to prevent all routes of exposure: dermal, ocular, inhalation, and ingestion.[10]

Hazard Analysis: Deconstructing the Molecule

Understanding the "why" behind safety protocols is the bedrock of a strong safety culture. The hazards of this molecule are derived from its constituent parts:

  • Carboxylic Acid (-COOH): This functional group is inherently acidic and can cause irritation or severe burns upon contact with skin, eyes, or mucous membranes.[8][11]

  • Trifluoromethyl Group (-CF3): This group dramatically increases the acidity of the carboxylic acid, making it significantly more potent than its non-fluorinated analog, cyclobutanecarboxylic acid. For context, Trifluoroacetic acid (TFA) is a much stronger acid than acetic acid and is known to cause severe, penetrating burns.[7] By analogy, our target compound must be treated with similar respect.

  • Cyclobutane Ring: While the hydrocarbon scaffold is less reactive, the overall compound is classified as a corrosive organic acid.[1][12]

Anticipated Hazard Profile:

Hazard CategoryAnticipated Risk & RationaleGHS Hazard Statements (Analog)
Skin Corrosion/Irritation High. As a strong organic acid, it is expected to cause severe skin burns and irritation upon contact.[13][14]H314: Causes severe skin burns and eye damage.[15]
Serious Eye Damage High. Direct contact with the liquid or vapors can cause irreversible eye damage.[9][16]H318: Causes serious eye damage.[17]
Respiratory Irritation Moderate to High. Vapors and mists are likely to be irritating to the respiratory tract.[18][19]H335: May cause respiratory irritation.[6]
Acute Toxicity (Oral) Assumed Harmful. While specific data is lacking, many reactive organic acids are harmful if swallowed.[18]H302: Harmful if swallowed.

The Core Defense: Multi-Layered Personal Protective Equipment (PPE)

PPE is the last line of defense, but it is a critical one. Selection must be based on a conservative assessment of the risks.[4] The OSHA Hand Protection Standard (29 CFR 1910.138) and Eye and Face Protection Standard (29 CFR 1910.133) mandate that employers identify and provide appropriate protection.

PPE CategoryRecommended Equipment & Rationale
Eye & Face Protection Chemical splash goggles AND a full-face shield. Goggles provide a seal against splashes and vapors.[20] A face shield protects the entire face from splashes during transfers or in the event of a vessel failure. This combination is non-negotiable.
Hand Protection Double-gloving with compatible materials. Use a heavier, acid-resistant glove (e.g., Butyl rubber) as an outer layer over a standard nitrile glove.[20] Nitrile gloves alone offer minimal protection against corrosive acids and should be changed immediately upon any contact.[7] Always inspect gloves for tears or pinholes before use.
Body Protection Chemical-resistant apron over a flame-retardant lab coat. A standard lab coat is insufficient. An apron made of a material like neoprene or rubber provides a necessary barrier against splashes of corrosive liquid.[21] Ensure clothing covers all exposed skin, including long pants and fully enclosed shoes.
Respiratory Protection Generally not required IF all work is performed in a certified chemical fume hood. However, if there is a risk of aerosolization, a spill outside the hood, or if engineering controls are not available, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is mandatory.[10][20]

Engineering Controls & Safe Handling Workflow

The most effective way to mitigate risk is to use engineering controls to isolate the hazard from the researcher.[22]

Primary Engineering Control: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning and certified chemical fume hood.[10][21]

Workflow for Safe Chemical Handling

The following diagram outlines the critical steps for a safe operational workflow.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal A Verify Fume Hood Certification & Airflow B Don Appropriate PPE (Goggles, Face Shield, Apron, Double Gloves) A->B C Prepare Spill Kit (Sodium Bicarbonate, Absorbent Pads) B->C D Weigh Compound (Use secondary containment) C->D E Perform Chemical Transfer (Add acid to solvent slowly) D->E F Securely Cap All Vessels E->F G Decontaminate Work Surface & Glassware in Hood F->G H Segregate Waste (Halogenated Organic Acid Waste) G->H I Doff PPE Correctly & Wash Hands Thoroughly H->I

Caption: A logical workflow for handling corrosive chemicals.
Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the work area, verify the fume hood is operational.[21] Don all required PPE and ensure an acid-compatible spill kit (containing sodium bicarbonate or another suitable neutralizer) is within arm's reach.[23]

  • Handling: Conduct all work on a disposable absorbent bench liner within the fume hood. When diluting, always add the acid slowly to the solvent or water to dissipate heat; never the other way around.[11] Use secondary containment (e.g., a beaker or tray) when moving the container.

  • Post-Handling: After use, tightly seal the primary container. Decontaminate any affected surfaces and glassware within the hood.[3]

  • PPE Removal: To prevent cross-contamination, remove PPE in the correct order: outer gloves, apron, face shield, goggles, inner gloves. Wash hands thoroughly with soap and water immediately after.[10]

Emergency & Disposal Plans

Preparedness is paramount.[22] All personnel must know the location and proper use of emergency showers and eyewash stations.[2]

Emergency Procedures
Exposure TypeImmediate Action Required
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes using an emergency shower.[24] Remove all contaminated clothing while flushing. Seek immediate medical attention.[15]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[16][25] Remove contact lenses if possible. Seek immediate medical attention.[15]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide rescue breathing and call for emergency medical services.[2]
Small Spill (<100 mL in hood) Neutralize the spill slowly with sodium bicarbonate or another acid absorbent.[23] Absorb the residue with an inert material (e.g., vermiculite). Place all materials in a sealed, labeled container for hazardous waste disposal.[26]
Waste Disposal Plan

Improper disposal poses a significant environmental and safety risk.[27]

  • Waste Classification: This compound must be treated as Halogenated Organic Acid Waste .[26]

  • Segregation: Do NOT mix this waste with non-halogenated solvents.[28] Halogenated waste streams require specific, more costly disposal methods like incineration.[29][30] Keep separate from bases, oxidizing agents, and reducing agents.[24]

  • Containment: Collect all waste, including contaminated solids (gloves, paper towels, absorbent), in a designated, compatible, and clearly labeled hazardous waste container with a secure screw-top cap.[26][30]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[29]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department. Do not pour any amount down the drain.[16]

By adhering to these stringent protocols, researchers can safely harness the utility of this reactive compound while upholding their commitment to personal safety and environmental stewardship.

References

  • State of New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Trifluoroacetic Acid.
  • Amherst College. (2024, April 2). Standard Operation Procedures for working with Trifluoroacetic Acid.
  • U.S. Department of Health and Human Services. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response.
  • IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA).
  • Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. U.S. Department of Labor.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
  • McCarthy, D. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. MED-TEX.
  • AmericanBio. (2015, January 5). Safety Data Sheet: Trifluoroacetic Acid.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH): Trifluoroacetic acid (TFA) ≥99,7 %.
  • Haz-Map. (n.d.). Cyclobutanecarboxylic acid - Hazardous Agents. U.S. National Library of Medicine.
  • Carl ROTH GmbH + Co. KG. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
  • Biosynth. (2024, June 17). Safety Data Sheet: 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: Cyclobutanecarboxylic acid.
  • ChemicalBook. (n.d.). Cyclobutanecarboxylic acid - Safety Data Sheet.
  • University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP.
  • BenchChem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19494, Cyclobutanecarboxylic acid.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2025?
  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Chemical Label. (n.d.). This compound.
  • BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • BenchChem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
  • Seton UK. (2022, August 17). Working safely with corrosive substances.
  • University of California, Santa Cruz. (n.d.). Corrosive Storage Guidelines. Environmental Health & Safety.
  • The University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53417580, (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid.
  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). Safety Data Sheet: 1-〔[3-(Trifluoromethyl)phenyl]methyl〕cyclobutane-1-carboxylic acid.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
  • The University of Arizona Research Laboratory & Safety Services. (2015, July 17). Corrosives Hazard Class Standard Operating Procedure.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5,5,7-Trimethyl-6-oxopyrrolo[2,3-d]pyrimidine-4-carboxylic acid.
  • MedChemExpress. (2024, October 24). Safety Data Sheet: 4'-Trifluoromethyl-2-biphenyl carboxylic acid.
  • Syracuse University Environmental Health & Safety Services. (n.d.). Corrosives Laboratory Guidance Document.
  • ChemicalBook. (2025, October 14). This compound.
  • Sigma-Aldrich. (2025, June 25). Safety Data Sheet: 2-(Trifluoromethyl)acrylic acid.
  • Interchim. (n.d.). Safety Data Sheet: 2-(Trifluoromethyl)thiophene-3-carboxylic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.